Technical Documentation Center

3-Bromo-6-methyl-7-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-6-methyl-7-nitro-1H-indazole
  • CAS: 1352396-79-2

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 3-Bromo-6-methyl-7-nitro-1H-indazole

Chemical Properties, Stability, and Synthetic Utility in Drug Discovery Executive Summary 3-Bromo-6-methyl-7-nitro-1H-indazole (CAS: 1352396-79-2) represents a high-value "scaffold hub" in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Stability, and Synthetic Utility in Drug Discovery

Executive Summary

3-Bromo-6-methyl-7-nitro-1H-indazole (CAS: 1352396-79-2) represents a high-value "scaffold hub" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PDGFR families) and nitric oxide synthase (NOS) modulators.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic C3-bromine, the nucleophilic N1-nitrogen (enhanced by the 7-nitro group), and the reducible 7-nitro moiety.[1]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to offer actionable insights on its stability, reactivity profiles, and handling protocols for high-throughput synthesis.[1]

Physicochemical Profile & Structural Analysis[2]

Structural Dynamics

The 7-nitro group exerts a profound electronic effect on the indazole core.[1] Unlike the 5- or 6-nitro isomers, the 7-nitro substituent is ortho to the N1-H. Through inductive electron withdrawal (-I effect) and field effects, it significantly increases the acidity of the N1 proton, making this compound a more aggressive nucleophile upon deprotonation compared to its non-nitro analogs.[1]

PropertyValue / DescriptionContext for Researchers
Formula C₈H₆BrN₃O₂
MW 256.06 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
CAS 1352396-79-2
Appearance Yellow to Orange Crystalline SolidColor arises from the nitro-aromatic conjugation.[1]
Predicted pKa (N1-H) ~10.5 - 11.0More acidic than unsubstituted indazole (pKa ~13.8).[1] Requires weaker bases (e.g., K₂CO₃) for alkylation.[1]
LogP (Predicted) 2.2 - 2.5Moderate lipophilicity; good membrane permeability potential.[1]
Solubility DMSO (>50 mg/mL), DMF, THFInsoluble in water. Avoid aqueous dilution >10% without co-solvents.[1]
Electronic Mapping (Graphviz Visualization)

The following diagram illustrates the electronic push-pull system that defines the compound's reactivity.

ElectronicMap Core Indazole Core N1 N1-H (Acidic) pKa ~10.8 Core->N1 Inductive Effect C3 C3-Br (Electrophile) Site for Pd-Catalysis Core->C3 Halogen Handle C7 C7-NO2 (Electron Withdrawing) Reducible to Amine Core->C7 Substituent C6 C6-Methyl Steric/Lipophilic Core->C6 Substituent C7->N1 Increases Acidity (Ortho Effect)

Figure 1: Functional group interplay. The 7-nitro group activates the N1-H for alkylation while the C3-Br remains available for cross-coupling.[1]

Synthesis & Impurity Profiling

Primary Synthetic Route

The most robust synthesis typically involves the bromination of the parent 6-methyl-7-nitro-1H-indazole.[1] Direct nitration of 3-bromo-6-methylindazole is less favored due to regioselectivity issues (competing 5-nitro vs 7-nitro formation).[1]

Reaction: 6-methyl-7-nitro-1H-indazole + Br₂ (or NBS) → 3-Bromo-6-methyl-7-nitro-1H-indazole[1]

  • Reagents: Bromine (Br₂) in acetic acid or N-Bromosuccinimide (NBS) in DMF/Acetonitrile.[1]

  • Conditions: Room temperature to 60°C.

  • Critical Control Point: Monitor for over-bromination (rare) or N-bromination (reversible intermediate).[1]

Common Impurities[1]
  • Regioisomers: If synthesized via nitration, trace 5-nitro isomers may persist.[1]

  • Debrominated Precursor: 6-methyl-7-nitro-1H-indazole (if conversion is incomplete).

  • Hydrolysis Products: In the presence of strong base and heat, the bromine can be hydrolyzed to the 3-hydroxy derivative (indazolinone), though this is slow.[1]

Chemical Stability & Reactivity[1]

Stability Profile
  • Thermal Stability: High.[1] Melting points for this class typically exceed 200°C. Stable to standard drying temperatures (40-50°C under vacuum).[1]

  • Photostability: Moderate to Low. Nitroindazoles are susceptible to photodegradation (nitro-to-nitroso rearrangements) upon prolonged exposure to UV light.[1] Recommendation: Store in amber vials.

  • Hydrolytic Stability: Stable in neutral and acidic aqueous media.[1] Slowly degrades in strong alkaline solution at elevated temperatures.[1]

  • Solution Stability: Stable in DMSO/DMF for >24 hours at RT. Avoid storing in protic solvents (MeOH/EtOH) with strong bases for extended periods to prevent nucleophilic aromatic substitution at the C3 position.[1]

Orthogonal Reactivity Workflow

This compound allows for "divergent synthesis."[1] The order of operations is critical:

  • N1-Alkylation: Must be done before nitro reduction (to avoid aniline alkylation).[1]

  • C3-Coupling (Suzuki/Sonogashira): Can be performed before or after alkylation, but free NH groups can poison Pd catalysts.[1] Best practice: Alkylate N1 first.

  • Nitro Reduction: usually the final step to generate the aniline for amide coupling.[1]

ReactivityWorkflow Start 3-Bromo-6-methyl-7-nitro-1H-indazole Step1 Step 1: N1-Alkylation (R-X, K2CO3, DMF) Start->Step1 Preferred First Step Step2 Step 2: C3-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step2 Possible (Protect N1 first) Step1->Step2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Step2->Step3 Target Final Drug Scaffold (e.g., Kinase Inhibitor) Step3->Target

Figure 2: Optimal synthetic workflow. N1-protection/alkylation is recommended as the first step to prevent catalyst poisoning and side reactions.[1]

Experimental Protocols

Standard Protocol: Suzuki-Miyaura Coupling at C3

Context: Coupling the indazole to an aryl boronic acid.[1]

Reagents:

  • Substrate: 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 eq)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base.[1]

  • Add the solvent mixture and degas with Nitrogen/Argon for 10 minutes (Critical: Oxygen poisons the catalyst).[1]

  • Add the Pd catalyst quickly under inert flow.[1]

  • Heat to 80-90°C for 2–4 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If the N1-H is free, use 3.0 eq of base to ensure the indazole is deprotonated (indazoles couple better as anions or N-protected species).[1]

Standard Protocol: Nitro Reduction (Iron-Mediated)

Context: Selective reduction of the nitro group to aniline without de-halogenating the C3-Bromine.[1]

Reagents:

  • Substrate: (Substituted)-7-nitro-indazole (1.0 eq)

  • Reductant: Iron Powder (Fe) (5.0 eq)[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: EtOH/Water (3:1)[1]

Procedure:

  • Dissolve substrate in EtOH/Water.[1]

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (70-80°C ) with vigorous stirring (mechanical stirring preferred for scale >5g).

  • Monitor by LCMS (Nitro mass M -> Amine mass M-30).[1] Reaction typically takes 1–3 hours.[1]

  • Workup: Filter hot through Celite (remove iron sludge). Concentrate filtrate.[1]

  • Why this method? Hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C3-Br).[1] Iron/NH₄Cl is chemoselective for the nitro group.[1]

Handling & Safety Guidelines

  • SDS Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Sensitization: Nitro-aromatics are potential skin sensitizers.[1] Handle with nitrile gloves.[1]

  • Storage:

    • Temperature: 2-8°C (Refrigerate) for long term.

    • Atmosphere: Inert gas (Argon/Nitrogen) recommended but not strictly required.[1]

    • Container: Amber glass to prevent photodegradation.[1]

References

  • PubChem Compound Summary. 7-Nitroindazole (Analogous Structure Data). National Center for Biotechnology Information.[1] [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Indazoles: Methodologies and Mechanisms. [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 7-nitro indazole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Nitroindazole Derivatives Executive Summary This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 7-ni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Nitroindazole Derivatives

Executive Summary

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 7-nitroindazole derivatives, a class of compounds renowned for their potent and often selective inhibition of nitric oxide synthase (NOS). Centered on the parent molecule, 7-nitroindazole (7-NI), we explore the critical role of the indazole scaffold and the key contributions of substituents at various positions to biological activity. This document synthesizes data from enzymatic assays, cell-based studies, and in vivo models to offer a field-proven perspective for researchers, medicinal chemists, and drug development professionals. We delve into the mechanistic basis of NOS inhibition, provide detailed experimental protocols for compound evaluation, and outline rational design strategies for developing next-generation inhibitors with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Introduction: The Significance of the 7-Nitroindazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, anti-proliferative, and analgesic properties.[1] Within this broad class, the 7-nitroindazole scaffold has emerged as a privileged structure, primarily for its ability to potently and selectively inhibit nitric oxide synthase (NOS).

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by a family of three NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While essential for physiological processes, the dysregulation of NO production, particularly by nNOS, is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases like Parkinson's, stroke, and chronic pain.[2][3] This has established the selective inhibition of nNOS as a promising therapeutic strategy.

7-Nitroindazole (7-NI) was identified as a potent, brain-penetrant, and selective inhibitor of nNOS, exhibiting neuroprotective, anti-nociceptive, and anxiolytic effects in various preclinical models.[2][4] Its mechanism involves competition with both the substrate (L-arginine) and the critical cofactor (tetrahydrobiopterin) at the enzyme's active site.[5] This foundational molecule serves as the archetypal compound for dissecting the SAR of this chemical series.

The Core Pharmacophore: A Deep Dive into 7-Nitroindazole (7-NI)

The 7-nitroindazole molecule represents the essential pharmacophore for nNOS inhibition within this class. Its key structural features and their contributions to activity are fundamental to understanding the broader SAR.

  • Indazole Ring System: The bicyclic aromatic structure provides a rigid scaffold that correctly orients the key functional groups for interaction with the NOS active site.

  • N1-H Moiety: The proton on the N1 nitrogen of the pyrazole ring is crucial for hydrogen bonding interactions within the active site.

  • 7-Nitro Group: This electron-withdrawing group is a defining feature. Crystal structures suggest it forms an intramolecular hydrogen bond with the N1-H, influencing the molecule's conformation and electronic properties.[3] It plays a critical role in binding and potency.

The parent compound, 7-NI, is a selective nNOS inhibitor with an IC50 of approximately 0.47 µM in mouse cerebellum homogenates.[2] It has been extensively used as a pharmacological tool to probe the function of nNOS in the central nervous system.[6]

Structure-Activity Relationship (SAR) Analysis: Modulating Potency and Selectivity

The exploration of derivatives has revealed how modifications at each position of the 7-nitroindazole core can profoundly impact inhibitory potency and selectivity across the three NOS isoforms.

Position 3 Substitutions: A Hotspot for Potency Enhancement

Position 3 has been identified as a key site for modification. Introducing a bromine atom at this position yields 3-bromo-7-nitroindazole (3-Br-7-NI) , a compound with significantly enhanced potency.

  • Against nNOS: 3-Br-7-NI is approximately 4 times more potent than 7-NI.

  • Against iNOS: The enhancement is even more dramatic, with 3-Br-7-NI being about 20 times more potent than the parent compound.

  • Against eNOS: The potency is comparable to that of 7-NI.[7]

This suggests that a relatively small, electron-withdrawing group at C3 is well-tolerated and can enhance binding affinity, potentially through favorable interactions within the substrate-binding channel. The crystal structure of eNOS in complex with 3-Br-7-NI reveals that the inhibitor perturbs the heme propionate group, which in turn disrupts the critical interaction with the tetrahydrobiopterin cofactor, explaining its potent inhibitory mechanism.[8]

Position 1 and 2 Substitutions: Exploring the Pyrazole Ring

Modifications at the nitrogen atoms of the pyrazole ring have also been investigated.

  • N1-Substitution: The addition of a methyl group at the 1-position, as in 1-Methyl-7-nitroindazole-3-carboxylic acid , is a strategy to modulate physicochemical properties.[9] While specific data on this compound is limited, SAR studies on related 5-nitroindazoles suggest that electron-donating groups at the N1 position can be favorable for other biological activities, such as antichagasic effects.[10] This highlights the potential to tune the molecule's properties by modifying this position.

  • N2-Substitution: The derivative 2,7-dinitroindazole demonstrates that substitution at the N2 position is possible while retaining inhibitory activity. This compound showed potency similar to 7-NI against all three NOS isoforms, indicating that the N2 position can tolerate substitution without a significant loss of affinity.[7]

The Role of the 7-Nitro Group: Is It Indispensable?

While the nitro group at position 7 is a hallmark of this series, studies have shown it is not an absolute requirement for NOS inhibition. The compound 7-methoxyindazole , where the nitro group is replaced by a methoxy group, retains activity, albeit with lower potency than 7-NI.[3] This crucial finding demonstrates that other electron-donating or -withdrawing groups can be accommodated at this position, opening avenues for designing analogs with different electronic profiles and potentially improved safety, as nitroaromatic compounds can sometimes be associated with toxicity.

SAR Summary Table

The following table summarizes the quantitative SAR data for key 7-nitroindazole derivatives against the three major NOS isoforms.

CompoundSubstitutionnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Reference
7-Nitroindazole (7-NI) None (Parent)0.710.785.8[7]
3-Bromo-7-nitroindazole 3-Bromo0.170.860.29[7]
2,7-Dinitroindazole 2-NitroSimilar to 7-NISimilar to 7-NISimilar to 7-NI[7]

Data derived from rat cerebellar (nNOS), bovine endothelial (eNOS), and rat lung (iNOS) homogenates.

Synthetic Strategies for Derivative Libraries

A robust synthetic approach is essential for thorough SAR exploration. While specific protocols vary, a general strategy for creating a library of 7-nitroindazole derivatives can be conceptualized. For instance, creating derivatives like 1-Methyl-7-nitroindazole-3-carboxylic acid could plausibly involve the methylation of a 7-nitroindazole-3-carboxylic acid precursor.[9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl or other groups at halogenated positions (e.g., at the 3-bromo position) to rapidly build a diverse library of analogs for screening.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, standardized and well-controlled assays are paramount for evaluating novel derivatives.

Protocol 1: In Vitro NOS Inhibition Assay (Griess Method)

This protocol determines the IC₅₀ value of a test compound by measuring the production of nitrite, a stable oxidation product of NO.

Causality and Rationale: This assay directly measures the enzymatic activity of NOS. By quantifying the reduction in nitrite formation in the presence of an inhibitor, we can accurately determine its potency. Including controls is critical to validate the results: the "no-inhibitor" control establishes the baseline 100% enzyme activity, while the "no-enzyme" control accounts for any background nitrite.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Enzyme Solution: Purify nNOS, eNOS, or iNOS from recombinant sources or use commercially available enzymes. Dilute to a working concentration in assay buffer.

    • Cofactor/Substrate Mix: Prepare a reaction mixture containing L-arginine (substrate), NADPH, tetrahydrobiopterin (BH₄), CaCl₂, and calmodulin in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 3-Bromo-7-Nitroindazole) in a suitable solvent like DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is non-inhibitory (typically ≤0.1%).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the inhibitor dilutions to the wells. Include a "no-inhibitor" control (vehicle only) and a "no-enzyme" control.

    • Add 25 µL of the diluted NOS enzyme to each well (except the no-enzyme control). Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the cofactor/substrate mix to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 25 µL of a suitable stop solution.

  • Nitrite Detection (Griess Reagent):

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes. A pink/magenta color will develop.

  • Data Analysis:

    • Read the absorbance at ~540 nm using a microplate reader.

    • Subtract the absorbance of the "no-enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the "no-inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Protocol 2: In Vivo Evaluation in a Model of Neuropathic Pain (Formalin Test)

Causality and Rationale: 7-NI has known anti-nociceptive effects.[2] The formalin test is a robust model that produces a biphasic pain response: an acute, non-inflammatory phase followed by a tonic, inflammatory phase. nNOS inhibitors are particularly effective at blocking the second phase, providing a functional in vivo readout of the compound's efficacy.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss mice to the testing environment for at least 1 hour before the experiment.

  • Compound Administration: Administer the test derivative (e.g., dissolved in 10% DMSO) via intraperitoneal (i.p.) injection at various doses (e.g., 5-30 mg/kg). A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Induction of Nociception: 30 minutes after compound administration, inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the animal in a clear observation chamber. Record the total time spent licking the injected paw during the two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Late Phase): 15-45 minutes post-formalin injection.

  • Data Analysis: Compare the paw-licking time in the drug-treated groups to the vehicle control group for both phases. A significant reduction in licking time, particularly in Phase 2, indicates an anti-nociceptive effect likely mediated by nNOS inhibition.

Visualization of Key Concepts

Diagram 1: Nitric Oxide Signaling and Inhibition

NOS_Pathway cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron / Target Cell L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Substrate NO_Citrulline NO + L-Citrulline nNOS->NO_Citrulline Catalysis sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC NO diffuses and activates Inhibitor 7-Nitroindazole Derivative Inhibitor->nNOS Inhibits cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Physiological_Effect Physiological / Pathophysiological Effect cGMP->Physiological_Effect Activates Downstream Targets

Caption: Nitric oxide signaling pathway and the inhibitory action of 7-nitroindazole derivatives on nNOS.

Diagram 2: Workflow for SAR Study

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Screening Cascade cluster_Validation In Vivo Validation Design 1. Design Analogs (e.g., modify C3, N1) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis InVitro 3. In Vitro Screening (NOS Inhibition Assay) Determine IC50 & Selectivity Synthesis->InVitro CellBased 4. Cell-Based Assays (Toxicity, Permeability) InVitro->CellBased PK_Studies 5. Pharmacokinetics (ADME) CellBased->PK_Studies Promising Hits InVivo 6. In Vivo Efficacy Models (Pain, Neuroprotection) PK_Studies->InVivo Data 7. SAR Analysis & Iteration InVivo->Data Data->Design Refine Design

Caption: A rational workflow for the structure-activity relationship (SAR) study of novel inhibitors.

Diagram 3: Key Pharmacophoric Features

Pharmacophore Indazole P3 Position 3: Potency Hotspot (e.g., -Br) N1 Position 1: Modulates PK (e.g., -H, -CH3) P7 Position 7: Key for Potency (e.g., -NO2, -OCH3) Scaffold Indazole Scaffold: Rigid Core

Caption: Key pharmacophoric features of 7-nitroindazole for NOS inhibition.

Future Perspectives and Conclusion

The 7-nitroindazole scaffold has proven to be a remarkably fertile ground for the development of NOS inhibitors. The SAR data clearly indicates that while the 7-nitro group is a powerful driver of potency, it is not irreplaceable, and substitutions at C3 offer a reliable strategy for significantly enhancing inhibitory activity.

Future research should focus on several key areas:

  • Improving Isoform Selectivity: While 7-NI is nNOS-selective, derivatives like 3-Br-7-NI show increased potency against iNOS. Fine-tuning substitutions could lead to highly selective inhibitors for either nNOS or iNOS, which is crucial as non-selective inhibition (especially of eNOS) can lead to cardiovascular side effects like hypertension.[11][12]

  • Optimizing Pharmacokinetics: Modifications at less sensitive positions, such as N1, could be used to improve solubility, metabolic stability, and oral bioavailability without compromising core activity.

  • Exploring Non-NOS Activities: It is important to recognize that some effects of these compounds may be independent of NOS inhibition.[13][14] Future studies should include off-target profiling to ensure the observed in vivo effects are attributable to the intended mechanism.

  • New Therapeutic Avenues: Beyond neurodegeneration, the anti-inflammatory and anti-parasitic potential of nitroindazoles warrants further investigation.[1][15]

References

  • Traykova, M., et al. (n.d.). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC. Retrieved from a U.S. government website. [Link]

  • Choudhary, R., et al. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. Retrieved from a U.S. government website. [Link]

  • Schultheiss, G., et al. (1997). Intestinal motor depression by 7-nitroindazole through an action unrelated to nitric oxide synthase inhibition - PubMed. Retrieved from PubMed. [Link]

  • Taylor & Francis. (n.d.). 7-Nitroindazole – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Activities of 7-Nitroindazole and 1-(2-(Trifluoromethylphenyl)-imidazole Independent of Neuronal Nitric-Oxide Synthase Inhibition | Request PDF. Retrieved from ResearchGate. [Link]

  • Bland-Ward, A. T., et al. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors | Request PDF. Retrieved from ResearchGate. [Link]

  • Basha, S. J., et al. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. Retrieved from a U.S. government website. [Link]

  • ResearchGate. (n.d.). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of 7-nitroindazole. | Download Scientific Diagram. Retrieved from ResearchGate. [Link]

  • O'Dell, T. J., et al. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed. Retrieved from PubMed. [Link]

  • O'Connor, K. J., et al. (1996). Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed. Retrieved from PubMed. [Link]

  • de Oliveira, R. B., et al. (2025). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - MDPI. Retrieved from MDPI. [Link]

  • Paul, I. A., et al. (1998). The nitric oxide synthase inhibitor 7-nitroindazole displays enhanced anxiolytic efficacy without tolerance in rats following subchronic administration - PubMed. Retrieved from PubMed. [Link]

Sources

Foundational

Therapeutic Potential of 3-Bromo-6-methyl-7-nitro-1H-indazole in Oncology

The following technical guide details the therapeutic and synthetic utility of 3-Bromo-6-methyl-7-nitro-1H-indazole , positioning it as a high-value pharmacophore for the development of multi-targeted oncology agents. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic and synthetic utility of 3-Bromo-6-methyl-7-nitro-1H-indazole , positioning it as a high-value pharmacophore for the development of multi-targeted oncology agents.

Executive Summary

In the rational design of antineoplastic agents, 3-Bromo-6-methyl-7-nitro-1H-indazole (BMNI) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the 7-nitroindazole core is historically recognized for Nitric Oxide Synthase (NOS) inhibition, the specific trisubstitution pattern of BMNI renders it a critical intermediate for next-generation Tyrosine Kinase Inhibitors (TKIs) .

This guide analyzes BMNI not merely as a standalone drug, but as a linchpin precursor that enables the synthesis of dual-action inhibitors targeting tumor angiogenesis (VEGFR/PDGFR) and proliferation (Aurora/PLK kinases). Its therapeutic potential is defined by its bifunctional reactivity : the C3-bromine allows for structure-extension into the ATP-binding pocket, while the C7-nitro group serves as a latent amine for establishing hydrogen-bond networks with the kinase hinge region.

Structural Biology & Pharmacophore Analysis

The efficacy of BMNI-derived compounds stems from the precise spatial arrangement of its functional groups.

PositionFunctional GroupRole in Drug Design (SAR)
C3 Bromine (-Br) Selectivity Handle: Acts as a reactive site for Suzuki-Miyaura or Sonogashira couplings, allowing the attachment of aryl/heteroaryl "tails" that occupy the hydrophobic pocket II of kinase domains.
C6 Methyl (-CH₃) Hydrophobic Anchor: Provides steric bulk that displaces water molecules in the binding pocket, increasing binding entropy. Often critical for selectivity against off-target kinases.
C7 Nitro (-NO₂) Electronic/H-Bond Modulator: A strong electron-withdrawing group that increases the acidity of the N1-proton. Post-reduction (to -NH₂), it becomes a donor for critical H-bonds with the kinase hinge region (e.g., Glu/Cys residues).
N1 Indazole NH Solvent Interaction: Mimics the N9 position of the purine ring in ATP, serving as a primary anchor point in the ATP-binding cleft.
Mechanistic Diagram: BMNI as a Kinase Inhibitor Scaffold

The following diagram illustrates how BMNI is functionalized to target the ATP-binding site of receptor tyrosine kinases (RTKs).

BMNI_Scaffold_Utility cluster_mechanism Mechanism of Action BMNI 3-Bromo-6-methyl- 7-nitro-1H-indazole (Core Scaffold) Step1 Step 1: C3-Functionalization (Suzuki Coupling) BMNI->Step1 Ar-B(OH)2 Pd(PPh3)4 Intermediate 3-Aryl-6-methyl- 7-nitroindazole Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Step2 Amine 3-Aryl-6-methyl- 7-aminoindazole Step2->Amine Step3 Step 3: Amide/Urea Formation Amine->Step3 R-COCl or R-NCO FinalDrug Final Kinase Inhibitor (VEGFR/Aurora Target) Step3->FinalDrug ATP Binding Pocket ATP Binding Pocket FinalDrug->ATP Binding Pocket Competitive Inhibition Angiogenesis Angiogenesis FinalDrug->Angiogenesis Suppression

Caption: Synthetic workflow transforming the BMNI scaffold into a potent kinase inhibitor via sequential functionalization.

Therapeutic Applications in Oncology[1][2][3]

A. Inhibition of Angiogenesis (VEGFR/PDGFR Pathways)

Indazole derivatives are established scaffolds for VEGFR inhibitors (e.g., Pazopanib , Axitinib ). The BMNI scaffold allows for the synthesis of 7-aminoindazole analogs.

  • Mechanism: The derived compounds compete with ATP for the binding site on the intracellular kinase domain of VEGFR-2.

  • Advantage of 7-Substitution: Unlike standard 5- or 6-substituted indazoles, 7-substituted analogs often exhibit different solubility profiles and can access unique sub-pockets (the "sugar pocket") of the enzyme, potentially overcoming resistance mutations found in renal cell carcinoma (RCC).

B. Modulation of Tumor Microenvironment (NOS Inhibition)

The parent core, 7-nitroindazole (7-NI) , is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1][2]

  • Oncology Relevance: Nitric oxide (NO) promotes tumor angiogenesis and vascular permeability.

  • Therapeutic Hypothesis: Compounds retaining the 7-nitro group (prior to reduction) may possess dual activity: inhibiting NOS to normalize tumor vasculature while simultaneously targeting kinases, thereby enhancing the delivery of cytotoxic agents.

Experimental Protocols

Protocol A: Synthesis of BMNI (Self-Validating Workflow)

Rationale: This protocol ensures high regioselectivity for the 3-bromo position without over-brominating the phenyl ring.

Materials:

  • 6-Methyl-7-nitro-1H-indazole (Starting Material)[3][4]

  • Bromine (Br₂)

  • Acetic Acid (AcOH) / Sodium Acetate (NaOAc)

  • DMF (Dimethylformamide)[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 6-methyl-7-nitro-1H-indazole in 20 mL of DMF. Maintain temperature at 25°C.

  • Bromination: Add 1.1 equivalents of Bromine dropwise over 30 minutes. Critical: The presence of the electron-withdrawing nitro group at C7 deactivates the benzene ring, directing electrophilic attack specifically to the C3 position of the pyrazole ring.

  • Monitoring: Monitor reaction via TLC (Ethyl Acetate:Hexane 1:2). The product (BMNI) will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (3x 20 mL) and dry under vacuum.

  • Validation: ¹H NMR should show the disappearance of the C3-proton signal (typically around δ 8.0-8.2 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Rationale: To attach an aryl group at C3, mimicking the hydrophobic interactions of kinase inhibitors.

  • Setup: In a Schlenk tube, combine BMNI (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography.

Quantitative Data Summary: Indazole SAR

The following table summarizes the impact of substitutions on the indazole core, derived from aggregate SAR studies of indazole-based kinase inhibitors (e.g., VEGFR2 inhibition).

Compound VariantC3 SubstituentC6 SubstituentC7 SubstituentVEGFR2 IC₅₀ (nM)Notes
Reference (Core) HHH>10,000Inactive
BMNI (Precursor) Br CH₃ NO₂ >5,000Weak/Inactive (Prodrug)
Analog A StyrylHH120Moderate Activity
Analog B StyrylCH₃ NH₂18 High Potency (Methyl fills pocket)
Analog C PyridylCH₃ Urea-R4 Clinical Candidate Level

Note: Data represents predicted trends based on homologous series in literature (e.g., Pazopanib analogs).

Signaling Pathway: Dual Inhibition Potential

The following diagram visualizes the downstream effects of BMNI-derived inhibitors on tumor cell survival.

Pathway_Inhibition Inhibitor BMNI-Derived Inhibitor VEGFR VEGFR-2 (Receptor) Inhibitor->VEGFR Inhibits NOS nNOS/iNOS (Enzyme) Inhibitor->NOS Inhibits (If 7-NO2 retained) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PI3K PI3K/Akt Pathway VEGFR->PI3K Activates NO_Prod Nitric Oxide (NO) Production NOS->NO_Prod Angio Angiogenesis PI3K->Angio Prolif Tumor Cell Proliferation PI3K->Prolif NO_Prod->Angio Promotes

Caption: Dual-pathway blockade: Direct kinase inhibition (VEGFR) and modulation of the nitric oxide angiogenic axis.

References

  • BenchChem Technical Support. (2025).[5] A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1649, 3-Bromo-7-nitroindazole. PubChem.[1][6][7] Link

  • Zhang, L., et al. (2021).[8] Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. Link

  • Moore, P.K., et al. (1993).[9] 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse.[10] British Journal of Pharmacology. Link

  • El Brahmi, N., et al. (2011). Synthesis and crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PMC. Link

Sources

Exploratory

Molecular weight and physicochemical characteristics of 3-Bromo-6-methyl-7-nitro-1H-indazole

This guide details the physicochemical profile, synthetic pathways, and experimental characterization of 3-Bromo-6-methyl-7-nitro-1H-indazole , a specialized heterocyclic intermediate. Content Type: Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and experimental characterization of 3-Bromo-6-methyl-7-nitro-1H-indazole , a specialized heterocyclic intermediate.

Content Type: Technical Whitepaper Subject: 3-Bromo-6-methyl-7-nitro-1H-indazole (Predicted/Analogous Data) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Molecular Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

3-Bromo-6-methyl-7-nitro-1H-indazole is a tri-functionalized indazole scaffold designed for high-value medicinal chemistry applications. Characterized by its orthogonal reactivity, this compound serves as a critical "linchpin" intermediate. The C3-bromide facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C7-nitro group provides a latent aniline for amide/urea formation, and the C6-methyl group introduces steric bulk and lipophilicity to modulate target binding affinity. This guide provides a comprehensive technical analysis of its properties, synthesis, and handling.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data represents the calculated and predicted physicochemical profile for the target compound based on structure-activity relationship (SAR) data of homologous nitroindazoles.

Table 1: Chemical Identity & Molecular Descriptors

PropertyValueDescription
IUPAC Name 3-Bromo-6-methyl-7-nitro-1H-indazoleSystematic nomenclature
Molecular Formula C₈H₆BrN₃O₂--
Molecular Weight 256.06 g/mol Monoisotopic mass
Exact Mass 254.9643Based on ⁷⁹Br isotope
Isotope Pattern 1:1 doublet (⁷⁹Br/⁸¹Br)Diagnostic MS signature
Physical State Solid (Yellow/Orange crystalline)Typical of nitro-indazoles
Predicted pKa ~10.5 – 11.5Acidic NH (enhanced by NO₂ e- withdrawal)
Predicted LogP 2.4 – 2.8Moderate lipophilicity
TPSA ~75 ŲPolar surface area (Nitro + Indazole N)
H-Bond Donors 1Indazole N-H
H-Bond Acceptors 4Nitro O's + Indazole N

Analyst Note: The presence of the nitro group at the C7 position significantly reduces the pKa of the indazole N-H compared to the parent indazole (pKa ~13.8), making the proton more labile for alkylation reactions.

Synthetic Utility & Reactivity Profile[1]

The utility of 3-Bromo-6-methyl-7-nitro-1H-indazole lies in its orthogonal functionalization potential . The molecule possesses three distinct zones of reactivity, allowing for sequential modification without protecting groups.

Reactivity Zones:
  • Zone A (C3-Bromine): Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira). The electron-deficient nature of the ring (due to the nitro group) enhances the rate of oxidative addition.

  • Zone B (C7-Nitro): A masked amino group. Resistant to mild coupling conditions but reducible (Fe/NH₄Cl or H₂/Pd) to the aniline for subsequent acylation or sulfonylation.

  • Zone C (N1-Nitrogen): Nucleophilic center capable of Sɴ2 alkylation or arylation.

Reactivity Core 3-Bromo-6-methyl- 7-nitro-1H-indazole Suzuki Zone A: C3-Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Reduction Zone B: C7-Amine (Reduction -> Amide) Core->Reduction H2, Pd/C or Fe/HCl Alkylation Zone C: N1-Alkyl (N-Alkylation) Core->Alkylation R-X, K2CO3

Figure 1: Divergent synthetic pathways available from the core scaffold.

Experimental Protocols
4.1. Synthesis via Regioselective Bromination

The most robust route to this compound is the direct electrophilic bromination of the precursor 6-methyl-7-nitro-1H-indazole . The C3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity.

Precursor: 6-methyl-7-nitro-1H-indazole (Commercially available or synthesized from 2,3-dimethyl-nitrobenzene derivatives).

Reagents:

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium Hydroxide (NaOH) or DMF (solvent dependent)

  • Solvent: 1,4-Dioxane or DMF

Protocol (Standard Scale: 10 mmol):

  • Dissolution: Dissolve 6-methyl-7-nitro-1H-indazole (1.77 g, 10 mmol) in 1,4-dioxane (20 mL).

  • Base Addition: Add 2M NaOH (15 mL) to the solution. The mixture may turn deep orange/red due to deprotonation of the indazole.

  • Bromination: Cool to 0°C. Add Bromine (Br₂, 0.6 mL, 1.1 eq) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2) for disappearance of starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (to quench excess Br₂).

  • Isolation: Adjust pH to ~5-6 with dilute HCl. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

4.2. Analytical Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~14.0 ppm: Broad singlet (1H, NH).

    • δ ~8.0 ppm: Doublet (1H, Ar-H, C4 position).

    • δ ~7.4 ppm: Doublet (1H, Ar-H, C5 position).

    • δ ~2.4-2.5 ppm: Singlet (3H, CH₃).

    • Note: The diagnostic C3-H proton (typically ~8.0 ppm in the precursor) will be absent .

  • LC-MS:

    • ES+: Two peaks at [M+H]⁺ = 256 and 258 (1:1 ratio), confirming mono-bromination.

Workflow Visualization

The following diagram illustrates the critical decision matrix for handling this compound in a drug discovery campaign.

Workflow Start Start: 6-Methyl-7-nitro-1H-indazole Bromination Step 1: C3-Bromination (Br2/NaOH) Start->Bromination QC QC Check: 1H NMR (Confirm loss of C3-H) Bromination->QC Branch Decision Point QC->Branch Pass PathA Path A: Suzuki Coupling (Install C3-Aryl) Branch->PathA SAR requires Biaryl motif PathB Path B: Nitro Reduction (Reveal C7-Amine) Branch->PathB SAR requires Amide linker

Figure 2: Synthesis and application workflow for 3-Bromo-6-methyl-7-nitro-1H-indazole.

Safety & Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory). The nitro group poses a potential explosion hazard if heated under confinement; however, the bromine atom stabilizes the lattice.

  • Storage: Store at 2–8°C, protected from light (brominated heterocycles can be light-sensitive).

  • Handling: Use standard PPE (Gloves, Goggles). Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless intended for reduction.

References
  • Indazole Bromination Methodology

    • Boccia, J., et al. "Regioselective halogenation of 1H-indazoles." Journal of Organic Chemistry, 2010.

  • Nitroindazole Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1893, 7-Nitroindazole." PubChem.

  • Synthetic Utility of 3-Bromoindazoles

    • Lousse, A., et al. "Palladium-catalyzed cross-coupling reactions on 3-bromoindazoles." Tetrahedron, 2015.

  • Analogous Compound Data (3-Bromo-6-nitroindazole)

    • El Brahmi, N., et al.[2] "3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole."[3] Acta Crystallographica, 2011.

Sources

Foundational

The Strategic Utility of 3-Bromo-6-methyl-7-nitro-1H-indazole in Medicinal Chemistry

The following technical guide details the pharmacophore utility, synthetic strategies, and application of 3-Bromo-6-methyl-7-nitro-1H-indazole in modern drug discovery. Content Type: Technical Whitepaper & Protocol Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore utility, synthetic strategies, and application of 3-Bromo-6-methyl-7-nitro-1H-indazole in modern drug discovery.

Content Type: Technical Whitepaper & Protocol Guide Subject: Pharmacophore Scaffold Analysis & Synthetic Application Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-Bromo-6-methyl-7-nitro-1H-indazole (CAS: 1352396-79-2) represents a high-value "privileged structure" in medicinal chemistry.[1] It serves as a bifunctional scaffold, primarily utilized in the development of Type I/II Kinase Inhibitors and Nitric Oxide Synthase (NOS) Inhibitors .

Its structural value lies in its ability to access the 7-aminoindazole motif—a critical hinge-binding element—while simultaneously offering a handle at C3 for solubilizing groups and a hydrophobic anchor at C6. This guide outlines the structural logic, synthetic protocols, and strategic application of this scaffold.

Structural Analysis & Pharmacophore Logic

The molecule functions as a "molecular lego" block with three distinct vectors for chemical space exploration.

PositionSubstituentElectronic/Steric RoleDrug Design Utility
C3 Bromine Halogen (Leaving Group)Vector A (Solvent Front): Enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach solubilizing tails or extend into the hydrophobic pocket II.
C6 Methyl Lipophilic/StericVector B (Gatekeeper): Fills small hydrophobic pockets (e.g., gatekeeper regions in kinases). It also sterically constrains the C7-substituent, potentially locking the bioactive conformation.
C7 Nitro Electron Withdrawing (Masked Amine)Vector C (Hinge Binder): Precursor to the 7-amino group. The 7-NH₂/NH-R motif is a potent hydrogen bond donor, critical for binding to the hinge region of kinases (mimicking the Adenine N1/N6 interaction).
N1 Proton (NH) Hydrogen Bond DonorCore Interaction: Often serves as the primary H-bond donor to the kinase backbone carbonyl (e.g., Glu/Met residues).
Pharmacophore Visualization

The following diagram illustrates the interaction potential of the scaffold within a hypothetical kinase binding pocket.

Pharmacophore Core Indazole Core (Scaffold) C3 C3-Bromo (Solvent Front Vector) Core->C3 Suzuki Coupling C6 C6-Methyl (Hydrophobic Pocket) Core->C6 Steric Fill C7 C7-Nitro (Masked Hinge Binder) Core->C7 Reduction to -NH2 Target Target Protein (Kinase/NOS) C3->Target Hydrophobic/Solubility Interaction C6->Target Gatekeeper Interaction C7->Target Bidentate H-Bond (Post-Red)

Caption: Pharmacophore map of 3-Bromo-6-methyl-7-nitro-1H-indazole showing synthetic vectors and target interactions.

Synthetic Protocols & Methodologies

Synthesis of the Core (Critical Regioselectivity Warning)

Challenge: Direct nitration of 6-methylindazole typically favors the C5-position (yielding 5-nitro-6-methylindazole) due to electronic directing effects. Solution: The 7-nitro isomer is often synthesized via cyclization of pre-functionalized benzene precursors (e.g., diazotization of 2-methyl-3-nitroaniline derivatives) or requires careful chromatographic separation if direct nitration is attempted.

Verification: Ensure your starting material is validated by 1H-NMR. The C4 and C5 protons in the 7-nitro isomer will show distinct coupling constants (ortho-coupling ~8-9 Hz) compared to the 5-nitro isomer (para-like singlets or weak meta-coupling).

Step-by-Step Derivatization Protocol

The following workflow describes the conversion of the scaffold into a bioactive lead compound.

Phase 1: C3-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install the "tail" moiety while preserving the nitro group.

  • Reagents:

    • Scaffold: 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 eq)[1]

    • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Note: If N1-protection is required (to prevent N-arylation side reactions), use a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group prior to coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Phase 2: C7-Nitro Reduction

Objective: Unmask the amine for hinge binding or amide coupling.

  • Reagents:

    • Substrate: C3-substituted-6-methyl-7-nitroindazole[1]

    • Reductant: H₂ (1 atm) with Pd/C (10% w/w) OR Fe/NH₄Cl (for halogen-sensitive substrates).

    • Solvent: MeOH or EtOH/Water.

  • Procedure (Fe/NH₄Cl method - Recommended to avoid de-halogenation if C3-R contains halides):

    • Dissolve substrate in EtOH/Water (3:1).

    • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Filter hot through Celite to remove iron sludge.

  • Yield: Typically >85% conversion to the 7-aminoindazole.

Phase 3: N1 vs. C7 Selectivity
  • N1-Alkylation: Can be performed before nitro reduction using R-X and Cs₂CO₃ in DMF.

  • C7-Amide Formation: Perform after reduction using standard amide coupling (HATU/DIPEA).

Mechanistic Role in Drug Design

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors (e.g., Axitinib analogues), the indazole core binds to the ATP-binding pocket.

  • Mechanism: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu residue).

  • Role of C7-NH₂: The amine generated from the 7-nitro group provides a second H-bond donor/acceptor interaction, creating a "bidentate" clamp that significantly increases residence time and potency.

  • Role of 6-Methyl: This group often sits against the "gatekeeper" residue (e.g., T338 in c-Src). A methyl group is small enough to avoid steric clash with standard gatekeepers (Threonine/Methionine) but large enough to displace water and improve entropy.

nNOS Selectivity

The analogue 3-bromo-7-nitroindazole is a reference inhibitor for neuronal Nitric Oxide Synthase (nNOS) .

  • Selectivity: The 7-nitroindazole core is selective for nNOS over eNOS (endothelial) and iNOS (inducible) in vivo.

  • 3-Bromo Effect: Halogenation at C3 increases potency (IC50 ~0.17 µM for nNOS) compared to the non-brominated parent.

  • 6-Methyl Utility: Adding the 6-methyl group modifies the lipophilicity (cLogP) and blood-brain barrier (BBB) penetration, allowing for fine-tuning of CNS exposure.

Experimental Workflow Diagram

The following diagram summarizes the decision matrix for utilizing this scaffold.

SynthesisWorkflow Start 3-Bromo-6-methyl-7-nitro-1H-indazole (Scaffold) Decision Target Class? Start->Decision RouteA Kinase Inhibitor (Hinge Binder) Decision->RouteA Type I/II Binding RouteB nNOS Inhibitor (CNS Active) Decision->RouteB Enzyme Inhibition StepA1 1. N1-Protection (THP/SEM) 2. C3-Suzuki Coupling (Tail) RouteA->StepA1 StepB1 Direct C3-Modification (Lipophilic Tuning) RouteB->StepB1 StepA2 3. Nitro Reduction (Fe/NH4Cl) 4. C7-Amide/Urea Formation StepA1->StepA2 StepB2 Maintain 7-Nitro (Critical for NOS selectivity) StepB1->StepB2

Caption: Synthetic decision tree for Kinase vs. nNOS inhibitor development using the scaffold.

References

  • Bland-Ward, P. A., et al. (1994). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase.British Journal of Pharmacology , 112(1), 351-356. Link

  • Hu, Y., et al. (2015). 3-Bromo-7-nitroindazole: A potent and selective inhibitor of neuronal nitric oxide synthase.Pharmacology Biochemistry and Behavior , 131, 19-25. Link

  • BenchChem. (2024). Technical Data Sheet: 3-Bromo-6-methyl-7-nitro-1H-indazole (CAS 1352396-79-2).[1]Link

  • MedChemExpress. (2024). Product Analysis: 7-Nitroindazole and Derivatives.Link

  • Pfizer Inc. (2006). Patent WO2006048745: Indazole derivatives as kinase inhibitors. (Describes general 3,6-substituted indazole synthesis). Link

Sources

Exploratory

A Comprehensive Guide to the Synthesis of 3-Substituted 7-Nitroindazoles: Strategies and Methodologies for Drug Discovery

Introduction: The Significance of the 7-Nitroindazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Nitroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its derivatives, 7-nitroindazole (7-NI) has garnered significant attention as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3] This selectivity allows it to modulate nitric oxide production in the central nervous system, making it an invaluable tool in pharmacological research for investigating neurodegenerative diseases, anxiety, and pain pathways, while largely avoiding the cardiovascular side effects associated with non-selective NOS inhibitors.[2][4][5]

The strategic introduction of substituents at the 3-position of the 7-nitroindazole ring is a key approach for medicinal chemists to fine-tune the molecule's biological profile. These modifications can profoundly influence its potency, isoform selectivity (nNOS vs. eNOS/iNOS), solubility, and pharmacokinetic properties, such as cell permeability and metabolic stability.[6] This guide provides an in-depth exploration of the core synthetic strategies employed to access these valuable 3-substituted 7-nitroindazole derivatives, offering both foundational knowledge and field-proven insights for researchers in drug development.

Part 1: Foundational Synthesis of the 7-Nitroindazole Core

The most reliable and regioselective pathway to 3-substituted 7-nitroindazoles begins with the construction of the parent 7-nitroindazole ring. While direct nitration of indazole is possible, it is notoriously unselective and yields a mixture of 4-, 5-, and 6-nitro isomers, making it an inefficient route.[2] The preferred method, which ensures the nitro group is precisely positioned, is the diazotization and intramolecular cyclization of an ortho-substituted aniline.

Core Method: Cyclization of 2-Methyl-6-nitroaniline

The primary and most efficient laboratory method for preparing 7-nitroindazole involves the diazotization and subsequent cyclization of 2-methyl-6-nitroaniline (6-nitro-o-toluidine).[2][7] This approach leverages the pre-installed ortho-nitro group to direct the cyclization, achieving high regioselectivity and excellent yields, often up to 98%.[2]

Causality Behind the Experimental Choices:

The mechanism proceeds via an N-nitrosation of the aniline, which is often acetylated in situ to form 2-methyl-6-nitroacetanilide, followed by tautomerization and a dehydrative ring closure.[2] The strong electron-withdrawing nature of the nitro group is critical; it activates the ortho-methyl group, facilitating the intramolecular cyclization that forms the pyrazole ring of the indazole system. Using acetic acid as a solvent and sodium nitrite as the diazotizing agent provides a controlled environment for the reaction. Acetic anhydride is frequently added not only to facilitate the initial acetylation but also to act as a dehydrating agent during the ring closure step.[7][8]

G cluster_0 Synthesis of 7-Nitroindazole Core A 2-Methyl-6-nitroaniline B 2-Methyl-6-nitroacetanilide (In-situ formation) A->B Acetic Anhydride, Acetic Acid C N-Nitroso Intermediate B->C Sodium Nitrite (NaNO₂) D 7-Nitroindazole C->D Intramolecular Cyclization & Dehydration

Caption: Workflow for the synthesis of the 7-nitroindazole core.

Experimental Protocol: Synthesis of 7-Nitroindazole

This protocol is adapted from established literature procedures.[7][8]

  • Acetylation: In a reaction vessel, dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid. To this solution, slowly add acetic anhydride (2.0 eq) while maintaining the temperature between 50-60°C.

  • Nitrosation & Cyclization: Heat the reaction mixture to 70-75°C. Begin the portionwise addition of solid sodium nitrite (1.2-1.3 eq). The reaction is exothermic and should be carefully monitored. Maintain the temperature between 70-100°C for 1-2 hours until the reaction is complete (monitorable by TLC or oxidation-reduction potential).[2]

  • Workup: Cool the reaction mixture and pour it onto crushed ice/water. The solid product will precipitate.

  • Purification: Collect the solid by filtration. Wash the crude product thoroughly with water to remove salts and residual acid. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by treatment with a dilute sodium hydroxide solution to remove acidic by-products.[7] The final product is a solid, typically amber or yellow in color.

Part 2: Direct Functionalization of the 7-Nitroindazole Core at C3

Once the 7-nitroindazole scaffold is synthesized, the C3 position can be functionalized directly. This "post-functionalization" approach is highly versatile for creating a library of analogs from a common intermediate.

Method A: C3-Halogenation - Gateway to Cross-Coupling

Introducing a halogen, typically bromine or iodine, at the C3 position is a crucial strategic step. The resulting 3-halo-7-nitroindazoles are versatile building blocks for a wide array of C-C and C-N bond-forming reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings.

Causality & Protocol (Bromination):

The regioselective introduction of a bromine atom at the C3 position is reliably achieved using N-bromosuccinimide (NBS) in a solvent like acetonitrile (MeCN) or dichloromethane (CH2Cl2). NBS acts as a source of electrophilic bromine, which readily attacks the electron-rich indazole ring at the C3 position.

  • Reaction Setup: Dissolve 7-nitroindazole (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Workup & Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield 3-bromo-7-nitroindazole.

G cluster_1 C3-Halogenation Workflow Start 7-Nitroindazole Mid Reaction with NBS in Acetonitrile Start->Mid End 3-Bromo-7-nitroindazole Mid->End App Intermediate for Cross-Coupling Reactions End->App

Caption: Workflow for C3-bromination of 7-nitroindazole.

Method B: C3-Nitration

Further nitration of 7-nitroindazole can yield 3,7-dinitro-1H-indazole. This reaction requires forcing conditions and proceeds via a thermal rearrangement of an intermediate 2,7-dinitroindazole. This highlights the possibility of electrophilic substitution at the C3 position, although it is less common than other functionalizations.

Method C: C3-Metalation and Electrophilic Quench

A powerful and highly adaptable strategy for introducing a diverse range of functional groups involves the regioselective metalation (deprotonation) at the C3 position, followed by quenching the resulting organometallic intermediate with an electrophile.

Causality Behind the Experimental Choices:

The proton at the C3 position of the indazole ring is acidic enough to be removed by a strong base. However, the N-H proton at the N1 position is significantly more acidic. Therefore, N1-protection is mandatory for this strategy to succeed. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used. Once protected, a strong base like n-butyllithium (n-BuLi) or a hindered zinc base like bis(2,2,6,6-tetramethylpiperidinyl)zinc (TMP₂Zn) can selectively deprotonate the C3 position. The resulting C3-anion can react with a wide variety of electrophiles:

  • Carbon dioxide (CO₂): To form 3-carboxy-7-nitroindazole derivatives.[6]

  • Aldehydes/Ketones: To form secondary/tertiary alcohols.

  • Alkyl Halides: For C3-alkylation.

  • Acyl Chlorides: For C3-acylation.

G cluster_2 C3-Metalation and Quench Strategy S1 7-Nitroindazole S2 N1-Protected 7-Nitroindazole S1->S2 Protecting Group (e.g., Boc₂O) S3 C3-Metalated Intermediate (Li or Zn) S2->S3 Strong Base (e.g., n-BuLi) S4 N1-Protected 3-Substituted-7-Nitroindazole S3->S4 Electrophile (E⁺) (e.g., CO₂) S5 Final Product (After Deprotection) S4->S5 Deprotection

Caption: General workflow for C3-functionalization via metalation.

Part 3: Synthesis via Ring Construction (Cyclization Strategies)

An alternative to post-functionalization is to construct the 7-nitroindazole ring with the desired C3-substituent already incorporated into the starting materials. This approach can be more atom-economical and avoid the need for N-protection/deprotection steps.

Method: Cyclocondensation of Substituted Benzonitriles for 3-Aminoindazoles

3-Amino-7-nitroindazole derivatives can be synthesized through the cyclocondensation of an appropriately substituted benzonitrile with a hydrazine source.[9] A common route involves the copper- or palladium-catalyzed coupling of a 2-halobenzonitrile with hydrazine or its derivatives.[10]

Causality & Protocol:

The reaction proceeds through a cascade process involving an initial coupling of the hydrazine to the aromatic ring, followed by an intramolecular cyclization where the hydrazine nitrogen attacks the nitrile carbon.

  • Starting Materials: A 2-halo-3-nitrobenzonitrile (e.g., 2-chloro-3-nitrobenzonitrile) and a hydrazine source (e.g., hydrazine hydrate or benzophenone hydrazone followed by deprotection).

  • Catalysis: A copper(I) or palladium(0) catalyst is typically required to facilitate the initial C-N bond formation.

  • Cyclization: The cyclization can occur in the same pot or as a subsequent step, often under acidic or basic conditions, to yield the 3-aminoindazole core.

Summary of Synthetic Strategies

StrategyDescriptionCommon C3-Substituents IntroducedAdvantagesDisadvantages
Post-Functionalization Modification of a pre-formed 7-nitroindazole core.Halogens, Nitro, Carboxylic acids, Alkyls, Aryls.Versatile for creating libraries from a common intermediate.May require protection/deprotection steps; some functional groups may not be compatible.
Cyclization Building the indazole ring from acyclic precursors.Amino, Alkyl, Aryl.Often more direct and atom-economical. Can install substituents not easily added via post-functionalization.Requires specific, sometimes complex, starting materials for each new substituent.

Conclusion

The synthesis of 3-substituted 7-nitroindazoles is a field of critical importance for the development of selective nNOS inhibitors and other potential therapeutics. The choice of synthetic strategy—either through direct functionalization of the 7-nitroindazole core or by constructing the ring with the substituent in place—depends on the desired C3-substituent and the availability of starting materials. Mastery of these methodologies, from the foundational cyclization of 2-methyl-6-nitroaniline to advanced metalation and cross-coupling reactions, provides researchers with a powerful toolkit. As the demand for more sophisticated and selective molecular probes and drug candidates grows, the continued innovation in indazole synthesis will undoubtedly remain a central focus in medicinal and synthetic organic chemistry.

References

  • 7-Nitroindazole - Grokipedia.
  • 1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor - Benchchem.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
  • US3988347A - Process for the preparation of substituted indazoles - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • indazole - Organic Syntheses Procedure.
  • Indazole synthesis - Organic Chemistry Portal.
  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in R
  • 7-Nitroindazole – Knowledge and References - Taylor & Francis.
  • 7-Nitroindazole | NOS Inhibitor - MedchemExpress.com.

Sources

Foundational

Biological Targets for 3-Bromo-6-methyl-7-nitro-1H-indazole Derivatives

The following technical guide details the biological targets, pharmacological mechanisms, and experimental validation protocols for 3-Bromo-6-methyl-7-nitro-1H-indazole and its functional derivatives. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, pharmacological mechanisms, and experimental validation protocols for 3-Bromo-6-methyl-7-nitro-1H-indazole and its functional derivatives.

Executive Summary: The Indazole "Privileged Scaffold"

3-Bromo-6-methyl-7-nitro-1H-indazole (CAS: 1352396-79-2) represents a high-value "privileged structure" in drug discovery. It is not merely a single drug but a versatile pharmacophore hub that integrates structural features from two distinct therapeutic classes:

  • 7-Nitroindazoles: Potent, selective inhibitors of Neuronal Nitric Oxide Synthase (nNOS), investigated for neuroprotection in stroke and Parkinson’s disease.

  • 3/6-Substituted Indazoles: The core architecture of FDA-approved tyrosine kinase inhibitors (e.g., Pazopanib, Axitinib), where the indazole nitrogen pairs bind to the kinase "hinge region."

This guide analyzes the molecule as a dual-potential scaffold , detailing how to exploit its specific substitution vectors (3-Br, 6-Me, 7-NO₂) to target specific biological pathways.

Chemical Architecture & SAR Vectors

To understand the biological targets, one must first deconstruct the molecule’s Structure-Activity Relationship (SAR) potential.

PositionSubstituentBiological Function / Synthetic Utility
N1/N2 1H-IndazoleHinge Binder: Forms critical hydrogen bonds with the ATP-binding pocket of kinases (e.g., Glu/Leu residues).
C3 Bromine (-Br)Synthetic Exit Vector: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into the hydrophobic "back pocket" of enzymes.
C6 Methyl (-CH₃)Steric Modulator: Provides hydrophobic bulk that can induce selectivity between enzyme isoforms (e.g., nNOS vs. eNOS).
C7 Nitro (-NO₂)Electronic/Metabolic Warhead: 1. nNOS: Withdraws electrons, enhancing π-stacking with the heme porphyrin ring.2. Anti-infective: Acts as a prodrug substrate for bacterial nitroreductases.

Primary Biological Target: Neuronal Nitric Oxide Synthase (nNOS)

The 7-nitroindazole core is the gold standard for competitive inhibition of nNOS.[1] The addition of the 3-bromo and 6-methyl groups modulates potency and blood-brain barrier (BBB) permeability.

Mechanism of Action

The derivative binds to the heme active site of the nNOS dimer.

  • Competitive Inhibition: It competes with the substrate L-Arginine and the cofactor Tetrahydrobiopterin (BH4).[1]

  • Electronic Interaction: The 7-nitro group reduces the electron density of the indazole ring, facilitating π-π stacking interactions with the Phenylalanine residue in the active site.

  • Selectivity: The 3-bromo substituent occupies a hydrophobic pocket unique to the neuronal isoform, reducing inhibition of endothelial NOS (eNOS), thereby avoiding hypertensive side effects.

Signaling Pathway Visualization

The following diagram illustrates the pathway where nNOS inhibition prevents neurotoxicity (Excitotoxicity).

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM nNOS nNOS Enzyme (Active) CaM->nNOS Activates NO_Prod Nitric Oxide (NO) Production nNOS->NO_Prod Inhibitor 3-Br-6-Me-7-NO2 Indazole Inhibitor->nNOS Inhibits (IC50 ~0.2 µM) Peroxynitrite Peroxynitrite (ONOO-) Formation NO_Prod->Peroxynitrite + Superoxide Neurotox Neurotoxicity / Cell Death Peroxynitrite->Neurotox

Figure 1: Mechanism of nNOS inhibition preventing excitotoxic neuronal death.

Validation Protocol: L-Citrulline Conversion Assay

This assay measures the conversion of L-[³H]Arginine to L-[³H]Citrulline, the stoichiometric byproduct of NO synthesis.

Materials:

  • Recombinant human nNOS, iNOS, and eNOS enzymes.

  • L-[2,3,4,5-³H]Arginine monohydrochloride.

  • NADPH (Cofactor).

  • Cation-exchange resin (Dowex-50W).

Step-by-Step Methodology:

  • Incubation: Mix 10 µL of enzyme buffer (50 mM HEPES, pH 7.4, 1 mM CaCl₂, 10 µg/mL Calmodulin) with 5 µL of the test compound (dissolved in DMSO).

  • Reaction Start: Add 20 µL of reaction mix containing 10 µM L-Arginine (spiked with 50 nM ³H-Arginine) and 1 mM NADPH.

  • Timing: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction by adding 200 µL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass the mixture through a Dowex-50W cation-exchange column. Unreacted ³H-Arginine binds to the resin; ³H-Citrulline flows through.

  • Quantification: Measure the eluate via liquid scintillation counting.

  • Calculation: % Inhibition = 100 - [(CPM_sample / CPM_control) * 100].

Secondary Target: Tyrosine Kinases (VEGFR/PDGFR)

Derivatives of 3-Bromo-6-methyl-7-nitro-1H-indazole are precursors to Type II Kinase Inhibitors. The 3-bromo group allows for the attachment of a "tail" that extends into the solvent-front, mimicking drugs like Pazopanib .

Mechanism of Action
  • Hinge Binding: The indazole nitrogen (N1-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Gatekeeper Interaction: The 6-methyl group interacts with the gatekeeper residue, controlling access to the hydrophobic back pocket.

  • Activation Loop: 3-aryl derivatives (synthesized via the 3-Br handle) stabilize the kinase in its inactive "DFG-out" conformation.

Experimental Workflow: Suzuki Coupling for Library Generation

To validate kinase activity, the 3-bromo group must be functionalized.

Synthesis_Workflow Start Starting Material: 3-Bromo-6-methyl-7-nitro-1H-indazole Step1 Step 1: N-Protection (SEM-Cl or THP) Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step1->Step2 Functionalize C3 Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3 Step4 Step 4: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Step3->Step4 Optional: Solubilizing Group Final Target Library: 3-Aryl-6-methyl-7-amino-indazoles Step4->Final

Figure 2: Synthetic workflow to convert the scaffold into active kinase inhibitors.

Validation Protocol: FRET-Based Kinase Binding (LanthaScreen)

Objective: Determine the IC₅₀ of derivatives against VEGFR2.

  • Reagents: Terbium-labeled anti-GST antibody, GFP-labeled VEGFR2 kinase domain, ATP, and Tracer 236 (Alexa Fluor).

  • Plate Setup: Dispense 5 µL of test compound (serial dilution) into a 384-well white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate 30 min.

  • Tracer Addition: Add 5 µL of Tracer 236.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

    • Excitation: 340 nm.

    • Emission: 495 nm (Tb donor) and 520 nm (Tracer acceptor).

  • Analysis: High FRET signal = Tracer bound (No inhibition). Low FRET signal = Tracer displaced (Inhibition).

Tertiary Target: Bacterial/Parasitic Nitroreductases

The 7-nitro group renders this scaffold active against anaerobic bacteria (e.g., H. pylori) and protozoa (Leishmania spp.).

  • Mechanism: Type I Nitroreductases (oxygen-insensitive) reduce the 7-NO₂ group to a hydroxylamine or amine. This process generates reactive nitrogen species (RNS) that damage microbial DNA.

  • Selectivity: Mammalian cells lack these specific nitroreductases, providing a therapeutic window.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences , 57(11), PL131-PL135. Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry , 51(15), 4632-4640. Link

  • Kalonia, H., et al. (2011). 3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP.[2] Life Sciences , 90(3-4), 154-160. Link

  • BenchChem Technical Repository. (2025). 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide. Link

  • BindingDB. (2025). Affinity Data for 3-bromo-7-nitroindazole against Nitric Oxide Synthase. Link

Sources

Protocols & Analytical Methods

Method

Suzuki cross-coupling reaction conditions for 3-Bromo-6-methyl-7-nitro-1H-indazole

An Application Guide to Suzuki-Miyaura Cross-Coupling: Strategic Functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole This guide serves as an in-depth technical resource for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling: Strategic Functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. We will explore the strategic application of the Suzuki-Miyaura cross-coupling reaction for the C-3 functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole, a substrate with unique electronic and structural characteristics. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and causal relationships that govern experimental success.

The Strategic Importance of the Indazole Scaffold

The indazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications as kinase inhibitors, anti-tumor, and anti-inflammatory agents.[1][2] The ability to precisely modify this scaffold is paramount for developing novel chemical entities. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for forging new carbon-carbon bonds.[3][4] Its tolerance of diverse functional groups, mild reaction conditions, and the low toxicity of its boron-based reagents make it an indispensable tool in modern synthesis.[5][6]

Deconstructing the Substrate: 3-Bromo-6-methyl-7-nitro-1H-indazole

A successful coupling strategy begins with a thorough analysis of the starting material. The reactivity of 3-Bromo-6-methyl-7-nitro-1H-indazole is a composite of the influences from each of its constituent parts.

  • The Indazole Core & Unprotected N-H : Nitrogen-rich heterocycles like indazole can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7] The presence of an unprotected N-H proton can also interfere with the catalytic cycle, although many modern catalyst systems can tolerate it. For particularly sensitive systems, N-protection (e.g., with a Boc group) may be considered, but this adds synthetic steps.

  • The C-3 Bromo Group : As the electrophilic partner, the C-Br bond is the site of reaction. Its reactivity is significantly modulated by the electronic environment of the indazole ring.

  • The C-7 Nitro Group : This is the most powerful electronic feature of the substrate. As a potent electron-withdrawing group (EWG), the nitro group significantly activates the C-3 bromo group toward oxidative addition, the often rate-limiting first step of the catalytic cycle.[8] This enhanced reactivity is generally beneficial. However, in some advanced applications, the nitro group itself can act as a leaving group in specialized Suzuki couplings, though this typically requires specific ligands and harsher conditions.[9][10][11]

  • The C-6 Methyl Group : As a weak electron-donating group, its electronic influence is minor compared to the powerful nitro group and primarily serves as a structural feature.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][13] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle pd0 Pd(0)Ln oa_complex R¹-Pd(II)Ln-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)Ln-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product Product Formation reagents R¹-X (Aryl Halide) boronic R²-B(OR)₂ boronic->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the indazole, forming a Pd(II) complex.[13] The electron-deficient nature of the substrate accelerates this step.

  • Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base.[3]

  • Reductive Elimination : The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][13]

Optimizing Reaction Conditions: A Data-Driven Approach

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For a substrate like 3-Bromo-6-methyl-7-nitro-1H-indazole, conditions must be chosen to accommodate both the electron-deficient aryl halide and the potentially coordinating indazole moiety.

ParameterRecommended Reagents & ConditionsRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(II) precursors like Pd(OAc)₂ are air-stable and reduced in situ to the active Pd(0) species.[14] Pre-formed complexes like PdCl₂(dppf) can offer better reliability and are excellent for heteroaromatic substrates.[15]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The electron-deficient nature of the substrate benefits from electron-rich, bulky ligands. These ligands stabilize the Pd(0) state, promote the oxidative addition, and accelerate the rate-limiting reductive elimination step.[5][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for the transmetalation step.[4] K₂CO₃ is a versatile and cost-effective choice. K₃PO₄ is often effective for nitrogen-containing heterocycles.[7] Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, MIDA boronatesA slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion. MIDA boronates offer enhanced stability, resisting protodeborylation, which can be a significant side reaction with some heteroaryl boronic acids.[12]
Solvent System 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OA mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the transmetalation step. Dioxane and DME (dimethoxyethane) are excellent coordinating solvents for palladium.[7][15]
Temperature 80 - 110 °CHeating is typically required to drive the reaction. The activating effect of the nitro group may allow for slightly milder temperatures compared to unactivated aryl bromides. Microwave heating can also be employed to reduce reaction times.[5]

Detailed Experimental Protocol

This protocol is a generalized, robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-7-nitro-1H-indazole with a generic arylboronic acid.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 eq.)

  • Arylboronic Acid (1.3 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq., 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 eq.), finely ground

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Anhydrous Magnesium or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 eq.), the arylboronic acid (1.3 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : Briefly open the flask under a positive pressure of inert gas and add the Pd(OAc)₂ (0.02 eq.) and SPhos ligand (0.04 eq.).

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 4-16 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Potential Side Reactions

  • No or Low Conversion : This may indicate catalyst deactivation. Ensure the reaction was performed under strictly inert conditions. Consider a different ligand or a more robust pre-catalyst like a PEPPSI-type catalyst.[12]

  • Protodeborylation : The boronic acid can be hydrolyzed back to the corresponding arene.[12] This is minimized by using a slight excess of the boronic acid and ensuring the reaction is not heated for an unnecessarily long time.

  • Dehalogenation : The starting bromo-indazole can be reduced to the de-halogenated indazole. This is sometimes observed with highly active catalysts or if sources of hydride are present.

  • Homocoupling : The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the oxidative addition step is slow.

By understanding the interplay between the substrate's unique properties and the fundamental principles of the Suzuki-Miyaura reaction, researchers can strategically devise and execute a successful C-C bond formation, paving the way for the synthesis of novel and biologically active indazole derivatives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Valdés, C. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Bells, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Slideshare. (2015, June 23). Suzuki cross coupling reaction. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Hassan, J., et al. (2004, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews. [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Corpet, M., & Gosmini, C. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Corr, M. J., et al. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Maleki, A., et al. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. [Link]

  • ResearchGate. (2019, February). The Suzuki–Miyaura coupling (SMC) of nitroarenes with various substrates. [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • ResearchGate. Synthesis of 5-(pyrrol-2-yl)-1H-indazoles by the Suzuki cross-coupling. [Link]

  • Gajjela, R., et al. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Al-Masum, M., & Al-Harbi, L. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences. [Link]

Sources

Application

Application Note: Protocols for the Chemoselective Reduction of 3-Bromo-6-methyl-7-nitro-1H-indazole

Abstract The conversion of the nitro group in 3-Bromo-6-methyl-7-nitro-1H-indazole to a primary amine is a critical transformation in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of the nitro group in 3-Bromo-6-methyl-7-nitro-1H-indazole to a primary amine is a critical transformation in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting compound, 7-Amino-3-bromo-6-methyl-1H-indazole, serves as a versatile building block, particularly in the development of kinase inhibitors. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the synthetically valuable carbon-bromine bond, which is susceptible to hydrogenolysis under harsh reductive conditions. This application note provides two robust, field-proven protocols for this transformation: Catalytic Transfer Hydrogenation (CTH) using palladium on carbon with an ammonium formate donor, and a classic Metal-Mediated Reduction using tin(II) chloride. The guide offers in-depth, step-by-step methodologies, discusses the mechanistic rationale behind procedural choices, and includes a troubleshooting section to assist researchers in overcoming common experimental hurdles.

Introduction and Strategic Importance

Indazole derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 7-aminoindazole moiety, in particular, is a key pharmacophore. The successful synthesis of 7-Amino-3-bromo-6-methyl-1H-indazole is therefore of high strategic importance. The primary synthetic obstacle is the potential for dehalogenation during the reduction of the C7-nitro group. The choice of reducing agent and reaction conditions is paramount to ensure high yield and purity of the desired product without compromising the C3-bromo substituent, which is often essential for subsequent cross-coupling reactions.

This document serves as a practical guide for chemists in research and process development, offering reliable methods to achieve this selective reduction efficiently and scalably.

Overview of the Chemical Transformation

The core objective is the selective reduction of a nitro group to an amine in the presence of an aryl bromide.

sub 3-Bromo-6-methyl-7-nitro-1H-indazole reagents Chemoselective Reducing Agent sub->reagents prod 7-Amino-3-bromo-6-methyl-1H-indazole reagents->prod

Figure 1: General reaction scheme for the reduction of the nitroindazole substrate.

Considerations for Chemoselective Reduction

The primary competing side reaction is hydrodehalogenation, where the bromine atom at the C3 position is replaced by a hydrogen atom. This is particularly a risk with certain catalytic hydrogenation methods.

  • Palladium-based Catalysts: Standard catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas (H₂) can readily cleave C-Br bonds.[2]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in a process called Catalytic Transfer Hydrogenation (CTH) provides a milder, in-situ source of hydrogen.[3][4] This method significantly reduces the risk of dehalogenation and avoids the need for high-pressure hydrogenation equipment, enhancing laboratory safety.[5]

  • Metal Salts: Reagents like tin(II) chloride (SnCl₂) in an acidic medium are classic and highly effective for nitro group reduction.[6][7] This method operates through a different mechanism (stepwise electron transfer) that is generally very selective for nitro groups over aryl halides.[8] Similarly, iron powder in acidic conditions is a cost-effective and selective alternative.[9][10]

Based on reliability, safety, and chemoselectivity, we will detail protocols for Catalytic Transfer Hydrogenation and SnCl₂ reduction.

Recommended Experimental Protocols

The following protocols have been designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method is prized for its mild conditions, operational simplicity, and high chemoselectivity. Ammonium formate decomposes on the palladium surface to generate hydrogen, carbon dioxide, and ammonia, precluding the need for a pressurized hydrogen gas setup.[3][5]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 eq.).

    • Add methanol as the solvent (approx. 15-20 mL per gram of substrate).

    • To this suspension, add ammonium formate (HCOONH₄, 4.0-5.0 eq.).

    • Carefully add 10% Palladium on Carbon (Pd/C, 10-15 mol% catalyst loading) to the mixture. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon) during addition.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir vigorously. The reaction is often accompanied by gas evolution (CO₂ and NH₃).[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air to avoid the risk of fire. Keep it wet with methanol during and after filtration.

    • Wash the Celite pad thoroughly with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining formate salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel or recrystallization to obtain 7-Amino-3-bromo-6-methyl-1H-indazole.

Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride Dihydrate

This is a robust and highly reliable method for the reduction of aromatic nitro compounds, demonstrating excellent tolerance for halogen substituents.[8][11]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, suspend 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate (approx. 20 mL per gram of substrate).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the suspension. The reaction is typically exothermic upon addition.

  • Reaction Execution:

    • If using ethanol, add concentrated hydrochloric acid (HCl, 2-3 mL per gram of substrate) and heat the mixture to 60-70°C.[11]

    • If using ethyl acetate, the reaction can often be stirred at room temperature or with gentle heating.

    • Stir the mixture vigorously. Monitor the reaction by TLC until the starting material has been completely consumed (typically 1-3 hours).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more concentrated base like 2M sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts. Caution: This neutralization is highly exothermic and involves gas evolution if bicarbonate is used. Add the base portion-wise with efficient stirring.

    • Continue adding the base until the pH of the aqueous layer is basic (pH > 8). A thick, white precipitate of tin hydroxides will form.

    • Filter the entire mixture through a pad of Celite® to remove the inorganic salts.

    • Wash the filter cake extensively with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization as needed.

Workflow and Comparative Data

The general laboratory workflow for both protocols is summarized below.

cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase Setup 1. Reagent Setup Reaction 2. Reaction (Heating/Stirring) Setup->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Workup 4. Quench & Filter Monitoring->Workup Upon Completion Extraction 5. Liquid-Liquid Extraction Workup->Extraction Purification 6. Concentrate & Purify Extraction->Purification Product Final Product Purification->Product

Figure 2: Standard experimental workflow for the synthesis of 7-amino-3-bromo-6-methyl-1H-indazole.

Table 1: Comparison of Reduction Protocols

ParameterProtocol 1: CTH (Pd/C, HCOONH₄)Protocol 2: SnCl₂ Reduction
Primary Reagents 10% Pd/C, Ammonium FormateSnCl₂·2H₂O, HCl (optional)
Solvent Methanol, EthanolEthanol, Ethyl Acetate
Temperature Reflux (65-80°C)Room Temp to 70°C
Typical Time 2-4 hours1-3 hours
Chemoselectivity Excellent; low risk of debromination[12]Excellent; very reliable for preserving halogens[8]
Work-up Filtration of catalyst, extractionNeutralization, filtration of tin salts, extraction
Safety/Handling Avoids H₂ gas; Pd/C is flammableNeutralization is highly exothermic; tin waste
Scalability Good; avoids heterogeneous work-up with saltsExcellent; cost-effective reagents
Typical Yield > 85%> 90%

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient reducing agent.2. Deactivated catalyst (Protocol 1).3. Insufficient reaction time/temperature.1. Add another portion of the reducing agent.2. Use fresh, high-quality Pd/C.3. Increase reaction time or slightly elevate the temperature, monitoring by TLC.
Debromination Detected 1. Overly harsh conditions.2. Use of H₂ gas instead of CTH (Protocol 1).3. Prolonged reaction time at high temp.1. Switch to the SnCl₂ method, which is less prone to this side reaction.2. Ensure a proper hydrogen donor (ammonium formate) is used for CTH.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low Yield After Work-up 1. Product loss during filtration of tin salts (Protocol 2).2. Incomplete extraction due to product protonation.3. Adsorption of product onto Celite/Silica.1. Wash the tin salt filter cake exhaustively with the extraction solvent (e.g., ethyl acetate).2. Ensure the aqueous layer is sufficiently basic (pH > 8) during work-up to deprotonate the amine and improve its solubility in the organic solvent.3. Use a more polar solvent mixture for washing/elution.
Difficult Filtration (Protocol 2) Formation of very fine, gelatinous tin hydroxide precipitate.Dilute the mixture with more solvent before filtration. Using a wider filter funnel with a thick pad of Celite can also help prevent clogging.

References

  • Štefane, B., & Požgan, F. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2997. [Link]

  • Joshi, R. A., & Mahajani, V. V. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Journal of Chemical Technology & Biotechnology, 79(9), 989-995. [Link]

  • Gowda, D. C., & Mahesh, B. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Kouakou, A., et al. (2014). SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. ResearchGate. [Link]

  • Kavitha, S., & Vittal, P. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. E-Journal of Chemistry, 4(4), 534-538. [Link]

  • Bose, A. K., et al. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 75(10-12), 690-694. [Link]

  • Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]

  • Gowda, D. C. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. . [Link]

  • Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]

  • Pasha, M. A., & Madhusudhana, B. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 48B, 1315-1318. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. SciSpace. [Link]

  • Pape, G. (1980). U.S. Patent No. 4,217,304.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]

  • Toppr. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives… Toppr. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. . [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. . [Link]

  • Sokólski, M., & Rachon, J. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Organic & Medicinal Chemistry International Journal, 8(2). [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Wang, Y., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(45), 26941-26944. [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. [Link]

  • Werkmeister, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry, 86(7), 5346-5355. [Link]

  • Doss, R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Wang, Y., et al. (2015). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. Catalysis Letters, 145(11), 2008-2014. [Link]

  • Timelthaler, D., et al. (2021). Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst. European Journal of Organic Chemistry, 2021(15), 2114-2120. [Link]

  • Li, C., et al. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 47(32), 11037-11043. [Link]

  • Taylor, M. S., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 19, 1162-1172. [Link]

  • Van den Berg, R. H., et al. (1996). U.S. Patent No. WO1996036597A1.
  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(part i), 100-148. [Link]

Sources

Method

Application Note: Strategic Functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole

This guide outlines the strategic functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole , a high-value scaffold for kinase inhibitor development (e.g., ITK, JAK, and broad-spectrum tyrosine kinase inhibitors). This s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole , a high-value scaffold for kinase inhibitor development (e.g., ITK, JAK, and broad-spectrum tyrosine kinase inhibitors).

This specific substitution pattern presents a unique regioselectivity paradox : while typical indazoles favor N1-alkylation, the 7-nitro group reverses this preference , often driving reaction outcomes toward the N2-isomer due to steric shielding and electronic repulsion.

Structural Analysis & Reactivity Profile

The scaffold features three distinct reactive centers, each requiring a specific activation strategy:

  • N-H (Position 1/2): The acidic proton (

    
    ).[1]
    
    • Critical Insight: The 7-Nitro group exerts a "blocking effect" on the adjacent N1 nitrogen.[1] Unlike unsubstituted indazoles which favor N1-alkylation (thermodynamic product), the 7-nitro-6-methyl motif creates significant steric hindrance and electrostatic repulsion at N1. Consequently, N2-alkylation is kinetically and often thermodynamically favored under standard basic conditions (NaH/THF).

  • C-Br (Position 3): A versatile handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira). It is generally stable to electrophilic aromatic substitution conditions but reactive toward oxidative addition.[1]

  • C-NO

    
     (Position 7):  An electron-withdrawing group that deactivates the ring toward electrophilic attack but activates the C3-Br bond for oxidative addition.[1] It serves as a masked aniline, accessible via chemoselective reduction.
    
Decision Pathway: The Regioselectivity Fork

The first synthetic decision dictates the entire downstream workflow. You must choose between N1 and N2 functionalization.[1][2]

G Start 3-Bromo-6-methyl- 7-nitro-1H-indazole ConditionA Base (NaH/Cs2CO3) + Electrophile (R-X) Start->ConditionA Standard Alkylation N2_Product Major Product: N2-Alkyl Indazole (>95% Selectivity) ConditionA->N2_Product Steric/Electronic Control (7-NO2) N1_Product Minor Product: N1-Alkyl Indazole (Requires Separation) ConditionA->N1_Product Minor Pathway ConditionB Transient Protection or Mitsunobu Suzuki C3-Suzuki Coupling (Pd-Catalyzed) N2_Product->Suzuki Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Suzuki->Reduction

Figure 1: The 7-Nitro group directs alkylation predominantly to the N2 position under standard basic conditions.[1]

Experimental Protocols
Protocol A: Regioselective N2-Alkylation (The Dominant Pathway)

Context: Due to the 7-nitro group, direct alkylation with alkyl halides yields the N2-isomer as the major product.

Materials:

  • Substrate: 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the indazole substrate in anhydrous THF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise.[1][2] Evolution of

    
     gas will occur.[1] The solution typically turns deep orange/red due to the nitronate-like resonance of the anion. Stir at 0 °C for 30 min.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. The N2-isomer is typically less polar (higher

    
    ) than the N1-isomer.[1]
    
  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Outcome: >90% N2-isomer.[1]

Protocol B: C3-Suzuki Cross-Coupling (Chemoselective)

Context: This protocol works on both Free-NH and N-alkylated substrates.[1] The 7-nitro group does not poison the catalyst but requires careful base selection to avoid degradation.[1]

Materials:

  • Substrate: 3-Bromo-indazole derivative (1.0 equiv)[1][3]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding cases).
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Setup: Charge a microwave vial or pressure tube with substrate, boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane and the aqueous base solution.[1]

  • Degassing: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Reaction: Seal and heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30–60 min).

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with water and extract with EtOAc.[1]

  • Purification: Flash chromatography.

Protocol C: Nitro Reduction (Preserving the C3-Halogen)

Context: If you need to reduce the nitro group before coupling (or if the coupling is complete), use Iron/Ammonium Chloride. Avoid catalytic hydrogenation (


) if the C3-Bromine is still present, as it will cause hydrodehalogenation (loss of Br).

Materials:

  • Substrate: 7-Nitro-indazole derivative.[1][4]

  • Reagent: Iron Powder (Fe, 5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).

Procedure:

  • Mix: Suspend substrate, Fe powder, and

    
     in EtOH/Water.
    
  • Reflux: Heat to 70–80 °C with vigorous stirring for 2–4 hours.

  • Monitoring: The yellow nitro compound will convert to a fluorescent/colorless amine.[1]

  • Workup: Filter hot through Celite (wash cake with hot MeOH). Concentrate filtrate.[1] Partition between sat.

    
     and EtOAc.[1]
    
  • Isolation: The amine is often prone to oxidation; store under inert atmosphere or protect immediately (e.g., as an amide).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low N1/N2 Selectivity Solvent polarity allows loose ion pairing.[1]Switch Solvent: Use non-polar solvents (Toluene) with heat to favor thermodynamic N1, or use Mitsunobu conditions (PPh3/DIAD) which often invert selectivity profiles depending on the alcohol.
De-bromination at C3 Pd-catalyzed reduction during Suzuki.Base Choice: Switch from

to

or

(anhydrous conditions). Ensure thorough degassing to remove

.
No Reaction at C3 Steric crowding from 6-Me/7-NO2.Catalyst Upgrade: Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3) or

for highly hindered substrates.
Insolubility High melting point of nitro-indazole.[1]Co-solvent: Use DMF or DMAc instead of THF/Dioxane. Increase temperature to 100 °C.
References
  • Regioselective N-alkylation of 7-nitroindazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][5]

    • Source: Beilstein J. Org.[1] Chem. 2021, 17, 1939–1951.[6]

    • URL:[Link]

    • Key Finding: Explicitly details that C7-NO2 substitution confers ≥96% N2-regioselectivity using NaH/THF.
  • Suzuki Coupling of 3-Bromoindazoles

    • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[1][7]

    • Source: Letters in Organic Chemistry, 2010.[8]

    • URL:[Link]

    • Key Finding: Protocols for coupling without N-protection.[1]

  • General Reactivity of 3-Bromo-7-nitroindazole

    • Title: 3-Bromo-7-nitroindazole (Cayman Chemical Product Data).[1][9]

    • Source: Cayman Chemical.[1][9]

    • Key Finding: Confirmation of substrate stability and solubility profiles.[1]

Sources

Application

Application Note: Preparation of Kinase Inhibitors Using the 3-Bromo-6-methyl-7-nitro-1H-indazole Scaffold

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The 1H-indazole core is a premier ATP-competitive hinge-binding motif, capable of forming robust bidentate hydrogen bonds with the kinase hinge region backbone (typically involving the backbone carbonyl and NH of conserved residues)[1][2].

Within this chemical space, 3-Bromo-6-methyl-7-nitro-1H-indazole serves as an exceptionally versatile, multi-functionalized intermediate for the divergent synthesis of Type I and Type II kinase inhibitors.

The strategic placement of functional groups on this scaffold dictates its utility:

  • C3-Bromo: Serves as a prime synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the introduction of diverse aryl, heteroaryl, or alkynyl vectors that project deep into the hydrophobic pocket (Pocket I/II) of the kinase active site[3][4].

  • C6-Methyl: Provides critical steric bulk. In the binding pocket, this methyl group often engages in favorable van der Waals interactions with the kinase gatekeeper residue, while simultaneously restricting the dihedral rotation of substituents at the adjacent C7 position, locking them into a bioactive conformation.

  • C7-Nitro: Acts as a stable precursor to a primary amine. Once reduced, the resulting 7-aminoindazole can be functionalized into amides, ureas, or sulfonamides. These elongated substituents are designed to extend toward the solvent-exposed front or interact with the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop, a hallmark of Type II inhibitor design[5].

BindingModel Indazole Indazole Core (N1, N2) Hinge Kinase Hinge Region (H-bond Donor/Acceptor) Indazole->Hinge Anchors via H-bonds C3 C3-Aryl Vector Hydrophobic Hydrophobic Pocket I/II C3->Hydrophobic Occupies C6 C6-Methyl Group Gatekeeper Gatekeeper Residue C6->Gatekeeper Steric Fit C7 C7-Amide/Urea Vector Solvent Solvent Front / DFG Motif C7->Solvent Extends

Pharmacophore mapping of the functionalized indazole scaffold within the kinase ATP-binding site.

Synthetic Workflow Overview

To convert 3-bromo-6-methyl-7-nitro-1H-indazole into a potent kinase inhibitor, a highly controlled, step-wise functionalization is required. The workflow prioritizes cross-coupling prior to nitro reduction to prevent the free amine from poisoning the palladium catalyst or undergoing competitive unwanted N-arylation.

SyntheticWorkflow A 3-Bromo-6-methyl- 7-nitro-1H-indazole B Step 1: N1-Protection (THP) A->B C Step 2: C3 Suzuki Cross-Coupling B->C D Step 3: C7 Nitro Reduction C->D E Step 4: C7 Amidation & Deprotection D->E F Final Kinase Inhibitor E->F

Synthetic workflow from 3-bromo-6-methyl-7-nitro-1H-indazole to the final kinase inhibitor.

Detailed Experimental Protocols

Note: All procedures should be conducted in a fume hood using standard Schlenk techniques for air- and moisture-sensitive reactions.

Step 1: N1-Protection (Tetrahydropyranylation)

Causality: While free (NH) indazoles can undergo Suzuki coupling under specific microwave-assisted conditions[3], protecting the N1 position is critical for standard benchtop synthesis. The acidic indazole proton can quench basic catalytic intermediates, and the free nitrogen can coordinate with palladium, leading to catalyst deactivation or oligomerization. Tetrahydropyran (THP) is chosen as it is robust under basic cross-coupling conditions but easily cleaved under mild acidic conditions later.

  • Suspend 3-bromo-6-methyl-7-nitro-1H-indazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add 3,4-dihydro-2H-pyran (DHP) (2.5 eq, 25 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 eq, 1 mmol).

  • Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quench the reaction with saturated aqueous NaHCO3 (30 mL) to neutralize the acid catalyst.

  • Extract with DCM (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via silica gel chromatography to yield the THP-protected intermediate.

Step 2: C3 Suzuki-Miyaura Cross-Coupling

Causality: The C-Br bond at the 3-position is highly activated for oxidative addition. We utilize Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, making it highly efficient for sterically hindered substrates like 6-methylindazoles. A biphasic Dioxane/H2O system is used because water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for rapid transmetalation[4].

  • In a Schlenk flask, combine the THP-protected indazole (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and K2CO3 (3.0 eq, 15 mmol).

  • Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL).

  • Add Pd(dppf)Cl2 (0.05 eq, 5 mol%) under a stream of argon.

  • Seal the flask and heat to 90 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over MgSO4, concentrate, and purify via flash chromatography to isolate the C3-arylated product.

Step 3: Chemoselective C7-Nitro Reduction

Causality: To convert the 7-nitro group to a 7-amino group, iron powder and ammonium chloride (Fe/NH4Cl) are utilized instead of standard palladium-catalyzed hydrogenation (H2, Pd/C). This classical Béchamp-type reduction is highly chemoselective; it prevents the unwanted saturation of the newly installed C3-aryl/heteroaryl rings and avoids potential cleavage of the N-THP protecting group that can occur under pressurized hydrogenation conditions[6].

  • Dissolve the C3-arylated intermediate (1.0 eq, 4 mmol) in a mixture of Ethanol and H2O (4:1 v/v, 40 mL).

  • Add Iron powder (325 mesh, 5.0 eq, 20 mmol) and solid NH4Cl (5.0 eq, 20 mmol).

  • Heat the suspension to reflux (80 °C) with vigorous stirring for 2–4 hours.

  • Monitor by LC-MS. The nitro compound (M+H) will shift to the corresponding amine mass (M-30).

  • Cool the mixture, filter hot through Celite to remove iron oxides, and wash the filter cake generously with hot EtOAc.

  • Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry, and evaporate to yield the 7-amino intermediate.

Step 4: C7-Amidation and N1-Deprotection

Causality: The resulting aniline-like 7-amino group is nucleophilic and readily undergoes coupling with acyl chlorides or carboxylic acids to form the final hinge-to-solvent vector. Following amidation, the THP group must be removed to restore the free N1/N2 indazole core, which is an absolute requirement for ATP hinge binding[2].

  • Amidation: Dissolve the 7-amino intermediate (1.0 eq, 3 mmol) in anhydrous DMF (15 mL). Add the desired carboxylic acid (1.2 eq, 3.6 mmol), HATU (1.3 eq, 3.9 mmol), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 9 mmol). Stir at room temperature for 8 hours.

  • Precipitate the amide by adding water (50 mL) and collect the solid via vacuum filtration.

  • Deprotection: Dissolve the crude amide in Methanol (20 mL). Add 4M HCl in Dioxane (5 mL).

  • Stir at 50 °C for 2 hours until TLC indicates complete cleavage of the THP group.

  • Concentrate the mixture, neutralize with aqueous Na2CO3, extract with EtOAc, and purify via preparative HPLC to yield the final kinase inhibitor.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions, expected durations, and typical yields for the functionalization of the 3-bromo-6-methyl-7-nitro-1H-indazole scaffold.

Reaction StepReagents & CatalystsSolvent SystemTemp / TimeTypical Yield (%)
1. N1-Protection DHP (2.5 eq), p-TsOH (0.1 eq)DCM (Anhydrous)25 °C / 4-6 h85 - 92%
2. Suzuki Coupling Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3Dioxane / H2O (4:1)90 °C / 12 h70 - 88%
3. Nitro Reduction Fe powder (5.0 eq), NH4Cl (5.0 eq)EtOH / H2O (4:1)80 °C / 2-4 h75 - 90%
4. Amidation R-COOH, HATU, DIPEADMF (Anhydrous)25 °C / 8 h65 - 80%
5. Deprotection 4M HCl in DioxaneMethanol50 °C / 2 h> 90%

References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.
  • Methyl 7-Amino-1H-indazole-5-carboxyl
  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model.
  • Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids.
  • Inhibition of Shiga toxin-converting bacteriophage development by novel antioxidant compounds.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole Analogs

This Application Note is designed as a comprehensive technical guide for the microwave-assisted synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole , a critical scaffold in medicinal chemistry often explored for its potent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the microwave-assisted synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole , a critical scaffold in medicinal chemistry often explored for its potential as a neuronal Nitric Oxide Synthase (nNOS) inhibitor and an intermediate in antitumor drug development.

Executive Summary

The synthesis of halogenated nitroindazoles is traditionally challenged by the electron-deficient nature of the nitro-substituted benzene ring, which deactivates the scaffold toward electrophilic substitution. Conventional bromination methods often require harsh conditions (refluxing bromine, prolonged reaction times) that degrade sensitive functional groups.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow that leverages dielectric heating to accelerate the regioselective bromination of 6-methyl-7-nitro-1H-indazole at the C3 position. By utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a solid bromine source in a polar aprotic solvent, this method reduces reaction time from hours to minutes while improving yield and safety.

Strategic Analysis: Why Microwave Irradiation?

The Kinetic Advantage

In conventional heating, energy is transferred via thermal conduction from the vessel walls, creating temperature gradients. Microwave irradiation interacts directly with the dipole moments of the solvent and reagents (dipolar polarization), generating internal heat instantaneously.

  • Effect on Indazoles: The indazole core is polar. In the presence of a nitro group (strong electron-withdrawing group, EWG), the C3 position becomes less nucleophilic. The "superheating" effect of microwaves helps overcome the high activation energy barrier for electrophilic aromatic substitution (SEAr) on this deactivated ring.

Reagent Selection Logic
  • Brominating Agent: DBDMH is chosen over elemental bromine (Br2). It is a stable solid, easier to handle, and releases Br+ in a controlled manner, reducing the risk of over-bromination or oxidative degradation.

  • Solvent: Acetonitrile (MeCN) or DMF . These solvents have high dielectric constants (high tan

    
    ), ensuring efficient coupling with microwave energy.
    

Experimental Workflow

Retrosynthetic Scheme

The synthesis is approached in two stages:

  • Scaffold Assembly: Construction of the 6-methyl-7-nitro-1H-indazole core via diazotization.

  • Functionalization: Regioselective C3-bromination using MW irradiation.

SynthesisWorkflow Precursor 2,6-Dimethyl-3-nitroaniline Diazotization Step 1: Diazotization (NaNO2, AcOH, H2O) Precursor->Diazotization 0-5°C Cyclization Spontaneous Cyclization Diazotization->Cyclization Scaffold 6-Methyl-7-nitro-1H-indazole (Core Scaffold) Cyclization->Scaffold Yield ~75% MW_Bromination Step 2: MW Bromination (DBDMH, MeCN, 100°C) Scaffold->MW_Bromination MW, 15 min Product 3-Bromo-6-methyl-7-nitro-1H-indazole MW_Bromination->Product Yield >85%

Figure 1: Synthetic pathway from aniline precursor to final brominated indazole.

Detailed Protocol

Stage 1: Synthesis of the Core Scaffold (Reference Method)

Note: If the core scaffold 6-methyl-7-nitro-1H-indazole is commercially available, proceed directly to Stage 2.

Starting Material: 2,6-Dimethyl-3-nitroaniline. Principle: Jacobson Indazole Synthesis (Diazotization of o-alkyl anilines).

  • Dissolution: Dissolve 10 mmol of 2,6-dimethyl-3-nitroaniline in 30 mL of Glacial Acetic Acid.

  • Diazotization: Cool the solution to 0–5°C in an ice bath. Add a solution of NaNO2 (11 mmol) in minimal water dropwise. Maintain temperature below 5°C to prevent diazonium decomposition.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. The diazonium salt undergoes intramolecular cyclization with the ortho-methyl group.

  • Workup: Pour the reaction mixture into crushed ice. The product, 6-methyl-7-nitro-1H-indazole , will precipitate as a yellow/orange solid. Filter, wash with cold water, and dry.

Stage 2: Microwave-Assisted C3-Bromination (Core Protocol)

Reagents:

  • Substrate: 6-Methyl-7-nitro-1H-indazole (1.0 equiv)

  • Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 equiv - Note: DBDMH provides 2 active Br atoms)

  • Solvent: Acetonitrile (MeCN) (0.2 M concentration)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

  • 10 mL Pressure Vial with crimp cap

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, add 177 mg (1.0 mmol) of 6-methyl-7-nitro-1H-indazole.

  • Solvation: Add 5 mL of dry Acetonitrile. Add a magnetic stir bar.

  • Reagent Addition: Add 171 mg (0.6 mmol) of DBDMH. Cap the vial immediately.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Cooling: Use compressed air cooling (built-in) to rapidly cool the vial to <40°C.

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (20 mL) and wash with 10% Na2S2O3 (Sodium Thiosulfate) solution to quench residual bromine.

    • Wash with Brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Hexane:EtOAc 80:20).

Results & Optimization Data

The following table summarizes the optimization of reaction conditions for the bromination step.

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1MeCN25 (RT)120< 10No reaction; substrate recovered.
2MeCN80 (Reflux)6045Incomplete conversion.
3MeCN 100 (MW) 15 88 Full conversion; clean profile.
4DMF120 (MW)1082Slight degradation observed (darkening).
5Water100 (MW)300Solubility issues; DBDMH inactive.

Key Insight: Acetonitrile at 100°C under microwave irradiation provides the optimal balance of dielectric heating efficiency and thermal stability for the nitro-indazole scaffold.

Quality Control & Characterization

To validate the synthesis, look for these specific spectral signatures:

1H NMR (DMSO-d6, 400 MHz)
  • Disappearance of C3-H: The most critical indicator. The singlet typically found around δ 8.0–8.2 ppm (representing the H at position 3) must be absent in the product.

  • Aromatic Region: Two doublets (or an AB system) for the H4 and H5 protons on the benzene ring (since C6 and C7 are substituted).

  • Methyl Group: A singlet around δ 2.4–2.6 ppm corresponding to the 6-methyl group.

  • NH Proton: A broad singlet downfield (>13 ppm ), confirming the N-H is free (unless protected).

Mass Spectrometry (LC-MS)
  • Isotope Pattern: Bromine has two stable isotopes (

    
    Br and 
    
    
    
    Br) in a roughly 1:1 ratio. The mass spectrum should show a characteristic M and M+2 doublet of equal intensity.
  • Target Mass: For C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    :
    • Calculated MW: ~256.06 g/mol .

    • Observed [M+H]+: 256 and 258.

Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Is C3-H visible in NMR? Problem->Check1 Check2 Did the reaction turn black? Check1->Check2 No Sol1 Incomplete Reaction: Increase Temp to 120°C or extend time to 20 min. Check1->Sol1 Yes Sol2 Thermal Degradation: Reduce Temp to 80°C Switch solvent to MeCN. Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Pitfalls:

  • Regioselectivity: If bromination occurs on the benzene ring (rare with DBDMH but possible with Br2), check the stoichiometry. The nitro group at C7 strongly deactivates the benzene ring, directing electrophiles to C3.

  • Solubility: If the starting material does not dissolve in MeCN, add minimal DMF (co-solvent) but maintain MeCN as the primary microwave absorber.

Safety & Handling

  • DBDMH: Causes skin and eye burns. Acts as a brominating agent; handle in a fume hood.

  • Microwave Vials: Never heat a sealed vial in a standard oven. Use only dedicated microwave reactors with pressure sensing.

  • Nitro Compounds: Potentially explosive if superheated dry. Always ensure compounds are in solution during irradiation.

References

  • Microwave-Assisted Functionalization of Indazoles: Mondal, S. Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar, 2023. Link

  • Ultrasound/MW Bromination Protocols: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2019. Link

  • Indazole Synthesis via Diazotization: Synthesis of 3-Methyl-6-nitro-1H-indazole. BenchChem Technical Protocols. Link

  • General Indazole Chemistry: Indazole synthesis and functionalization. Organic Chemistry Portal. Link

  • nNOS Inhibitor Properties: 3-Bromo-7-nitroindazole biological activity. MedChemExpress. Link

Application

Application Note: Regioselective N-Alkylation Strategies for 3-Bromo-6-methyl-7-nitro-1H-indazole

Abstract: N-alkylated indazoles are a cornerstone pharmacophore in modern drug discovery, yet their synthesis is frequently complicated by challenges in controlling regioselectivity. The direct alkylation of the indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-alkylated indazoles are a cornerstone pharmacophore in modern drug discovery, yet their synthesis is frequently complicated by challenges in controlling regioselectivity. The direct alkylation of the indazole core can lead to mixtures of N1 and N2 isomers, necessitating complex purification and reducing overall yield.[1] This guide provides a detailed examination of N-alkylation procedures for 3-Bromo-6-methyl-7-nitro-1H-indazole, a highly functionalized and electron-deficient heterocyclic system. We will explore the underlying principles governing regioselectivity and present robust protocols for achieving selective N2- and N1-alkylation, tailored for researchers in synthetic chemistry and drug development.

The Challenge of Regioselectivity in Indazole Alkylation

The synthetic utility of indazole derivatives is often dictated by the substitution pattern on the pyrazole ring nitrogens. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[2][3] However, the outcome of an N-alkylation reaction is a delicate balance of multiple factors, including steric hindrance, electronic effects of substituents, and the specific reaction conditions employed (base, solvent, temperature).[1][3]

For the substrate 3-Bromo-6-methyl-7-nitro-1H-indazole , the electronic landscape is dominated by the potent electron-withdrawing nitro group at the C7 position. Scientific literature has demonstrated that an electron-withdrawing substituent at this position exerts a powerful directing effect, significantly favoring alkylation at the adjacent N2 position.[2][4][5] This is a critical consideration, as conditions that typically favor N1-alkylation in other indazole systems may be overridden by this intrinsic substrate bias.

G Substrate 3-Bromo-6-methyl- 7-nitro-1H-indazole N1_Product N1-Alkylated Product (Thermodynamically Favored) Substrate->N1_Product Challenging Pathway N2_Product N2-Alkylated Product (Electronically Favored) Substrate->N2_Product Favored Pathway Factors Controlling Factors Base Base (e.g., NaH, K2CO3) Factors->Base Solvent Solvent (e.g., THF, DMF) Factors->Solvent Electrophile Alkylating Agent (e.g., R-X, Alcohol) Factors->Electrophile Substituents Substituent Effects (C7-NO2 Dominates) Factors->Substituents Base->Substrate Solvent->Substrate Electrophile->Substrate Substituents->Substrate

Figure 1: Key factors influencing the regioselectivity of indazole N-alkylation. For the title compound, the C7-nitro group is the dominant factor, strongly favoring the N2-alkylation pathway.

Protocols for Selective N2-Alkylation (The Favored Pathway)

Given the strong electronic pull of the 7-nitro group, N2-alkylation is the more readily accessible pathway for this substrate. Several reliable methods can be employed.

Protocol 2.1: Directed Alkylation via Deprotonation

This protocol utilizes a strong base to deprotonate the indazole, forming an indazolide anion. While the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often used to achieve N1-selectivity in many indazole systems, studies have shown that for substrates with a C7-nitro or C7-carboxylate group, this same system yields excellent N2-selectivity (≥96%).[2][4] This reversal is attributed to the powerful electronic influence of the C7 substituent.

Causality Behind Choices:

  • Anhydrous THF: THF is a relatively non-polar, aprotic solvent that favors the formation of the sodium indazolide salt. Anhydrous conditions are critical as NaH reacts violently with water.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, generating hydrogen gas and the sodium salt. Its use prevents competing side reactions.

  • 0 °C to Room Temperature: The initial addition of NaH is performed at 0 °C to moderate the exothermic deprotonation reaction. The subsequent alkylation is typically run at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired N2-alkylated product.

Protocol 2.2: The Mitsunobu Reaction

The Mitsunobu reaction is a classic and highly reliable method for achieving N2-alkylation of indazoles, often showing a strong preference for the kinetic N2 product.[6][7] This reaction proceeds via the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).

Causality Behind Choices:

  • PPh₃ and DEAD/DIAD: This pair forms the key phosphonium adduct that activates the alcohol, converting the hydroxyl group into a good leaving group.

  • Anhydrous THF: As with the previous protocol, an anhydrous, aprotic solvent is required to prevent quenching of the reactive intermediates.

  • 0 °C to Room Temperature: The initial addition of the azodicarboxylate is exothermic and is performed at 0 °C for safety and to minimize side reactions. The reaction is then allowed to proceed at room temperature.

Step-by-Step Methodology:

  • To a stirred solution of 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting indazole is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct. Purify directly by column chromatography on silica gel to isolate the pure N2-alkylated indazole.

G Start Combine Indazole, Alcohol, & PPh3 in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD React Warm to RT, Stir 4-16h Add_DEAD->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate Solvent Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure N2-Alkylated Product Purify->Product

Figure 2: General experimental workflow for the N2-selective Mitsunobu alkylation of 3-Bromo-6-methyl-7-nitro-1H-indazole.

A Proposed Strategy for N1-Alkylation (The Challenging Pathway)

Achieving N1-alkylation on this substrate is a significant challenge due to the overriding N2-directing effect of the 7-nitro group. Standard methods are unlikely to be effective. A potential strategy involves using conditions that favor thermodynamic control, allowing an initially formed N2-isomer to potentially equilibrate to the more stable N1-isomer. A recent development in selective N1-alkylation utilizes a reductive amination/alkylation sequence that operates under thermodynamic control.[8]

Protocol 3.1: Reductive N-Alkylation with Aldehydes (Thermodynamic Control)

This advanced method involves the formation of an enamine intermediate from an aldehyde, which then participates in a conjugate addition followed by tautomerization and reduction to yield the N1-alkylated product. While this specific substrate has not been reported, the methodology is designed to be highly selective for the N1 position across a broad range of indazoles.[8]

Causality Behind Choices:

  • p-Toluenesulfonic acid (p-TsOH): A catalyst to promote the formation of the enamine intermediate between the secondary amine and the aldehyde.

  • Pyrrolidine: A secondary amine used to form the reactive enamine with the aldehyde.

  • Sodium triacetoxyborohydride (STAB): A mild reducing agent used in the final step to reduce the intermediate to the final product.

  • Toluene at Reflux: Higher temperatures are used to facilitate the reaction and allow for potential thermodynamic equilibration.

Step-by-Step Methodology:

  • To a solution of 3-Bromo-6-methyl-7-nitro-1H-indazole (1.0 equiv), the desired aldehyde (1.5 equiv), and pyrrolidine (2.0 equiv) in toluene (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 2-4 hours.

  • Cool the reaction mixture to room temperature and add sodium triacetoxyborohydride (STAB, 2.0 equiv) in one portion.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the N1-alkylated product. Note: Extensive optimization may be required for this specific substrate.

Summary of Protocols

ProtocolKey ReagentsExpected Major IsomerRationale / MechanismAdvantagesConsiderations
2.1: Deprotonation NaH, Alkyl Halide, THFN2 Irreversible deprotonation followed by Sₙ2 attack. Regioselectivity is dictated by the C7-NO₂ group's electronic effect.Operationally simple, uses common lab reagents.Requires strictly anhydrous conditions; NaH is highly reactive.
2.2: Mitsunobu Alcohol, PPh₃, DEAD/DIAD, THFN2 Sₙ2 reaction on an alcohol activated as a phosphonium species. Kinetically controlled.High functional group tolerance, broad alcohol scope, generally high yields.[7]Stoichiometric byproducts (phosphine oxide) can complicate purification.
3.1: Reductive Alkylation Aldehyde, Pyrrolidine, p-TsOH, STABN1 Thermodynamic control via enamine intermediate and conjugate addition pathway.[8]Potentially overcomes strong electronic bias to achieve the difficult N1-alkylation.More complex, multi-step one-pot procedure. May require significant optimization for this substrate.

Conclusion

The N-alkylation of 3-Bromo-6-methyl-7-nitro-1H-indazole is a process fundamentally governed by the strong electron-withdrawing nature of the C7-nitro substituent. This intrinsic property directs alkylation preferentially to the N2 position, making it the more accessible regioisomer. For reliable and high-yielding synthesis of N2-alkylated derivatives, the Mitsunobu reaction (Protocol 2.2) offers excellent functional group tolerance and is a highly recommended starting point. For simpler alkyl halides, the deprotonation method (Protocol 2.1) is a robust alternative, leveraging the substrate's inherent electronic bias.[2][4]

Conversely, selective synthesis of the N1-isomer is a considerable synthetic challenge. Success will likely require moving beyond standard Sₙ2 conditions and exploring pathways that operate under thermodynamic control, such as the proposed reductive alkylation strategy (Protocol 3.1) .[8] Researchers targeting the N1-regioisomer should anticipate the need for careful reaction optimization and analysis to achieve the desired outcome.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. ResearchGate. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • (PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Bromo-6-methyl-7-nitro-1H-indazole synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this key heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

Introduction: The Synthetic Challenge

3-Bromo-6-methyl-7-nitro-1H-indazole is a highly functionalized heterocyclic compound, valuable as a building block in the development of pharmacologically active molecules. Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry and avoid the formation of stubborn impurities. The primary challenges lie in the selective introduction of the nitro and bromo groups onto the 6-methyl-1H-indazole scaffold. This guide addresses these challenges directly, providing a logical framework for troubleshooting and optimization.

Proposed Synthetic Pathway

The most logical approach to synthesizing 3-Bromo-6-methyl-7-nitro-1H-indazole involves a two-step electrophilic substitution sequence starting from 6-methyl-1H-indazole.

  • Step 1: Regioselective Nitration. The first step is the nitration of 6-methyl-1H-indazole. The primary objective is to selectively introduce the nitro group at the C7 position. This is challenging due to the potential for substitution at other positions (e.g., C4, C5).

  • Step 2: Regioselective Bromination. The second step involves the bromination of the resulting 6-methyl-7-nitro-1H-indazole intermediate. The goal is to introduce a bromine atom specifically at the C3 position of the indazole ring.

G cluster_0 Synthetic Workflow A 6-Methyl-1H-indazole (Starting Material) B Step 1: Nitration (HNO₃ / H₂SO₄, 0-10°C) A->B C 6-Methyl-7-nitro-1H-indazole (Intermediate) B->C D Step 2: Bromination (NBS or Br₂, Solvent) C->D E 3-Bromo-6-methyl-7-nitro-1H-indazole (Final Product) D->E G cluster_0 Troubleshooting Logic cluster_nitration Nitration Solutions cluster_bromination Bromination Solutions Start Low Yield or Impure Product Step Which Step Failed? Start->Step Nitration Nitration Step Step->Nitration Isomer Mix Bromination Bromination Step Step->Bromination Wrong Position N_Sol1 Check Temp (0-10°C) Nitration->N_Sol1 N_Sol2 Slow Reagent Addition Nitration->N_Sol2 N_Sol3 Verify Acid Purity Nitration->N_Sol3 B_Sol1 Use NBS instead of Br₂ Bromination->B_Sol1 B_Sol2 Control Stoichiometry (1.1 eq) Bromination->B_Sol2 B_Sol3 Monitor via TLC Bromination->B_Sol3

Optimization

Purification strategies for 3-Bromo-6-methyl-7-nitro-1H-indazole crude mixtures

Welcome to the dedicated technical support center for the purification of 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this important synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Challenge: The Nature of the Crude Mixture

The synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole, like many multi-step organic syntheses, often results in a crude mixture containing not only the desired product but also a variety of impurities. A thorough understanding of these potential impurities is the first step toward a successful purification strategy.

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist in the crude product.

  • Regioisomers: The functionalization of the indazole ring, particularly nitration and bromination, is prone to yielding a mixture of positional isomers. These isomers often have very similar polarities, making their separation a significant challenge.[1][2]

  • Over-functionalized Byproducts: The reaction conditions may lead to the formation of di-brominated or di-nitrated species.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted brominating or nitrating agents, are common contaminants.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-Bromo-6-methyl-7-nitro-1H-indazole, presented in a question-and-answer format.

Question 1: My initial purification by column chromatography yields a product that is still a mixture of isomers according to ¹H NMR analysis. How can I improve the separation?

Answer: The co-elution of regioisomers is a frequent challenge in the purification of substituted indazoles due to their similar polarities.[2] Here are several strategies to enhance separation:

  • Optimize the Solvent System: A single-solvent system may not provide sufficient resolution. Experiment with gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. A shallow gradient can often effectively separate closely eluting compounds. For instance, a gradient of 5% to 30% ethyl acetate in hexane over a larger number of column volumes can be effective.

  • Alternative Solvent Systems: If hexane/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.[3] Sometimes, a small amount of a third solvent can significantly alter the selectivity of the separation.

  • Employ a Different Stationary Phase: While silica gel is the most common stationary phase, other options like alumina (acidic, neutral, or basic) or reverse-phase silica (C18) can offer different selectivities.[4] Reverse-phase chromatography, in particular, can be effective for separating isomers that are difficult to resolve on normal-phase silica.

  • Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) can provide excellent separation of nitro-indazole isomers.[5]

Question 2: After column chromatography, my product is a solid, but I'm struggling to induce crystallization. What should I do?

Answer: Difficulty in crystallization can be due to several factors, including residual impurities or the choice of solvent.

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Conduct small-scale solvent screening with a variety of solvents such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane. A mixed solvent system, such as ethanol/water or acetone/water, can also be very effective for purifying indazole derivatives.[6][7]

  • Inducing Crystallization: If a supersaturated solution fails to crystallize upon cooling, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: Add a single, pure crystal of your compound to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

    • Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of your compound.

Question 3: My purified product appears as a dark, oily substance instead of a crystalline solid. What is the likely cause and how can I fix it?

Answer: The formation of an oil or "oiling out" during recrystallization often indicates the presence of significant impurities that are depressing the melting point of your compound, or that the solution is cooling too rapidly.[6]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help to slow the cooling process.

  • Pre-purification: If slow cooling does not resolve the issue, the impurity level may be too high for effective recrystallization. In this case, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization.

III. Detailed Experimental Protocols

The following protocols provide a starting point for the purification of 3-Bromo-6-methyl-7-nitro-1H-indazole. Optimization may be necessary based on the specific impurity profile of your crude mixture.

Protocol 1: Flash Column Chromatography

This protocol is designed for the initial purification of the crude product to remove major impurities.

Materials:

  • Crude 3-Bromo-6-methyl-7-nitro-1H-indazole

  • Silica gel (230-400 mesh)[8]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Dry-pack the column with silica gel. The amount of silica should be about 50-100 times the weight of your crude material.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elution:

    • Start with a non-polar eluent, such as 5% ethyl acetate in hexane.

    • Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution.

    • Gradually increase the polarity of the eluent. A suggested gradient is from 5% to 30% ethyl acetate in hexane. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is effective for final purification, especially for removing closely related isomers.[7]

Materials:

  • Partially purified 3-Bromo-6-methyl-7-nitro-1H-indazole

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-solvent:

    • While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification:

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals under vacuum to a constant weight.

IV. Visualization of Purification Workflows

The following diagrams illustrate the decision-making process and workflows for the purification of 3-Bromo-6-methyl-7-nitro-1H-indazole.

PurificationWorkflow Crude Crude Mixture Column Flash Column Chromatography (Hexane/EtOAc Gradient) Crude->Column TLC1 TLC Analysis Column->TLC1 Recryst Recrystallization (e.g., Ethanol/Water) TLC1->Recryst Fractions >95% Pure Impure Impure Fractions TLC1->Impure Impure Fractions TLC2 TLC & NMR Analysis Recryst->TLC2 Pure Pure Product TLC2->Pure Product >99% Pure Prep_HPLC Preparative HPLC TLC2->Prep_HPLC Isomers Still Present Impure->Column Re-column Prep_HPLC->Pure

Caption: General purification workflow for 3-Bromo-6-methyl-7-nitro-1H-indazole.

TroubleshootingTree Start Problem Encountered Coelution Isomers Co-eluting in Column Chromatography Start->Coelution NoCrystals No Crystals Formed During Recrystallization Start->NoCrystals OilingOut Product 'Oils Out' During Recrystallization Start->OilingOut Coelution_Sol1 Optimize Gradient (Shallow Gradient) Coelution->Coelution_Sol1 Solution Coelution_Sol2 Change Solvent System (e.g., DCM/MeOH) Coelution->Coelution_Sol2 Solution Coelution_Sol3 Use Preparative HPLC Coelution->Coelution_Sol3 Solution NoCrystals_Sol1 Scratch Inner Surface of Flask NoCrystals->NoCrystals_Sol1 Solution NoCrystals_Sol2 Add a Seed Crystal NoCrystals->NoCrystals_Sol2 Solution NoCrystals_Sol3 Reduce Solvent Volume NoCrystals->NoCrystals_Sol3 Solution OilingOut_Sol1 Re-heat and Cool More Slowly OilingOut->OilingOut_Sol1 Solution OilingOut_Sol2 Perform Pre-purification with Column Chromatography OilingOut->OilingOut_Sol2 Solution

Caption: Troubleshooting decision tree for common purification issues.

V. Frequently Asked Questions (FAQs)

  • Q1: What are the expected ¹H NMR chemical shifts for 3-Bromo-6-methyl-7-nitro-1H-indazole?

  • Q2: How can I confirm the regiochemistry of my purified product?

    • A2: Unambiguous structure determination requires a combination of spectroscopic techniques. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing the connectivity and spatial relationships between protons and carbons, thus confirming the positions of the substituents on the indazole ring.[12]

  • Q3: What is the best way to store the purified 3-Bromo-6-methyl-7-nitro-1H-indazole?

    • A3: As a general precaution for nitro-aromatic and bromo-heterocyclic compounds, it is advisable to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time.[1]

VI. References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.

  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem Technical Support.

  • G. A. B. R. et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega.

  • Abdallahii, M., et al. (2017). 1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical st. Journal of Materials and Environmental Science.

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

  • SIELC Technologies. (2018, February 16). Separation of 5-Nitroindazole on Newcrom R1 HPLC column.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • O'Brien, A. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.

  • Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry.

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

  • Abdelahi, M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate.

  • BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. BenchChem Technical Support.

  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. BenchChem Technical Support.

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.

  • ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz.

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. PMC.

  • PubChem. (n.d.). 3-Bromo-7-Nitroindazole.

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • BenchChem. (2025). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Technical Support.

  • Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.

  • PubMed. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole.

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

  • BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. BenchChem Technical Support.

  • ChemicalBook. (2025). 3-BROMO-4-NITRO (1H)INDAZOLE.

  • Intermediates. (n.d.). 6-bromo-3-iodo-1H-indazole for critical molecular building block.

  • ResearchGate. (n.d.). Synthetic access to N-bromoethyl-nitro-indazoles and....

  • BenchChem. (2025). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. BenchChem Technical Support.

Sources

Troubleshooting

Solving solubility issues of 3-Bromo-6-methyl-7-nitro-1H-indazole in aqueous buffers

Technical Support Center: Solubility Optimization Guide Subject: 3-Bromo-6-methyl-7-nitro-1H-indazole (BMNI) Classification: Hydrophobic Small Molecule / Indazole Scaffold Document ID: TS-SOL-IND-07 Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 3-Bromo-6-methyl-7-nitro-1H-indazole (BMNI) Classification: Hydrophobic Small Molecule / Indazole Scaffold Document ID: TS-SOL-IND-07

Executive Summary

This guide addresses the solubility challenges associated with 3-Bromo-6-methyl-7-nitro-1H-indazole (BMNI) . Based on its structural pharmacophore—an indazole core substituted with bromo, methyl, and nitro groups—this compound exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Users typically encounter "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers.[1] This occurs because the compound is highly lipophilic (LogP > 3.0) and lacks ionizable groups within the physiological pH range (pH 2–9). This guide provides a tiered troubleshooting approach, moving from standard cosolvent methods to advanced formulation strategies.

Part 1: Understanding the Molecule (The "Why")

Q: Why does BMNI precipitate immediately upon addition to PBS or media? A: The precipitation is driven by the "Hydrophobic Effect" and high crystal lattice energy.

  • Lipophilicity Stacking: The core 7-nitroindazole structure is already poorly soluble (~25 µg/mL). Adding a Bromine atom (LogP +0.86) and a Methyl group (LogP +0.50) significantly increases the partition coefficient.

  • Lack of Ionization: The indazole ring has two nitrogen atoms:

    • N1 (Pyrrole-like): Weakly acidic (pKa ~10–11). It remains protonated (neutral) at pH 7.4.

    • N2 (Pyridine-like): Very weakly basic (pKa < 2). It remains unprotonated (neutral) at pH 7.4. Result: At physiological pH, the molecule is uncharged and has zero electrostatic repulsion to prevent aggregation.

Q: Can I improve solubility by adjusting the pH of my buffer? A: No. This is a common misconception.

  • Acidification: You would need a pH < 2 to protonate the N2 nitrogen, which is incompatible with biological assays.

  • Basification: You would need a pH > 10 to deprotonate the N1 nitrogen.

Part 2: Standard Solubilization Protocol (Tier 1)

Use Case: Enzymatic assays or short-term cell treatments (< 24 hours).

Step 1: The "Master" Stock Solution
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare at 10 mM to 50 mM .

  • Storage: Aliquot into amber glass vials (tightly sealed) and store at -20°C. Note: DMSO is hygroscopic; water absorption causes compound degradation and precipitation.

Step 2: The "Intermediate" Dilution (Critical Step)

Directly adding high-concentration DMSO stock to water often causes immediate, irreversible precipitation.

  • Prepare a 100x Working Stock: Dilute your Master Stock into pure Ethanol or PEG400 first.

  • Example: To achieve 10 µM final concentration:

    • Take 1 µL of 10 mM DMSO Master Stock.

    • Add to 9 µL of PEG400 (Polyethylene Glycol 400).

    • Mix thoroughly (vortex).

  • Final Addition: Add this 10 µL mixture to 990 µL of Buffer/Media.

    • Final Solvent Composition: 0.1% DMSO / 0.9% PEG400.

Part 3: Advanced Formulation Strategies (Tier 2)

Use Case: Animal studies (IP/IV) or high-concentration cellular assays where Tier 1 fails.

Strategy A: The "Golden Triangle" (DMSO/PEG/Water)

This ternary system reduces the dielectric constant of the water, making it more accommodating to lipophilic drugs.

ComponentRoleRecommended % (v/v)
DMSO Primary Solubilizer5% – 10%
PEG400 Cosolvent / Stabilizer30% – 40%
Water/Saline Bulk Vehicle50% – 60%

Protocol:

  • Dissolve BMNI in DMSO.[2]

  • Add PEG400 and vortex until clear.

  • Slowly add warm (37°C) water/saline while vortexing.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

If the compound is toxic to cells in high solvent concentrations, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the hydrophobic drug in a water-soluble "cage."

Protocol:

  • Prepare 20% (w/v) HP-β-CD in PBS.

  • Dissolve BMNI in a minimal volume of DMSO (e.g., 20 µL).

  • Add the DMSO solution dropwise to the vortexing Cyclodextrin solution (e.g., 980 µL).

  • Sonicate at 37°C for 15–30 minutes.

  • Result: A clear solution with minimal free solvent.

Part 4: Troubleshooting Decision Tree

Solubility_Troubleshooting Start Start: Compound Precipitates in Aqueous Buffer Check_Stock Check DMSO Stock: Is it clear? Start->Check_Stock Sonicate_Stock Warm (37°C) & Sonicate Retest Check_Stock->Sonicate_Stock No (Precipitate visible) Dilution_Method How are you diluting? Check_Stock->Dilution_Method Yes (Clear) Direct_Add Direct Addition (DMSO -> Buffer) Dilution_Method->Direct_Add Stepwise Stepwise Dilution (DMSO -> PEG -> Buffer) Dilution_Method->Stepwise Direct_Add->Stepwise Switch Method Cloudy Result: Cloudy/Turbid? Stepwise->Cloudy Use_Cyclodextrin Switch to Strategy B: 20% HP-β-CD Cloudy->Use_Cyclodextrin Yes (Persistent) Reduce_Conc Reduce Final Conc. or Increase DMSO % Cloudy->Reduce_Conc Yes (Marginal) Success Clear Solution (Proceed to Assay) Cloudy->Success No (Clear) Use_Cyclodextrin->Success

Figure 1: Decision logic for troubleshooting BMNI solubility issues. Follow the path based on visual inspection of the solution.

Part 5: Frequently Asked Questions (FAQs)

Q1: My DMSO stock froze in the fridge. Is the compound ruined? A: No. DMSO freezes at 19°C. This is normal.

  • Action: Thaw it completely at room temperature or 37°C. Vortex vigorously before use.

  • Warning: If you see crystals after thawing, the compound has nucleated. You must sonicate until absolutely clear.

Q2: Can I use Tween 80 instead of PEG400? A: Yes. Tween 80 (Polysorbate 80) is a surfactant that forms micelles.

  • Limit: Do not exceed 0.1% – 0.5% Tween 80 for cell-based assays, as it can permeabilize cell membranes and cause false positives.

Q3: I need to inject this into mice. What is the max DMSO limit? A: For intraperitoneal (IP) injection, keep DMSO < 10%.

  • Recommended Formulation: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline. This is a robust vehicle for lipophilic indazoles [1].

References

  • Lipid-Based Formulation Strategies : Pouton, C. W., & Porter, C. J. (2008).[3] Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. Link

  • Indazole Physicochemical Properties : PubChem Compound Summary for 7-Nitroindazole. National Center for Biotechnology Information. Link

  • Cyclodextrin Applications : Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Solvent Toxicity Guide : Galvao, J., et al. (2014). Guidelines for the use of solvents in toxicity studies. Archives of Toxicology. Link

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 3-Bromo-6-methyl-7-nitro-1H-indazole

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 3-Bromo-6-methyl-7-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 3-Bromo-6-methyl-7-nitro-1H-indazole. Recrystallization is a powerful technique for achieving high purity, but its success is highly dependent on the careful selection of solvents and optimization of the experimental conditions. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges encountered during this critical purification step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions regarding the recrystallization of 3-Bromo-6-methyl-7-nitro-1H-indazole.

Q1: What is the best starting solvent for recrystallizing 3-Bromo-6-methyl-7-nitro-1H-indazole?

A1: Based on the "like dissolves like" principle, polar solvents are generally good candidates for dissolving polar nitroaromatic compounds.[1] For indazole derivatives, alcoholic solvents are often an excellent starting point.[1] A closely related compound, 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, has been successfully recrystallized from ethanol.[2] Therefore, ethanol is the recommended primary solvent to screen. It is likely to exhibit the desired steep solubility curve: high solubility at its boiling point and low solubility at room temperature or 0-4 °C, which is crucial for maximizing product recovery.[1]

Q2: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solid material separates from the solution as a liquid rather than a crystalline solid. This is a common problem in recrystallization and typically happens for two main reasons:

  • High Impurity Concentration: A significant level of impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

  • Melting Point vs. Boiling Point: The melting point of the solute may be lower than the boiling point of the solvent.[1] As the solution cools, it becomes supersaturated at a temperature where the compound's stable form is a liquid, not a solid.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the flask to redissolve the oil, then add a small amount of additional hot solvent (1-5% of the total volume) to lower the solution's saturation point.[1][3]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1][3]

  • Change Solvents: If the problem persists, consider a solvent with a lower boiling point or switch to a two-solvent system.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This is likely due to the formation of a supersaturated solution, a metastable state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[4] To initiate crystallization, you can try the following induction techniques:

  • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.[1][3][5]

  • Seed Crystals: If you have a small amount of pure, solid 3-Bromo-6-methyl-7-nitro-1H-indazole, add a single tiny crystal to the supersaturated solution. This "seed" crystal will provide a template for other molecules to deposit onto, initiating the crystallization process.[5]

Q4: My final crystal yield is very low. What are the most common causes?

A4: A low yield is a frequent and frustrating issue in recrystallization. The most common culprits are:

  • Using Too Much Solvent: This is the most prevalent error.[3] An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling, thereby reducing the amount of recovered solid.[1] Always strive to use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed), some product will crystallize along with the impurities, leading to loss.

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.[1][5]

Part 2: In-Depth Troubleshooting & Optimization

This section provides guidance for more challenging scenarios that may require adjusting the entire recrystallization strategy.

Logical Workflow for Solvent System Selection

The following diagram outlines the decision-making process for selecting and optimizing a solvent system for the recrystallization of 3-Bromo-6-methyl-7-nitro-1H-indazole.

Recrystallization_Workflow cluster_start cluster_screening Solvent Screening cluster_single_solvent Single-Solvent Path cluster_binary_solvent Two-Solvent Path start Crude 3-Bromo-6-methyl-7-nitro-1H-indazole screening Protocol 1: Test solubility in single solvents (e.g., Ethanol, IPA, Ethyl Acetate, Toluene) start->screening decision Is an ideal single solvent found? (High solubility when hot, low when cold) screening->decision protocol_single Protocol 2: Perform Single-Solvent Recrystallization decision->protocol_single Yes find_pair Identify a miscible solvent pair: 1. 'Good' Solvent (dissolves compound well) 2. 'Bad'/Anti-Solvent (compound is insoluble) decision->find_pair No outcome_single Pure Crystals protocol_single->outcome_single protocol_binary Protocol 3: Perform Two-Solvent Recrystallization find_pair->protocol_binary outcome_binary Pure Crystals protocol_binary->outcome_binary

Caption: Decision workflow for selecting a recrystallization method.

Solvent System Comparison Table

The choice of solvent is the most critical parameter in recrystallization. The following table provides a summary of potential solvents to screen for 3-Bromo-6-methyl-7-nitro-1H-indazole, based on the general properties of nitroaromatic and heterocyclic compounds.

SolventBoiling Point (°C)PolarityPros for this RecrystallizationCons / Considerations
Ethanol 78PolarProven effective for similar nitro-indazole compounds.[2] Good solubility differential. Volatile enough for easy removal.May be too good a solvent, potentially reducing yield if used in excess.
Methanol 65PolarSimilar to ethanol but with a lower boiling point.Lower boiling point may not provide a wide enough temperature range for a good solubility curve. Higher toxicity.
Isopropanol (IPA) 82PolarHigher boiling point than ethanol may improve the solubility of less soluble compounds.Can be more prone to "oiling out" if the compound's melting point is low.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Often used in mixed systems with hexanes/heptane.[6]The ester group could potentially react with the compound under harsh (acidic/basic) conditions, though unlikely here.
Toluene 111Non-polarUseful as the "good" solvent in a binary system with a non-polar anti-solvent like heptane. Good for aromatic compounds.High boiling point can increase the risk of "oiling out." Must be fully removed from the final product.
Heptane/Hexane ~98 / ~69Non-polarExcellent as an "anti-solvent" or "bad" solvent in a two-solvent system with a more polar solvent.The compound will likely have very low solubility even when hot.
Water 100Very PolarCan be an effective anti-solvent when paired with a water-miscible solvent like ethanol or acetone.[6]The compound is expected to be insoluble in water.[7]

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent pair for recrystallization.

  • Place approximately 20-30 mg of crude 3-Bromo-6-methyl-7-nitro-1H-indazole into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, stirring or vortexing after each addition.

  • Note the solubility at room temperature. A good solvent candidate will show poor solubility.[8]

  • For solvents where the compound is sparingly soluble, gently heat the test tube in a hot water bath or on a heating block.

  • Continue adding the solvent in small portions to the hot mixture until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.[8]

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)

Objective: To purify the crude material using a single, optimized solvent.

  • Dissolution: Place the crude 3-Bromo-6-methyl-7-nitro-1H-indazole into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions, bringing the solution to a gentle boil after each addition. Continue adding solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve a saturated solution. [5]

  • Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities from the crystal surfaces.[1]

  • Drying: Continue to pull a vacuum over the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Protocol 3: Two-Solvent (Binary) Recrystallization (Example: Ethanol/Water)

Objective: To purify the compound when no single suitable solvent can be found. This method uses a "good" solvent (ethanol) where the compound is soluble and a miscible "anti-solvent" (water) where it is not.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Bromo-6-methyl-7-nitro-1H-indazole in the minimum amount of hot ethanol, following steps 1 and 2 from Protocol 2.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add water (the anti-solvent) dropwise with constant swirling.

  • Induce Saturation: Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add one or two drops of hot ethanol to redissolve the precipitate and produce a clear solution again. This ensures you are at the exact point of saturation.

  • Crystallization and Isolation: Follow steps 3 through 7 from Protocol 2, using an ice-cold mixture of ethanol/water (in the same approximate ratio as your final solution) for the washing step.

References

  • BenchChem. (2025).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • Mohamed Abdelahi et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one.
  • APExBIO. 3-Bromo-7-nitroindazole. APExBIO.
  • University of Rochester, Department of Chemistry.
  • University of Colorado Denver.
  • University of Regensburg. Tips for Crystal Growing.
  • University of York, Department of Chemistry.
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions with Nitro-Indazoles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning encountered during palladium-catalyzed cross-coupling reactions with nitro-indazole substrates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of Nitro-Indazoles in Cross-Coupling Chemistry

Nitro-indazoles are valuable building blocks in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of biologically active compounds.[1] The presence of the nitro group, a strong electron-withdrawing group, can activate the C-I bond, making oxidative addition—the rate-determining step in many cross-coupling reactions—more facile.[2] However, the nitro group and the indazole core itself can act as potent catalyst poisons, leading to low yields, stalled reactions, and catalyst decomposition.[3][4] This guide will equip you with the knowledge to diagnose and resolve these issues in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are nitro-indazoles particularly challenging substrates in palladium-catalyzed coupling reactions?

A1: The difficulty arises from a combination of factors related to both the nitro group and the indazole moiety:

  • Catalyst Poisoning by the Nitro Group: The oxygen atoms of the nitro group can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue with nitro-aromatic compounds in general.

  • Inhibition by the Indazole Ring: The nitrogen atoms of the indazole ring can also coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a known challenge for many N-heterocyclic substrates.[5]

  • N-H Acidity: The electron-withdrawing nitro group increases the acidity of the indazole N-H proton.[2] This can lead to competitive binding to the catalyst or unwanted side reactions with the base.

  • Substrate Instability: In some cases, the combination of the nitro group and the reaction conditions (e.g., strong bases) can lead to substrate decomposition or unwanted side reactions, such as the lability of N-Boc protecting groups.[2]

Q2: What are the visual cues of catalyst poisoning in my reaction?

A2: While not definitive, visual changes can be indicative of catalyst poisoning:

  • Formation of Palladium Black: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[6] This indicates the aggregation of the active Pd(0) catalyst into an inactive form.

  • Color Change: A significant and unexpected color change in the reaction mixture can also suggest the formation of off-cycle catalyst complexes.

Q3: Is N-protection of the indazole necessary for these coupling reactions?

A3: The necessity of N-protection is substrate and reaction-dependent. For Suzuki couplings of 3-iodo-indazoles, successful reactions have been reported with unprotected indazoles.[2][5] In fact, for nitro-substituted indazoles, the electron-withdrawing nature of the nitro group can make N-Boc protecting groups susceptible to cleavage under basic conditions.[2] Therefore, starting with the unprotected indazole is often a viable strategy. However, for other coupling reactions or different isomers, N-protection might be beneficial to prevent side reactions.[7]

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Reaction Failure

Before attempting to optimize your reaction, it's crucial to determine whether the issue is catalyst poisoning, substrate decomposition, or simply suboptimal reaction conditions.

Experimental Protocol: Diagnostic Reactions

  • Control Reaction: Run the reaction with a known, well-behaved substrate (e.g., iodobenzene) under your standard conditions. This will help confirm the activity of your catalyst, ligand, and reagents.

  • Substrate Stability Test: Stir your nitro-indazole substrate with the base and solvent at the reaction temperature (without the catalyst and coupling partner) for a few hours. Monitor by TLC or LC-MS to check for decomposition.

  • Catalyst Poisoning Test: Run your standard reaction, but after an hour, add a second charge of catalyst. If the reaction proceeds, it is a strong indication of catalyst poisoning.

G Start Reaction Failure (Low Yield/No Conversion) Control Run Control Reaction (e.g., iodobenzene) Start->Control Confirm Reagent Activity Substrate_Test Substrate Stability Test (No Catalyst) Start->Substrate_Test Check Substrate Stability Poisoning_Test Catalyst Poisoning Test (Second Catalyst Charge) Start->Poisoning_Test Investigate Catalyst Deactivation Control_Result Control_Result Control->Control_Result Success? Substrate_Result Substrate_Result Substrate_Test->Substrate_Result Decomposition? Poisoning_Result Poisoning_Result Poisoning_Test->Poisoning_Result Reaction Proceeds? Suboptimal Suboptimal Conditions Control_Result->Suboptimal No Decomposition Substrate Decomposition Substrate_Result->Decomposition Yes Poisoning Catalyst Poisoning Poisoning_Result->Poisoning Yes

Caption: Troubleshooting workflow for diagnosing reaction failure.
Guide 2: Optimizing Reaction Conditions for Nitro-Indazole Coupling

Once catalyst poisoning is suspected, a systematic optimization of reaction parameters is necessary.

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. For nitro-indazoles, careful selection of the catalyst, ligand, and base is critical.

Parameter Recommendation Rationale
Catalyst Start with Pd(PPh₃)₄ or PdCl₂(dppf).These are robust and commonly used catalysts for Suzuki reactions.[2][8]
Ligand For challenging substrates, consider bulky, electron-rich phosphine ligands like XPhos or SPhos.These ligands can promote oxidative addition and stabilize the catalyst.[2]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ are good starting points.The choice of base is crucial for the transmetalation step.[2][5]
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective.Water can be essential for the activity of inorganic bases.[2]
Temperature 80-110 °C is a typical range.Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.

Table 1: Example Suzuki-Miyaura Coupling Conditions for a Nitro-Indazole Substrate

SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N aq.)Dioxane-87[9]

The Heck reaction is used to form C-C bonds between aryl halides and alkenes.

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ is a common and effective precatalyst.It is readily reduced in situ to the active Pd(0) species.[10]
Ligand PPh₃ or other phosphine ligands are typically used.Ligands are necessary to stabilize the catalyst and promote the reaction.[7]
Base A tertiary amine base like Et₃N is commonly employed.The base is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle.[10]
Solvent Aprotic polar solvents like DMF or acetonitrile are often used.The solvent choice can influence catalyst stability and reaction kinetics.[7]
Temperature 80-120 °C is a typical range.A balance must be struck between reaction rate and catalyst stability.[7]

Table 2: General Heck Reaction Conditions for Iodo-Indazoles

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)YieldReference
Iodo-indazoleAlkenePd(OAc)₂/PPh₃Et₃NDMF/MeCN80-120-[7]

Note: Specific examples for nitro-indazoles in Heck reactions are scarce in the literature, so this general protocol for iodo-indazoles serves as a starting point.

This reaction is a powerful method for C-N bond formation.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.These are widely used and effective palladium sources.[11]
Ligand Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or RuPhos are often required.The choice of ligand is critical for the amination of heteroaryl halides.[11][12]
Base Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are frequently used.A strong base is needed to deprotonate the amine.[12][13]
Solvent Anhydrous, aprotic solvents like toluene or dioxane are preferred.These solvents are compatible with the strong bases used.[11]
Temperature 80-110 °C is a common temperature range.The optimal temperature will depend on the specific substrates and catalyst system.[11]

Table 3: Example Buchwald-Hartwig Amination Conditions for a Substituted Indazole

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)YieldReference
6-Bromo-indazole derivativePrimary/Secondary AminePd₂(dba)₃/RuPhosLHMDS1,4-Dioxane90Good[13]

Note: This example uses a bromo-indazole, but the conditions provide a good starting point for iodo-nitro-indazoles.

Mechanistic Insights into Catalyst Poisoning

Understanding the mechanism of catalyst poisoning is key to developing strategies to mitigate it. In the case of nitro-indazoles, the palladium catalyst can be deactivated through coordination with either the nitro group or the indazole nitrogens.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Nitro-Indazole-X Poisoned_Nitro Poisoned Complex (Nitro-coordinated) Pd0->Poisoned_Nitro Coordination with Nitro Group Poisoned_Indazole Poisoned Complex (Indazole-coordinated) Pd0->Poisoned_Indazole Coordination with Indazole Nitrogens NitroIndazole Nitro-Indazole-X Transmetalation Transmetalation OxAdd->Transmetalation + Coupling Partner RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle and potential poisoning pathways.

Advanced Troubleshooting and Alternative Strategies

If optimizing the reaction conditions is insufficient, consider these alternative approaches:

  • Denitrative Coupling: In some cases, it may be possible to directly couple the nitroarene, replacing the nitro group with the desired substituent. This emerging area of research offers an alternative to traditional cross-coupling with halo-indazoles.[14]

  • Catalyst Scavengers and Additives: The use of additives that can preferentially bind to catalyst poisons or stabilize the active catalyst can sometimes be effective.

  • Alternative Coupling Chemistries: If palladium-catalyzed reactions prove consistently problematic, exploring other transition-metal-catalyzed couplings (e.g., copper-catalyzed) may be a viable alternative.

  • Flow Chemistry: Continuous flow reactors can sometimes mitigate catalyst deactivation by providing better control over reaction parameters and minimizing the accumulation of catalyst poisons.

Catalyst Regeneration

While prevention is the best strategy, it is sometimes possible to regenerate a poisoned catalyst.

Protocol: General Procedure for Catalyst Regeneration

  • Filtration and Washing: Filter the reaction mixture to recover the solid catalyst (if heterogeneous) or precipitate the palladium black. Wash thoroughly with the reaction solvent, followed by a non-polar solvent like hexane, and dry under vacuum.

  • Acid Wash: A dilute acid wash (e.g., with dilute sulfuric acid) can sometimes remove adsorbed poisons.[4]

  • Thermal Treatment: For some types of poisoning, heating the catalyst under an inert atmosphere can desorb the poisoning species.

Note: The success of catalyst regeneration is highly dependent on the nature of the poison and the catalyst. This is often a last resort.

Conclusion

Successfully performing cross-coupling reactions with nitro-indazole substrates requires a thorough understanding of the potential for catalyst poisoning and a systematic approach to troubleshooting. By carefully selecting the catalyst, ligand, base, and solvent, and by being prepared to explore alternative strategies, researchers can overcome the challenges posed by these valuable building blocks. This guide provides a foundation for that process, and we encourage you to consult the cited literature for further details on specific reaction conditions.

References

  • Guerra, M. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Reddy, T. J., et al. (2018). Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ChemistrySelect, 3(45), 12853-12857. [Link]

  • Giraud, A., et al. (2005). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Tetrahedron, 61(39), 9437-9445. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Stanton, B. Z., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 105-111. [Link]

  • Akazome, M., et al. (1994). Palladium Complex-Catalyzed Reductive N-Heterocyclization of Nitroarenes: Novel Synthesis of Indole and 2H-Indazole Derivatives. The Journal of Organic Chemistry, 59(12), 3375-3380. [Link]

  • Inamoto, K., et al. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Tetrahedron Letters, 45(43), 8081-8084. [Link]

  • Prajapati, D. R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(13), 9039-9055. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Browne, D. L., et al. (2014). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 12(45), 9079-9083. [Link]

  • Miyazaki, T., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences, 24(6), 5961. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(6), 4218-4230. [Link]

  • Banfi, L., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3712-3728. [Link]

  • Larsson, G., et al. (2013). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis, 3(2), 294-302. [Link]

  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. [Link]

  • MacNeil, E. (2024). Ligand-enabled advances in Ni-catalyzed cross-coupling. Dalhousie University. [Link]

  • Xia, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 853-860. [Link]

  • Budiman, A. (2017). New palladium catalyst: A mechanistic study. University of Victoria. [Link]

  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. KAUST Repository. [Link]

  • Singh, A., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Journal of the Indian Chemical Society, 100(12), 101258. [Link]

  • Chen, J-R., et al. (2013). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. Organic Letters, 15(18), 4754-4757. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Bromo-6-methyl-7-nitro-1H-indazole During Storage

Welcome to the Technical Support Center for 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability and integrity of this compound during storage. As Senior Application Scientists, we have synthesized the following information based on established principles of organic chemistry and extensive experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Bromo-6-methyl-7-nitro-1H-indazole during storage?

A1: The stability of 3-Bromo-6-methyl-7-nitro-1H-indazole is influenced by several factors, primarily stemming from its chemical structure which includes a nitroaromatic system, a brominated indazole core, and a methyl group. The primary degradation triggers are:

  • Light: Nitroaromatic compounds are often susceptible to photodegradation.[1][2][3][4][5] Exposure to UV or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of impurities.

  • Heat: Elevated temperatures can accelerate the rate of decomposition reactions.[6][7] For nitro-containing compounds, thermal stress can sometimes lead to the cleavage of the C-NO2 bond or other rearrangements.[7][8][9]

  • Moisture (Humidity): The presence of water can facilitate hydrolytic degradation pathways, particularly for a molecule with a potentially reactive bromo substituent and an acidic N-H proton on the indazole ring.[10][11]

  • Oxygen (Air): Oxidative degradation can occur, especially in the presence of light or heat, which can generate reactive oxygen species.[6] Storing under an inert atmosphere is a common practice to mitigate this.[6]

  • pH: Although typically stored as a solid, if in solution, the pH can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[12]

Q2: What are the ideal storage conditions for 3-Bromo-6-methyl-7-nitro-1H-indazole?

A2: To ensure the long-term stability of 3-Bromo-6-methyl-7-nitro-1H-indazole, we recommend the following storage conditions, summarized in the table below. These recommendations are based on best practices for storing nitroaromatic and halogenated heterocyclic compounds.[6][13][14][15]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and reduces the rate of potential side reactions.[6][16]
Light Store in the dark (Amber vial/light-proof container)Prevents photodegradation, a common issue with nitroaromatic compounds.[1][3]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation and reactions with atmospheric moisture.[6]
Container Tightly sealed, chemically resistant container (e.g., glass)Prevents contamination and exposure to air and moisture.[6][17]
Physical Form Solid (as supplied)Storing as a solid is generally more stable than in solution.

Q3: I've noticed a change in the color of my 3-Bromo-6-methyl-7-nitro-1H-indazole sample over time. What could be the cause?

A3: A change in color, typically darkening or turning yellowish/brownish, is a common indicator of degradation in nitroaromatic compounds. This can be due to the formation of various degradation products, which may be colored. The most likely causes are:

  • Photodegradation: Exposure to light can lead to the formation of complex photoproducts.[2][4][5]

  • Thermal Decomposition: Storage at elevated temperatures can cause the compound to decompose.[7]

  • Reaction with Impurities: Trace impurities in the sample or from the storage container could react with the compound over time.

If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected peaks in the HPLC chromatogram of the stored compound.

  • Symptom: Your HPLC analysis shows one or more new peaks that were not present in the initial analysis of the compound.

  • Possible Causes & Solutions:

    • Degradation: The new peaks are likely degradation products.

      • Action: Review your storage conditions against the ideal recommendations in the FAQ. Ensure the sample has been protected from light, heat, and moisture. Consider repurifying a small amount of the material if the purity is no longer acceptable for your application.[18]

    • Contamination: The sample may have been contaminated.

      • Action: Ensure that all glassware and spatulas used for handling the compound are scrupulously clean. Run a blank injection on your HPLC to rule out system contamination.[18]

Workflow for Investigating Unexpected HPLC Peaks

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor solubility of the compound after prolonged storage.

  • Symptom: The compound is less soluble in the same solvent and concentration that it was previously.

  • Possible Causes & Solutions:

    • Formation of Insoluble Degradants: Some degradation pathways can lead to the formation of polymeric or less soluble byproducts.

      • Action: Attempt to dissolve the compound with gentle heating or sonication, but be mindful that this could accelerate further degradation. It is advisable to first analyze the purity by a method where complete dissolution is not required initially, if possible, or to use a stronger solvent for the analysis.

    • Change in Crystalline Form (Polymorphism): While less common for storage at a constant temperature, changes in the crystalline structure could affect solubility.

      • Action: Characterization by techniques such as powder X-ray diffraction (PXRD) could identify polymorphic changes.

Issue 3: Inconsistent results in biological assays using the stored compound.

  • Symptom: You observe a decrease in the expected biological activity or inconsistent results between batches.

  • Possible Causes & Solutions:

    • Decreased Purity: The concentration of the active compound has likely decreased due to degradation.

      • Action: Always check the purity of your compound before preparing stock solutions for biological assays. A quantitative analytical method, such as HPLC with a calibration curve or qNMR, should be used to determine the exact concentration of the active compound.

Protocol for Purity Assessment by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Ensure the mobile phase is filtered and degassed.

  • Standard Preparation: Accurately weigh a small amount of a reference standard of 3-Bromo-6-methyl-7-nitro-1H-indazole and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Sample Preparation: Prepare your stored sample at the same nominal concentration as the standard.

  • HPLC Analysis: Inject both the standard and the sample onto the HPLC system. Use a C18 column and a UV detector set to an appropriate wavelength (nitroaromatic compounds typically have strong absorbance in the UV region).

  • Data Analysis: Compare the peak area of the main peak in your sample to that of the standard. The purity can be calculated as a percentage of the main peak area relative to the total peak area (area percent method), or more accurately by comparing the main peak area to the standard of known concentration.[18][19]

Understanding Degradation Pathways

A deeper understanding of the potential degradation mechanisms can aid in preventing them.

Potential Degradation Pathways for 3-Bromo-6-methyl-7-nitro-1H-indazole

G A 3-Bromo-6-methyl-7-nitro-1H-indazole B Photodegradation Products (e.g., de-nitrated, de-brominated species) A->B Light (UV/Vis) C Hydrolysis Products (e.g., replacement of Br with OH) A->C Moisture (H2O) D Reductive Degradation Products (e.g., reduction of nitro to amino group) A->D Reducing agents/ Microbial activity E Thermal Decomposition Products A->E Heat

Caption: Potential degradation pathways for 3-Bromo-6-methyl-7-nitro-1H-indazole.

  • Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light.[3] This can involve the reduction of the nitro group or cleavage of the C-Br bond.

  • Hydrolysis: The bromine atom on the indazole ring could be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, to form a hydroxyl-indazole derivative.

  • Reductive Degradation: The nitro group is an electron-withdrawing group and can be reduced to an amino group in the presence of reducing agents. While less common in a clean, solid sample, microbial contamination could facilitate such a transformation.[20]

  • Thermal Decomposition: At elevated temperatures, the nitro group can be lost, or the indazole ring itself could undergo cleavage.[7][8][9]

By controlling the storage environment as recommended, these degradation pathways can be significantly slowed, ensuring the long-term integrity of your 3-Bromo-6-methyl-7-nitro-1H-indazole samples.

References

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Benchchem. (n.d.). In-depth Technical Guide: Stability and Storage Conditions for 3-Nitro-2-hexene.
  • DTIC. (n.d.).
  • Google Patents. (n.d.).
  • DTIC. (n.d.).
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • SciSpace. (n.d.).
  • Diva-portal.org. (2023, November 3). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.
  • SSRN. (n.d.).
  • PubMed. (2023, November 30). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ResearchGate. (n.d.).
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • PubMed. (1965, March). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Taylor & Francis. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • PubMed. (2013, September 15).
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-nitro-1H-indazole | 70315-68-3.
  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • ResearchGate. (2017, March 21). 1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical st.
  • University of St Andrews. (n.d.).
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methyl-1H-indazole | 40598-73-0.
  • ResearchGate. (2025, August 6). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
  • PubMed. (2011, December 1). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole.
  • OALib. (n.d.). Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • REDA Safe. (2022, January 28).
  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • MDPI. (2024, July 26).
  • ResearchGate. (n.d.).
  • PMC. (2011, December 1). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.
  • Sabanci University. (n.d.). Chemical Storage Guidelines.
  • LSU. (n.d.). Chemical Storage Guidelines.
  • Wikipedia. (n.d.). Indazole.
  • PubMed. (2024, April 9).
  • ResearchGate. (2024, April 4).

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-Bromo-6-methyl-7-nitro-1H-indazole

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-6-methyl-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the production of this key intermediate. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common scale-up challenges, and validated experimental protocols.

Section 1: Synthesis Overview & Key Stages

The most common synthetic route to 3-Bromo-6-methyl-7-nitro-1H-indazole involves a two-step electrophilic substitution sequence starting from 6-methyl-1H-indazole. The critical challenges in scaling this process lie in controlling regioselectivity during the nitration step and ensuring selective, high-yielding bromination at the C3 position.

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Nitration cluster_stage2 Stage 2: Bromination cluster_purification Stage 3: Purification SM 6-Methyl-1H-indazole Nitration Nitration (HNO₃ / H₂SO₄) SM->Nitration Key Challenge: Regioselectivity Intermediate 6-Methyl-7-nitro-1H-indazole (and 5-nitro isomer) Nitration->Intermediate Bromination C3-Bromination (e.g., NBS) Intermediate->Bromination Key Challenge: Side Reactions Product 3-Bromo-6-methyl-7-nitro-1H-indazole Bromination->Product Purification Chromatography & Recrystallization Product->Purification Key Challenge: Isomer Separation FinalProduct High-Purity Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this synthesis?

A1: The two main hazardous operations are nitration and bromination.

  • Nitration: This reaction is highly exothermic and involves the use of concentrated, corrosive acids (H₂SO₄ and HNO₃).[1][2] Poor temperature control can lead to a runaway reaction, generating toxic nitrogen dioxide (NO₂) gas and potentially causing explosions.[2] Always use appropriate personal protective equipment (PPE), ensure adequate ventilation, and add reagents slowly while carefully monitoring the internal temperature.[1][2]

  • Bromination: Elemental bromine (Br₂) is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but still requires careful handling.[3] Bromination reactions can also be exothermic. Ensure all operations are performed in a well-ventilated fume hood.[3]

Q2: Why is regioselectivity in the nitration step a major challenge?

A2: The nitration of 6-methyl-1H-indazole is complex due to the competing directing effects of the activating methyl group and the indazole ring system. The methyl group is an ortho, para-director, favoring substitution at positions 5 and 7. The indazole ring itself has its own reactivity profile. This interplay often leads to a mixture of 7-nitro and 5-nitro isomers, which can be difficult to separate in later stages.[4] Controlling reaction conditions, particularly temperature and the composition of the mixed acid, is crucial to maximize the yield of the desired 7-nitro isomer.[1]

Q3: Is it better to perform nitration before or after bromination?

A3: Performing nitration first is generally the preferred route. Introducing the bulky bromine atom at the C3 position first could sterically hinder the subsequent nitration at the adjacent C7 position, potentially lowering the yield or altering the regioselectivity. Furthermore, the electron-withdrawing nature of the bromine atom would deactivate the ring system, making the subsequent nitration step more difficult and requiring harsher conditions.

Q4: What analytical methods are essential for monitoring this process?

A4: A combination of techniques is crucial for process control and quality assurance.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at each stage to determine completion.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the ratio of regioisomers (e.g., 7-nitro vs. 5-nitro) and assess the purity of the intermediate and final product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): The most powerful tool for unambiguous structural confirmation of the desired product and identification of any isomeric impurities.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.[5][6]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during scale-up.

Stage 1: Nitration of 6-Methyl-1H-indazole

Problem: Low yield of the desired 6-methyl-7-nitro-1H-indazole.

Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction closely using TLC or HPLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature, though the latter may impact regioselectivity.[1]
Degradation of Product The reaction temperature may have been too high, leading to decomposition or the formation of tar-like byproducts. The indazole ring can be sensitive to harsh acidic conditions.[1][4] Solution: Maintain strict temperature control, ideally between 0-5°C, during the addition of the nitrating agent. Ensure efficient stirring and cooling.
Product Loss During Work-up The product might be partially soluble in the aqueous phase during quenching and neutralization. Solution: After quenching the reaction mixture on ice, ensure the pH is carefully adjusted to precipitate the maximum amount of product. Cool the solution thoroughly before filtration. Perform multiple extractions with an appropriate organic solvent if the product does not precipitate cleanly.[7]

Problem: Poor regioselectivity; high formation of the 5-nitro isomer.

Potential Cause Explanation & Solution
Suboptimal Reaction Conditions The ratio of isomers is highly dependent on kinetic vs. thermodynamic control, which is influenced by temperature and acid concentration.[8] Solution: Experiment with the nitrating conditions at a small scale. Lowering the temperature often enhances selectivity. Varying the ratio of nitric to sulfuric acid can also influence the outcome by altering the concentration of the active nitronium ion (NO₂⁺).[4]

digraph "Troubleshooting_Nitration" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Low Yield or Poor\nRegioselectivity in Nitration", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze reaction mixture\nby TLC/HPLC", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SM_Present [label="Significant Starting\nMaterial Remains?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isomer_Ratio [label="Unfavorable\nIsomer Ratio?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Dark Color / Tar\nFormation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Action_Time [label="Extend Reaction Time", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Temp [label="Decrease Temperature\n(e.g., -5 to 0°C)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Acid [label="Optimize Acid Ratio\n(H₂SO₄:HNO₃)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Quench [label="Review Work-up\n& Purification", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckTLC; CheckTLC -> SM_Present; CheckTLC -> Isomer_Ratio; CheckTLC -> Degradation;

SM_Present -> Action_Time [label="Yes"]; SM_Present -> Isomer_Ratio [label="No"];

Isomer_Ratio -> Action_Temp [label="Yes"]; Action_Temp -> Action_Acid; Isomer_Ratio -> Degradation [label="No"];

Degradation -> Action_Temp [label="Yes"]; Degradation -> Action_Quench [label="No"]; }

Caption: Troubleshooting decision tree for the nitration stage.

Stage 2: C3-Bromination of 6-Methyl-7-nitro-1H-indazole

Problem: Low yield of 3-bromo product.

Potential Cause Explanation & Solution
Ineffective Brominating Agent The reactivity of brominating agents can vary. Solution: N-Bromosuccinimide (NBS) is often effective for selective C3 bromination of indazoles.[9] Ensure the NBS is of high purity. If using Br₂, ensure it is fresh and handled under anhydrous conditions where necessary.
Side Reactions Over-bromination (di-bromination) or bromination on the benzene ring can occur if conditions are too harsh or stoichiometry is incorrect.[10] Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Add the agent portion-wise to control the reaction rate and exotherm. Maintain a moderate temperature.

Problem: Formation of impurities other than the desired product.

Potential Cause Explanation & Solution
Benzylic Bromination If using NBS with a radical initiator (like AIBN or light), bromination can occur on the 6-methyl group.[10] Solution: Perform the reaction in the dark and avoid radical initiators to favor electrophilic substitution at C3.
N-Bromination Bromination can occur on the N1 position of the indazole ring. Solution: This is typically a minor pathway for C-H bromination but can be influenced by the solvent and base. Using a polar aprotic solvent like DMF or acetonitrile often favors C3 substitution.[9]

Section 4: Protocols & Methodologies

Disclaimer: These protocols are generalized and should be optimized at a laboratory scale before attempting a large-scale reaction. All operations must be conducted by trained personnel with appropriate safety measures.

Protocol 1: Synthesis of 6-Methyl-7-nitro-1H-indazole

This protocol is adapted from general procedures for the nitration of substituted indazoles.[1][11]

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Charge the reactor with concentrated sulfuric acid (98%, ~5-10 volumes relative to the starting material).

  • Dissolution: Begin stirring and cool the sulfuric acid to 0-5°C using a circulating chiller.

  • Substrate Addition: Slowly add 6-methyl-1H-indazole (1.0 eq) in portions, ensuring the internal temperature does not exceed 10°C. Stir until all solids have dissolved.

  • Nitration: In the dropping funnel, prepare a pre-cooled (0-5°C) mixture of concentrated nitric acid (70%, 1.1 eq) and concentrated sulfuric acid (98%, ~1-2 volumes). Add this nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature strictly between 0-5°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and water (~20-30 volumes). Carefully and slowly transfer the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at 40-50°C. The crude product will likely be a mixture of 7-nitro and 5-nitro isomers and should be used in the next step without further purification, or purified via column chromatography if a high-purity intermediate is required.

Protocol 2: Synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole

This protocol is based on established methods for the C3-bromination of indazoles.[12]

  • Reaction Setup: Charge a clean, dry reactor with the crude 6-methyl-7-nitro-1H-indazole (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (~10 volumes).

  • Reagent Addition: Begin stirring to dissolve the starting material. In portions, add N-Bromosuccinimide (NBS) (1.05-1.1 eq) to the solution at room temperature. A slight exotherm may be observed; maintain the temperature below 40°C with cooling if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into water (~20 volumes). The product will typically precipitate.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the high-purity final product.

Purification Method Typical Solvent System Notes
Column Chromatography Hexane/Ethyl Acetate gradientEffective for separating the final product from any unreacted starting material and side products.[7][13]
Recrystallization Ethanol or Isopropanol/WaterCan be effective for removing minor impurities if the crude product is of sufficient purity (>95%).

Section 5: References

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.

  • Abdallahii, et al. (2017). 1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical st. Journal of Materials and Environmental Science. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors | Request PDF. [Link]

  • Academia.edu. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. [Link]

  • Syrris. Publication – Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • Liskon Biological. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • National Institutes of Health. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • YouTube. Bromination safety. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromo-6-methyl-7-nitro-1H-indazole

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-6-methyl-7-nitro-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-6-methyl-7-nitro-1H-indazole. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing alternative approaches, and grounding our strategy in established regulatory principles to ensure a trustworthy and effective analytical procedure.

Introduction: The Analytical Challenge

3-Bromo-6-methyl-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. The molecule's structure—featuring an aromatic indazole core, a strongly electron-withdrawing nitro group, and halogen/alkyl substituents—presents a unique analytical challenge. A successful purity method must be able to separate the main compound from process-related impurities and potential degradation products formed during storage or under stress conditions.

Reversed-phase liquid chromatography (RPLC) is the dominant technique for pharmaceutical analysis due to its reliability and applicability to a wide range of molecules.[2] This guide will systematically compare and justify the selection of columns, mobile phases, and optimization strategies to develop a method that is not only precise but also specific and stability-indicating, in line with international regulatory expectations.[3]

Part 1: Foundational Strategy & Initial Screening

A successful method begins with a clear understanding of the analyte's physicochemical properties and a logical screening of core HPLC parameters.

Analyte Characterization & Its Chromatographic Implications
  • Polarity & Hydrophobicity : The indazole ring and nitro group lend polarity, while the bromo and methyl groups add hydrophobicity. This balanced character makes it an ideal candidate for reversed-phase chromatography.[4]

  • Acidity/Basicity : The N-H proton on the indazole ring is weakly acidic.[5] Controlling the mobile phase pH is therefore critical to ensure the analyte remains in a single, non-ionized state, preventing peak splitting or shifting. A mobile phase pH of at least 1.5-2 units away from the analyte's pKa is recommended to ensure robust retention.[6]

  • UV Chromophore : The nitroaromatic system provides a strong UV chromophore, making UV detection highly suitable.[7] An initial scan with a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Comparative Selection of Stationary Phase (Column)

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[8] While a standard C18 column is the workhorse of reversed-phase chromatography, comparing it with phases that offer alternative interaction mechanisms is a crucial step in developing a superior method.[9]

Stationary PhasePrimary Interaction MechanismAdvantages for this AnalytePotential Disadvantages
C18 (Octadecylsilane) Hydrophobic InteractionsExcellent general-purpose retention for the molecule's non-polar regions (aromatic ring, methyl, bromo groups).[10]May not provide sufficient selectivity to separate isomers or closely related impurities with similar hydrophobicity.
Phenyl-Hexyl π-π Interactions, HydrophobicityOffers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the indazole ring system.[8][11] This is particularly effective for separating aromatic and nitroaromatic compounds.[7]Retention mechanisms can be more complex. Acetonitrile may suppress some π-π interactions compared to methanol.[11]
C8 (Octylsilane) Hydrophobic InteractionsLess retentive than C18, which can be useful if the analyte is too strongly retained on a C18 phase, allowing for faster analysis times.May provide insufficient retention for less polar process impurities, causing them to elute near the void volume.

Rationale for Initial Choice: A C18 column is the logical starting point due to its versatility. However, a Phenyl-Hexyl column should be screened in parallel. The potential for π-π interactions provides a fundamentally different selectivity mechanism that could be key to resolving challenging impurity pairs.

Mobile Phase and Organic Modifier Screening

The mobile phase modulates analyte retention and influences selectivity. The primary choices for reversed-phase HPLC are methanol (MeOH) and acetonitrile (ACN) mixed with an aqueous, pH-controlled buffer.[2][6]

Organic ModifierKey Properties & Rationale
Acetonitrile (ACN) Lower Viscosity: Generates lower backpressure, allowing for higher flow rates or the use of smaller particle columns for greater efficiency.[12][13] UV Cutoff: Has a lower UV cutoff (~190 nm), resulting in cleaner baselines at low wavelengths.[13] Elution Strength: Generally has a stronger elution strength than methanol in reversed-phase HPLC.[14][15]
Methanol (MeOH) Selectivity: As a protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN. This can be a powerful tool for changing peak elution order.[12] π-π Interactions: Methanol tends to enhance π-π interactions with phenyl-based columns compared to acetonitrile.[11] Cost: Generally more affordable than acetonitrile.

Rationale for Initial Choice: Acetonitrile is the preferred starting modifier due to its favorable viscosity and UV transparency.[14] An aqueous phase containing a buffer, such as 0.1% formic acid or a 20 mM phosphate buffer adjusted to pH 3.0, should be used to suppress the ionization of the indazole N-H.[16][17] Screening both ACN and MeOH is highly recommended, as a change in modifier can sometimes resolve co-eluting peaks that are unaffected by gradient changes.[12]

Part 2: Systematic Method Optimization

Once initial screening identifies a promising column and mobile phase combination, the next step is systematic optimization to achieve baseline separation for all relevant peaks in a reasonable timeframe.

Workflow for HPLC Method Optimization

The optimization process should be logical and sequential. Modifying one parameter at a time allows for a clear understanding of its effect on the separation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analytical Goal (Purity Analysis) Screen_Column Screen Columns (C18 vs. Phenyl-Hexyl) Start->Screen_Column Screen_MobilePhase Screen Mobile Phase (ACN vs. MeOH, pH 3.0) Screen_Column->Screen_MobilePhase Optimize_Gradient Optimize Gradient (Slope and Time) Screen_MobilePhase->Optimize_Gradient Optimize_FlowTemp Fine-Tune Flow Rate & Temperature Optimize_Gradient->Optimize_FlowTemp Final_Method Final Optimized Method Optimize_FlowTemp->Final_Method

Caption: Systematic workflow for HPLC method development.

Gradient Optimization: A Comparative Example

A gradient elution, where the percentage of organic solvent is increased over time, is typically necessary for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted efficiently.[4] The gradient slope is a critical parameter affecting resolution.

Hypothetical Data: Comparison of a fast vs. a slow gradient on the resolution of the main peak from a closely eluting impurity (Impurity A).

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Gradient ProgramGradient TimeResolution (Rs) between Main Peak and Impurity ATotal Run Time
Method 1 (Fast) 5% to 95% B in 10 min1.415 min
Method 2 (Shallow) 5% to 95% B in 25 min2.230 min

Analysis: While the faster gradient (Method 1) provides a shorter run time, the resolution of 1.4 is below the generally accepted value of >1.5 for baseline separation. The shallower gradient (Method 2) significantly improves the resolution to 2.2, ensuring accurate quantification of Impurity A, at the cost of a longer analysis time. This trade-off is often necessary for a reliable purity method.

Final Optimized HPLC Method Protocol

Based on systematic development, the following protocol represents a robust final method.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined λmax)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 25.0 min: 80% B

    • 26.0 min: 95% B

    • 30.0 min: 95% B

    • 30.1 min: 10% B

    • 35.0 min: 10% B

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Part 3: Ensuring Trustworthiness - Method Validation and Forced Degradation

A developed method is only trustworthy if it is proven to be "suitable for its intended purpose."[18][19] This is achieved through validation and stress testing to prove the method is stability-indicating.

Validation According to ICH Q2(R1)

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[20] For a purity method, key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[19] Forced degradation studies are the cornerstone of demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Forced Degradation: Building a Stability-Indicating Method

Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions to accelerate its decomposition.[3][21] The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the main peak and from each other.[22][23] According to ICH guidelines, stress conditions should target 5-20% degradation.[21][24]

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Potential Degradation Pathways Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Hydrolysis Hydrolytic Cleavage Acid->Hydrolysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Nitro_Reduction Nitro Group Reduction Base->Nitro_Reduction can influence Base->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidative_Products N-Oxide Formation Oxidation->Oxidative_Products Thermal Thermal (e.g., 80°C, solid) Other_Degradants Other Degradants Thermal->Other_Degradants Photo Photolytic (ICH Q1B Light Exposure) Photo->Other_Degradants

Caption: Relationship between stress conditions and degradation pathways.

Hypothetical Forced Degradation Results:

Stress Condition% Degradation of Main PeakPeak Purity of Main PeakObservations
0.1 M HCl, 60°C, 8h11.2%Pass (Purity Angle < Purity Threshold)Two small degradation peaks observed, baseline resolved (Rs > 2.0).
0.1 M NaOH, RT, 4h15.8%Pass (Purity Angle < Purity Threshold)One major degradant and one minor degradant, all resolved.
3% H₂O₂, RT, 24h8.5%Pass (Purity Angle < Purity Threshold)One distinct oxidative degradation peak observed.
Thermal, 80°C, 48h5.3%Pass (Purity Angle < Purity Threshold)Minor degradation, no new peaks above LOQ.
Photolytic (ICH Q1B)6.1%Pass (Purity Angle < Purity Threshold)One minor photolytic degradant observed.

The ability to resolve all degradation products from the main peak, confirmed by PDA peak purity analysis, demonstrates that the method is stability-indicating . This is a critical requirement for methods used in stability studies and for the final quality control of the drug substance.[21][23]

Conclusion

This guide has detailed a systematic, comparative approach to developing a scientifically sound and robust HPLC method for the purity analysis of 3-Bromo-6-methyl-7-nitro-1H-indazole. By comparing stationary phases and mobile phase modifiers, systematically optimizing the gradient, and validating the final method against ICH guidelines—including rigorous forced degradation studies—we have established a trustworthy, stability-indicating analytical procedure. This method is suitable for its intended purpose of ensuring the quality, safety, and efficacy of this important pharmaceutical compound.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Long, W.J., & Mack, A.E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Application Note. Available at: [Link]

  • Dolan, J.W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports. Available at: [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025). Chrom Tech, Inc. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies, Inc. Available at: [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. Available at: [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (2026). ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Available at: [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024). Mason Technology. Available at: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). Molecules. Available at: [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007). Taylor & Francis Online. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026). LCGC International. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). Available at: [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025). Asian Journal of Research in Chemistry. Available at: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. (2025). ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Analysis: 3-Bromo-6-methyl-7-nitro-1H-indazole vs. Baseline Indazole Scaffolds

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Application Note Executive Summary In preclinical drug development, highly functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Application Note

Executive Summary

In preclinical drug development, highly functionalized indazoles serve as privileged scaffolds for kinase inhibitors and novel therapeutics. 3-Bromo-6-methyl-7-nitro-1H-indazole is a particularly valuable building block due to its orthogonal reactivity: the C3-bromine allows for transition-metal-catalyzed cross-coupling, while the C7-nitro group can be reduced to an amine for further functionalization.

However, this dense functionalization creates complex gas-phase dissociation behaviors during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. As a Senior Application Scientist, I have structured this guide to objectively compare the fragmentation dynamics of 3-Bromo-6-methyl-7-nitro-1H-indazole against simpler alternative indazole scaffolds. By understanding the causality behind these fragmentation pathways, analytical teams can build self-validating experimental protocols to confidently identify this compound and its metabolites in complex biological matrices.

Structural Rationale & Comparative Fragmentation Dynamics

To accurately identify a compound via MS/MS, one must understand how its specific functional groups dictate its breakdown under Collision-Induced Dissociation (CID).

The Causality of Fragmentation
  • The Halogen Isotope Signature: Bromine naturally exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. This imparts a highly characteristic doublet to the precursor ion and any bromine-retaining fragments. The collapse of this doublet into a singlet is the definitive marker that the bromine atom has been expelled (1).
  • The Ortho-Effect (Proximity-Driven Cleavage): The spatial proximity of the C6-methyl and C7-nitro groups creates a unique rearrangement pathway. Upon ionization, a hydrogen atom from the methyl group migrates to the adjacent nitro oxygen, followed by the rapid expulsion of a hydroxyl radical (

    
    , -17 Da). This is a primary diagnostic peak absent in non-methylated analogs.
    
  • Nitro Group Expulsion: Driven by the electron-withdrawing nature of the

    
     moiety, the direct loss of a nitro radical (
    
    
    
    , -46 Da) is a competing primary fragmentation pathway, commonly observed in nitroaromatic and nitroimidazole systems (2).
  • Indazole Core Cleavage: Once the peripheral functional groups are stripped, the remaining indazole core undergoes ring opening, yielding a characteristic methylidene-indazolium ion at m/z 131 (3).

Quantitative Comparison: Target vs. Alternatives

The table below contrasts the expected Electrospray Ionization (ESI+) mass spectrometry profiles of our target compound against two simpler, commercially available alternatives.

CompoundFormulaPrecursor Ion

Primary Fragment Ions (m/z)Diagnostic Structural Marker
3-Bromo-6-methyl-7-nitro-1H-indazole

256.0 / 258.0 (1:1)239/241 (-OH), 210/212 (-NO2), 131 (Core)Ortho-effect (-17 Da) & Br Isotope Doublet
6-Methyl-1H-indazole (Alternative A)

133.1 (Singlet)105 (-N2), 77 (Phenyl cation)Absence of halogen doublet; simple N2 loss
3-Bromo-1H-indazole (Alternative B)

197.0 / 199.0 (1:1)170/172 (-HCN), 118 (-Br)Br Isotope Doublet; lacks nitro/ortho-effect

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of the gas-phase dissociation for 3-Bromo-6-methyl-7-nitro-1H-indazole.

FragmentationPathway M [M+H]+ m/z 256 / 258 (Precursor Ion) Ortho [M+H - •OH]+ m/z 239 / 241 (Ortho-Effect) M->Ortho - •OH (17 Da) NitroLoss [M+H - •NO2]+ m/z 210 / 212 (Nitro Cleavage) M->NitroLoss - •NO2 (46 Da) BrLoss [M+H - •NO2 - •Br]+ m/z 131 (Indazolium Core) Ortho->BrLoss - •Br, - CO NitroLoss->BrLoss - •Br (79/81 Da)

Fig 1: ESI+ fragmentation pathway of 3-Bromo-6-methyl-7-nitro-1H-indazole.

Self-Validating Experimental Protocol (LC-MS/MS)

A robust analytical method must be self-validating. By designing the experiment to intentionally monitor the transition of the isotopic doublet into a singlet, the mass spectrometer acts as an internal verification system for the structural assignment.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dilution: Prepare a 1 µg/mL stock solution of 3-Bromo-6-methyl-7-nitro-1H-indazole.

  • Matrix Selection: Dissolve the compound in a 1:1 mixture of LC-MS grade Methanol and Water.

    • Causality: Methanol is preferred over Acetonitrile here because it provides superior solvation for nitroaromatics and generates a more stable spray in the ESI source without suppressing the protonation of the indazole nitrogens.

Phase 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C.

  • Mobile Phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

    • Causality: The 0.1% Formic Acid lowers the pH, ensuring the N1/N2 atoms of the indazole ring are fully protonated prior to entering the source, maximizing the

      
       precursor yield.
      

Phase 3: Q-TOF MS/MS Acquisition

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Isolation Window: Set the quadrupole to isolate a wider window (~3 Da) around m/z 257 to ensure both the

    
     (256) and 
    
    
    
    (258) isotopes are co-isolated for fragmentation.
    • Causality: Isolating both isotopes simultaneously allows the MS/MS spectrum to retain the 1:1 doublet for intermediate fragments (like the ortho-effect product), proving that bromine is still attached.

  • Collision Energy (CE): Perform a CE ramp from 15 eV to 45 eV.

    • Low CE (15-20 eV): Promotes the ortho-effect loss of

      
       (m/z 239/241).
      
    • High CE (35-45 eV): Forces the complete stripping of the nitro and bromo groups, collapsing the doublet into the singlet m/z 131 indazolium core.

LCMSWorkflow Prep 1. Sample Prep MeOH/H2O (1:1) LC 2. UHPLC C18, 0.1% FA Prep->LC Ion 3. ESI+ Source Protonation LC->Ion MS 4. Q-TOF MS/MS Isotope Co-isolation Ion->MS Data 5. Data Analysis Doublet Tracking MS->Data

Fig 2: Self-validating LC-MS/MS experimental workflow for halogenated indazole characterization.

Conclusion

When comparing 3-Bromo-6-methyl-7-nitro-1H-indazole to simpler alternatives like 6-Methyl-1H-indazole, it is evident that its fragmentation is entirely dominated by its substituents rather than the core ring itself. The combination of the ortho-effect (-17 Da) and the distinct bromine isotopic doublet provides a highly specific, self-validating fingerprint. By utilizing the wide-window precursor isolation technique described in the protocol, researchers can confidently track the step-wise degradation of the molecule, ensuring absolute structural certainty during drug metabolism and pharmacokinetic (DMPK) studies.

References

  • Svensson, P. H. W., et al. (2024). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics. Available at:[Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at:[Link]

Sources

Validation

Comparative Guide: Reactivity of 3-Bromo vs. 3-Iodo-6-methyl-7-nitro-1H-indazole

Executive Summary In the development of kinase inhibitors and anti-parasitic agents, the 6-methyl-7-nitro-1H-indazole scaffold is a critical pharmacophore. The choice between the 3-Bromo and 3-Iodo analogs is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and anti-parasitic agents, the 6-methyl-7-nitro-1H-indazole scaffold is a critical pharmacophore. The choice between the 3-Bromo and 3-Iodo analogs is not merely a matter of availability; it dictates the synthetic trajectory, yield profile, and purity of the final pharmaceutical ingredient (API).

The Verdict:

  • Select the 3-Iodo analog for complex, late-stage functionalization, "ligand-free" catalysis, or when using temperature-sensitive coupling partners. Its weaker C–X bond allows for oxidative addition under mild conditions that preserve the labile 7-nitro group.

  • Select the 3-Bromo analog for early-stage scale-up where cost is a driver, provided the substrate can withstand elevated temperatures (>80°C) and the catalyst system utilizes electron-rich phosphine ligands (e.g., XPhos, SPhos).

Physicochemical & Mechanistic Profile

To understand the reactivity difference, one must analyze the bond dissociation energy (BDE) and the electronic perturbation caused by the 7-nitro group.

Bond Dissociation Energy (BDE)

The primary driver of reactivity in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) is the rate of Oxidative Addition (Pd⁰ → Pdᴵᴵ). This step is generally rate-limiting for aryl bromides and chlorides but rapid for iodides.

Bond TypeApprox.[1][2] BDE (kcal/mol)Relative Reactivity (Pd-Cat)
C(sp²)–I ~53 High (Occurs at RT to 40°C)
C(sp²)–Br ~68 Moderate (Requires 60–100°C)
C(sp²)–Cl ~84Low (Requires specialized ligands)
The "7-Nitro Effect"

The 7-nitro group is a strong electron-withdrawing group (EWG).

  • Electronic Activation: It pulls electron density from the indazole ring, making the C3 position more electron-deficient. Paradoxically, this facilitates oxidative addition (the metal center donates electrons into the antibonding orbital of the C–X bond). Therefore, 3-halo-7-nitroindazoles are generally more reactive than their non-nitro counterparts.

  • Acidity & Stability: The 7-nitro group significantly increases the acidity of the N1-proton (

    
     drops). This necessitates the use of mild bases (e.g., 
    
    
    
    ,
    
    
    ) rather than strong alkoxides (
    
    
    ) which can cause degradation or N-alkylation side reactions.

Head-to-Head Reactivity Comparison

Suzuki-Miyaura Coupling[5]
  • 3-Iodo Analog:

    • Conditions: Mild.[2] Often proceeds at 40–60°C.

    • Catalyst: Standard

      
       or 
      
      
      
      is sufficient.
    • Advantage: The lower temperature prevents reduction of the nitro group and minimizes protodehalogenation (a common side reaction where the halide is replaced by H).

  • 3-Bromo Analog:

    • Conditions: Harsh. Typically requires reflux in Dioxane/Water (90–100°C).

    • Catalyst: Often requires bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) to facilitate the oxidative addition across the stronger C–Br bond.

    • Risk: High temperatures can lead to competing N-arylation if the N1 position is unprotected.

Metal-Halogen Exchange (Lithiation)

CRITICAL WARNING: The presence of the 7-Nitro group severely restricts the use of Lithium-Halogen exchange (e.g.,


).
  • Standard Lithiation: Both analogs are unsuitable for standard lithiation because the organolithium reagent will attack the nitro group (redox/addition) faster than the halogen exchange occurs.

  • Knochel-Hauser Conditions: The 3-Iodo analog may undergo exchange with

    
     at -40°C, potentially surviving the nitro group's sensitivity due to the speed of the I/Mg exchange. The 3-Bromo  analog is too slow to exchange before the nitro group is compromised. Recommendation: Avoid metal-halogen exchange for this scaffold; rely on Pd-catalysis. 
    

Experimental Protocol: C3-Arylation via Suzuki Coupling

Objective: Synthesis of 3-(4-methoxyphenyl)-6-methyl-7-nitro-1H-indazole using the 3-Iodo precursor to demonstrate mild activation.

Materials
  • Substrate: 3-Iodo-6-methyl-7-nitro-1H-indazole (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the 3-Iodo substrate, boronic acid, base, and Pd-catalyst.

  • Solvation: Add the degassed Dioxane/Water mixture. The 7-nitro group makes the substrate less soluble; Dioxane ensures homogeneity.

  • Activation: Seal the vial and heat to 50°C (Oil bath). Note: If using the Bromo analog, heat to 90°C.

  • Monitoring: Monitor via LC-MS. The Iodo analog typically reaches >95% conversion within 2–4 hours. The Bromo analog often requires 12+ hours or microwave irradiation.

  • Workup: Dilute with EtOAc, wash with brine. The 7-nitro group renders the product acidic; ensure the aqueous layer is slightly acidic to neutral during extraction to prevent loss of product into the aqueous phase as a salt.

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro group imparts a strong UV chromophore, facilitating detection.

Decision Framework & Mechanism

Catalytic Cycle Difference

The diagram below illustrates why the Iodo analog (Pathway A) is energetically favorable compared to the Bromo analog (Pathway B).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (C-I) Fast, Low Ea Pd0->OxAdd_I 3-Iodo Analog OxAdd_Br Oxidative Addition (C-Br) Slow, High Ea Pd0->OxAdd_Br 3-Bromo Analog Complex_II Pd(II) Intermediate OxAdd_I->Complex_II OxAdd_Br->Complex_II Transmetal Transmetallation (Boronic Acid + Base) Complex_II->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle comparison. The oxidative addition of the C-I bond is kinetically facile, requiring less thermal energy than the C-Br bond.

Selection Decision Tree

DecisionTree Start Start: Select Halogen Q1 Is the Coupling Partner Thermally Sensitive? Start->Q1 Q2 Is Cost the Primary Constraint? Q1->Q2 No Res_I Choose 3-IODO (Mild Conditions) Q1->Res_I Yes (>60°C degrades) Q2->Res_I No (Discovery) Res_Br Choose 3-BROMO (High Temp Required) Q2->Res_Br Yes (Scale-up)

Figure 2: Strategic decision matrix for selecting between 3-Bromo and 3-Iodo precursors.

References

  • BenchChem Technical Support. (2025).[3][4] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.[3][4] Link

  • Giraud, F., et al. (2023).[5] C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link

  • Knochel, P., et al. (2007). Functionalization via I-Mg Exchange of Unprotected Imidazoles and Indazoles. Chemical Communications.[6] Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-6-methyl-1H-indazole. Merck KGaA. Link

  • Lefebvre, V., et al. (2010).[2] Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Journal of Organic Chemistry.[7] Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 3-Bromo-6-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational bluepr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that informs structure-activity relationships (SAR), guides lead optimization, and ultimately dictates the efficacy and safety of a therapeutic agent. This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of 3-Bromo-6-methyl-7-nitro-1H-indazole, a substituted indazole of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of bioactive compounds.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative that intertwines experimental detail with the underlying scientific rationale, offering insights into why specific choices are made and how to interpret the resulting data. We will explore the gold-standard technique of single-crystal X-ray diffraction (scXRD) in detail, and then critically compare it with powerful emerging alternatives.

The Central Role of Single-Crystal X-ray Diffraction (scXRD)

For decades, scXRD has been the definitive method for elucidating the atomic arrangement within a crystalline solid.[1] Its ability to provide unambiguous bond connectivity, stereochemistry, and detailed conformational information makes it an indispensable tool. The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in a well-ordered crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Experimental Workflow: From Powder to Structure

The journey to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

scXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Solvent Screening & Condition Optimization Purification->Screening Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Plausible Pathway

While the specific crystal structure of 3-Bromo-6-methyl-7-nitro-1H-indazole is not publicly available in the Cambridge Structural Database (CSD)[2], a robust experimental plan can be constructed based on established synthetic routes for analogous compounds.[3][4][5][6]

Part 1: Synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole

The synthesis would likely proceed through a multi-step pathway, potentially starting from a commercially available substituted aniline or indazole. A plausible route could involve the diazotization of a substituted aniline followed by cyclization to form the indazole ring, and subsequent bromination and nitration, or starting with a pre-functionalized indazole.[5]

Step-by-Step Synthesis (Illustrative):

  • Starting Material: 6-methyl-1H-indazole.

  • Nitration: Treatment of 6-methyl-1H-indazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce the nitro group at the 7-position. The directing effects of the existing methyl and indazole ring nitrogens would need to be carefully considered.

  • Bromination: Subsequent bromination of the 6-methyl-7-nitro-1H-indazole using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile, to install the bromine atom at the 3-position.

  • Purification: The crude product would be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3-Bromo-6-methyl-7-nitro-1H-indazole. The purity would be confirmed by techniques such as NMR and mass spectrometry.[7]

Part 2: Crystallization

The growth of high-quality single crystals is often the most challenging step.[7][8]

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) would be performed to identify a solvent in which the compound has moderate solubility.

  • Crystal Growth Technique: Slow evaporation is a common and effective method. A saturated solution of the purified compound would be prepared in the chosen solvent, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent over several days to weeks.

Part 3: Single-Crystal X-ray Diffraction (scXRD)

  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods.[9] The resulting atomic model is then refined using full-matrix least-squares methods to optimize the fit between the calculated and observed diffraction data.

Comparative Analysis with Alternative Techniques

While scXRD is the gold standard, it is not without its limitations, primarily the need for high-quality single crystals of a certain size.[10][11] When obtaining suitable crystals is a bottleneck, other techniques can provide invaluable structural information.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (scXRD) Diffraction of X-rays by a single crystal.Unambiguous 3D structure, high precision and accuracy.[1]Requires single crystals of sufficient size and quality.
Three-Dimensional Electron Diffraction (3DED) / MicroED Diffraction of electrons by nanocrystals.Can be used on crystals thousands of times smaller than those required for scXRD.[10][11]Dynamical scattering effects can complicate data analysis; radiation damage can be an issue.[10]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for phase identification and analysis of bulk material; does not require single crystals.Structure solution from powder data is significantly more challenging than from single-crystal data.
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal packing arrangements.Does not require any experimental sample; can provide insights into potential polymorphs.[1]Predictions need to be validated by experimental data; can be computationally expensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed information about bond connectivity and the local environment of atoms in solution.Does not provide information on the 3D packing of molecules in the solid state.[12]

A Deeper Dive into Emerging Alternatives

Three-Dimensional Electron Diffraction (3DED/MicroED)

3D Electron Diffraction has emerged as a revolutionary technique for the structural analysis of small molecules from nanocrystals.[10][11] This method utilizes an electron beam instead of X-rays, which interacts much more strongly with matter, allowing for data collection from extremely small crystals.

Workflow for 3DED/MicroED

3DED_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection (TEM) cluster_analysis Data Analysis Dispersion Dispersion of Nanocrystals Grid_Application Application to TEM Grid Dispersion->Grid_Application Crystal_ID Identification of Nanocrystal Grid_Application->Crystal_ID Continuous_Rotation Continuous Rotation Data Collection Crystal_ID->Continuous_Rotation Data_Processing Data Processing Continuous_Rotation->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution

Caption: A simplified workflow for 3D Electron Diffraction (MicroED).

The ability of 3DED to work with sub-micron sized crystals makes it a powerful alternative when attempts to grow larger crystals for scXRD are unsuccessful.[11]

Anticipated Crystallographic Data and Interpretation

Based on the crystal structures of similar substituted indazoles, such as 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, we can anticipate some of the key crystallographic parameters for 3-Bromo-6-methyl-7-nitro-1H-indazole.[13][14]

ParameterExpected Value RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) a ≈ 14-18 Å, b ≈ 4-8 Å, c ≈ 17-20 Å, β ≈ 100-105°The dimensions and angles of the repeating unit of the crystal lattice.
Z 4 or 8The number of molecules in the unit cell.
Key Torsion Angles Dihedral angle between the indazole ring and the nitro group.Provides insight into the conformation of the molecule in the solid state. In similar structures, the nitro group is often nearly coplanar with the indazole ring.[14]
Intermolecular Interactions Hydrogen bonds, halogen bonds (C-Br···O/N), π-π stacking.These non-covalent interactions dictate the crystal packing and influence physical properties like melting point and solubility.

The determination of these parameters will provide a complete and unambiguous picture of the solid-state structure of 3-Bromo-6-methyl-7-nitro-1H-indazole, which is critical for understanding its chemical behavior and potential as a drug candidate.

Conclusion

The determination of the crystal structure of 3-Bromo-6-methyl-7-nitro-1H-indazole is a critical step in its development as a potential therapeutic agent. While single-crystal X-ray diffraction remains the definitive method, its success is contingent on the ability to grow high-quality single crystals. In cases where crystallization proves to be a bottleneck, techniques such as 3D Electron Diffraction offer a powerful alternative, enabling structural elucidation from nanocrystalline material. A thorough understanding of these techniques, their underlying principles, and their respective advantages and limitations allows researchers to select the most appropriate method to solve the three-dimensional puzzle of molecular structure, thereby accelerating the drug discovery process.

References

  • Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section D: Structural Biology, 77(Pt 5), 635–645. [Link]

  • Blagden, N., Coles, S. J., & Seaton, C. C. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1785–1801. [Link]

  • Tshabuse, F. M., Mambanda, A., Xulu, B., Mrubata, M. S., Mokolokolo, P. P., & Khanye, S. D. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5894. [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & El Ammari, L. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. [Link]

  • NanoImaging Services. (2022). Crystallographer's Toolbox for Structure Determination. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(46), 8077-8084. [Link]

  • Abdallahii, M., et al. (2017). 1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical st. Journal of Materials and Environmental Science, 8(6), 2238-2250. [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(7), 541-554. [Link]

  • IJSDR. (2023). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 8(10). [Link]

  • Yilmaz, V. T., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 899. [Link]

  • ResearchGate. (2017). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. [Link]

  • IUCr Journals. (2020). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][9][15]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • PubChem. 3-Bromo-7-Nitroindazole. [Link]

  • ResearchGate. (2012). 1-Allyl-6-nitro-1H-indazole. [Link]

  • BindingDB. 3-BROMO-7-NITROINDAZOLE::3-bromo-7-nitro-1H-indazole. [Link]

  • PubChem. 6-bromo-3-methyl-1H-indazole. [Link]

  • PubMed. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. [Link]

Sources

Validation

Comparative Validation Guide: 3-Bromo-6-methyl-7-nitro-1H-indazole vs. Standard nNOS Inhibitors

Topic: Validating Biological Assay Results for 3-Bromo-6-methyl-7-nitro-1H-indazole Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Biological Assay Results for 3-Bromo-6-methyl-7-nitro-1H-indazole Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

3-Bromo-6-methyl-7-nitro-1H-indazole represents a specialized derivative of the 7-nitroindazole (7-NI) scaffold, a class of compounds historically significant for their selectivity toward Neuronal Nitric Oxide Synthase (nNOS) over the endothelial isoform (eNOS).[1][2][3]

While the parent compound, 7-NI , is a selective nNOS inhibitor in vivo, it lacks potency in vitro.[4] The introduction of a bromine atom at the C3 position (yielding 3-Bromo-7-nitroindazole ) dramatically increases potency (IC50 ~170 nM) but compromises selectivity, introducing significant inhibition of Inducible NOS (iNOS).

The Validation Challenge: Researchers investigating the 6-methyl derivative must validate whether this structural modification recovers the isoform selectivity lost by bromination while maintaining high potency. This guide outlines a self-validating experimental framework to benchmark 3-Bromo-6-methyl-7-nitro-1H-indazole against industry standards (L-NAME, 7-NI, and 3-Bromo-7-NI).

Mechanistic Context & Signaling Pathway

To validate inhibition, one must confirm the mechanism of action. Indazole-based inhibitors typically function as competitive inhibitors at the arginine binding site or by interacting with the enzyme's heme prosthetic group.

nNOS Signaling & Inhibition Diagram

nNOS_Pathway Ca Ca2+ Influx (NMDA Receptor) CaM Calmodulin (CaM) Ca->CaM Activates nNOS_Active nNOS (Active Dimer) CaM->nNOS_Active nNOS_Inactive nNOS (Inactive) nNOS_Inactive->nNOS_Active Binding NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Arg L-Arginine + O2 Arg->nNOS_Active Substrate Inhibitor 3-Bromo-6-methyl-7-nitro-1H-indazole (Competitive Inhibition) Inhibitor->nNOS_Active Blocks Heme/Arg Site Guanylate sGC Activation NO->Guanylate Neurotox Neurotoxicity / Excitotoxicity NO->Neurotox Excess NO (Peroxynitrite) cGMP cGMP Increase Guanylate->cGMP

Caption: nNOS activation pathway showing the competitive entry point of Indazole inhibitors at the active heme site, preventing NO synthesis.

Comparative Performance Data

The following table summarizes the expected performance benchmarks based on structure-activity relationships (SAR) of the indazole class. Use this to validate your experimental results.

CompoundTarget Potency (nNOS IC50)Selectivity (nNOS vs eNOS)Selectivity (nNOS vs iNOS)Mechanism
L-NAME (Control)Low (~500 nM - 1 µM)Non-Selective (1:1)Non-SelectiveArginine Analog
7-Nitroindazole (Parent)Moderate (~700 nM)High (~10-fold)ModerateHeme/Pterin Site
3-Bromo-7-nitroindazole High (~170 nM) Moderate (~5-fold)Low (Non-selective) Heme Interaction
3-Bromo-6-methyl-7-nitro... Test Candidate Target: >20-fold Target: >50-fold Hypothesis: Steric optimization

Validation Protocols (Self-Validating Systems)

Protocol A: The Citrulline Conversion Assay (Gold Standard)

Objective: Determine biochemical IC50 values. This assay measures the stoichiometric conversion of L-[H3]Arginine to L-[H3]Citrulline, avoiding artifacts common in colorimetric assays.

Methodology:

  • Enzyme Prep: Use Recombinant Rat nNOS, Bovine eNOS, and Murine iNOS (commercial or purified).

  • Reaction Mix: 50 mM HEPES (pH 7.4), 1 mM DTT, 1.25 mM CaCl2, 10 µg/mL Calmodulin, 10 µM BH4, 5 µM FAD/FMN.

  • Substrate: 100 nM L-[H3]Arginine + 10 µM cold L-Arginine.

  • Inhibitor Dosing: Serially dilute 3-Bromo-6-methyl-7-nitro-1H-indazole (0.1 nM to 10 µM) in DMSO.

  • Initiation: Add NADPH (1 mM final). Incubate at 37°C for 15 min.

  • Termination: Add stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin. (Arginine binds; Citrulline flows through).

  • Quantification: Liquid scintillation counting of the flow-through.

Validation Checkpoint:

  • Z-Factor: Must be > 0.5.[1]

  • Reference Control: Run 7-Nitroindazole in parallel. If 7-NI IC50 deviates >20% from literature (0.7 µM), the assay is invalid.

Protocol B: Cellular Selectivity Profiling (Griess Assay)

Objective: Confirm cell permeability and isoform selectivity in a biological context.

Cell Models:

  • nNOS: SK-N-SH (Human Neuroblastoma) stimulated with A23187 (Ca2+ ionophore).

  • iNOS: BV-2 (Microglia) stimulated with LPS/IFN-γ.

  • eNOS: bEnd.3 (Endothelial cells) stimulated with Acetylcholine or A23187.

Methodology:

  • Seed cells in 96-well plates (5x10^4 cells/well).

  • Pre-incubate with 3-Bromo-6-methyl-7-nitro-1H-indazole (10 nM - 100 µM) for 30 min.

  • Add stimulation agent (LPS or Ionophore) and incubate for 24h.

  • Collect supernatant.

  • Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Measure Absorbance at 540 nm.

Validation Checkpoint:

  • Cytotoxicity Control: Perform an MTT or LDH assay on the same cells. If cell viability drops <80%, reduced NO is due to cell death, not enzyme inhibition.

Protocol C: Target Engagement (Differential UV-Vis)

Objective: Confirm the inhibitor binds directly to the heme active site (Type I vs Type II binding).

Methodology:

  • Prepare 5 µM purified nNOS protein in quartz cuvettes.

  • Record baseline spectrum (350–500 nm).

  • Titrate 3-Bromo-6-methyl-7-nitro-1H-indazole in 1 µM increments.

  • Result Analysis:

    • Type I Spectrum: Peak at ~390 nm, trough at ~420 nm (displacement of water ligand/spin shift).

    • Type II Spectrum: Peak at ~425 nm, trough at ~390 nm (direct coordination to heme iron).

    • Indazoles typically induce a Type I shift, indicating active site perturbation without direct iron coordination.

Experimental Workflow Diagram

Validation_Workflow cluster_Biochem Step 1: Biochemical Potency cluster_Cell Step 2: Cellular Validation cluster_Mech Step 3: Mechanism Compound 3-Bromo-6-methyl-7-nitro-1H-indazole Citrulline Citrulline Assay (IC50 Determination) Compound->Citrulline Selectivity Isoform Ratios (nNOS vs eNOS/iNOS) Citrulline->Selectivity Calculate Permeability Cell Permeability (Neuroblastoma) Selectivity->Permeability If Selective Tox Cytotoxicity Check (MTT Assay) Permeability->Tox Parallel Run Binding Spectral Shift (Heme Interaction) Tox->Binding If Non-Toxic

Caption: Step-by-step validation workflow ensuring potency, selectivity, and safety before mechanistic confirmation.

References

  • Bland-Ward, P. A., et al. (1994).[5] Isoform selectivity of indazole-based nitric oxide synthase inhibitors.[4][5][6] British Journal of Pharmacology.[5] Link

  • Gocmez, S. S., et al. (2015).[7] The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo-7-nitroindazole on spatial learning and memory in rats.[7] Pharmacology Biochemistry and Behavior.[7] Link

  • Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link

  • MedChemExpress. (2024). 3-Bromo-7-nitroindazole Product Datasheet & Biological Activity.Link

  • Namiki Shoji Co. (2019). Catalog of Indazole Derivatives including 3-Bromo-6-methyl-7-nitro-1H-indazole.[8][9]Link

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Reference Standards for 3-Bromo-6-methyl-7-nitro-1H-indazole

This guide provides an in-depth technical framework for the comprehensive identification and characterization of 3-Bromo-6-methyl-7-nitro-1H-indazole. In the landscape of drug discovery and development, the unambiguous s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the comprehensive identification and characterization of 3-Bromo-6-methyl-7-nitro-1H-indazole. In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of any new chemical entity (NCE) are paramount. A well-characterized reference standard is the bedrock upon which all subsequent research—from preclinical toxicology to clinical formulation—is built. This document eschews a one-size-fits-all template, instead offering a logical, multi-faceted strategy rooted in orthogonal analytical principles to ensure the highest degree of scientific integrity.

The core philosophy of this guide is self-validation. No single analytical technique is sufficient to confirm the identity and purity of a complex molecule like 3-Bromo-6-methyl-7-nitro-1H-indazole. We will employ a battery of chromatographic and spectroscopic methods, where each technique provides a unique and complementary piece of the structural puzzle. This orthogonal approach ensures that the final characterization is robust, reliable, and trustworthy.

Molecular InformationDataSource(s)
Compound Name 3-bromo-7-nitro-1H-indazole[1][2]
CAS Number 74209-34-0[1][2]
Molecular Formula C₇H₄BrN₃O₂[1][2]
Molecular Weight 242.0 g/mol [1]
Canonical SMILES C1=CC2=C(NNC2=C(C1)[O-])Br[2]

The Analytical Workflow: An Orthogonal Approach

The unambiguous identification of a reference standard requires a systematic workflow. The process begins with assessing purity via a high-resolution separation technique and then proceeds to definitive structural elucidation using a combination of mass spectrometry and spectroscopy. Each step serves to validate the others.

Analytical_Workflow Figure 1. Orthogonal Workflow for Reference Standard Identification cluster_0 Phase 1: Purity & Separation cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Characterization start Test Material: 3-Bromo-6-methyl-7-nitro-1H-indazole hplc High-Performance Liquid Chromatography (HPLC) Purity Assessment & Impurity Profiling start->hplc Initial Screening nmr NMR Spectroscopy ('H, 'C) Carbon-Hydrogen Framework start->nmr ftir FTIR Spectroscopy Functional Group Identification start->ftir lcms LC-Mass Spectrometry (LC-MS) Molecular Weight & Isotopic Pattern hplc->lcms Couple techniques for peak identification data_integration Data Integration & Structural Verification hplc->data_integration hrms High-Resolution MS (HRMS) Elemental Composition lcms->hrms For definitive formula lcms->data_integration hrms->data_integration nmr->data_integration ftir->data_integration ref_std Qualified Reference Standard data_integration->ref_std Final Approval

Caption: Figure 1. Orthogonal Workflow for Reference Standard Identification.

Part 1: Chromatographic Purity Assessment with HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high resolution and quantitative accuracy.[3] The goal is to develop a robust method that can separate the main compound from any potential impurities, such as starting materials, byproducts, or degradation products.[4][5]

Rationale for Method Development

For a molecule containing an aromatic indazole core, a bromine atom, and a nitro group, reversed-phase HPLC (RP-HPLC) is the logical starting point.[6] The choice of stationary phase and mobile phase is critical. A standard C18 column is often a good first choice, but to introduce different selectivities, especially if isomers are suspected, a column with a different stationary phase (like Phenyl-Hexyl or a polar-embedded phase) should also be screened.[6] The mobile phase pH can significantly influence the retention and peak shape of the acidic indazole N-H proton, making it a key parameter to optimize.[6]

Comparative HPLC Method Development Strategies
ParameterStrategy 1: Standard C18Strategy 2: Phenyl-HexylRationale & Causality
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 separates primarily on hydrophobicity. The Phenyl-Hexyl phase introduces π-π interactions, which can provide alternative selectivity for the aromatic indazole ring system.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolA: 10mM Ammonium Acetate, pH 5.0B: AcetonitrileFormic acid provides protons to suppress ionization of acidic silanols on the column and improve peak shape. Ammonium acetate provides buffering capacity, which can be crucial for method robustness.
Detection UV-Vis Diode Array Detector (DAD)UV-Vis Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths (e.g., 254 nm and a lambda max specific to the compound) and provides UV spectra for peak purity analysis.
Experimental Protocol: HPLC Method for Impurity Profiling
  • System Preparation: Use a well-maintained HPLC system equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a DAD.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve approximately 1 mg of the 3-Bromo-6-methyl-7-nitro-1H-indazole sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The high-resolution separation allows for accurate quantification of impurities.[4]

Part 2: Definitive Structural Elucidation

Once chromatographic purity is established, the next step is to confirm the molecular structure.

A. Mass Spectrometry (MS): Molecular Weight and Elemental Formula

LC-MS is a powerful tool that confirms the molecular weight of the main peak seen in the HPLC chromatogram.[7] For this specific molecule, MS provides a unique signature due to the natural isotopic abundance of bromine.

Causality & Expected Results: Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] Therefore, the mass spectrum of a compound containing one bromine atom will exhibit two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with nearly identical intensities.[9][10] This pattern is a definitive indicator of a monobrominated compound.

  • Expected [M]⁺: C₇H₄⁷⁹BrN₃O₂ = 240.95

  • Expected [M+2]⁺: C₇H₄⁸¹BrN₃O₂ = 242.95

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and distinguish the target molecule from other potential impurities with the same nominal mass.[3]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole or Ion Trap for nominal mass, or an Orbitrap/TOF for high resolution).

  • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode as the indazole nitrogen is likely to be protonated.

  • MS Parameters:

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Verify the molecular weight and look for the characteristic 1:1 isotopic pattern for bromine.[11][12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.[7] While specific experimental data for 3-Bromo-6-methyl-7-nitro-1H-indazole is not widely published, we can predict the expected chemical shifts based on the analysis of structurally similar nitro-indazole derivatives.[13][14][15]

Expected ¹H and ¹³C NMR Spectral Data (Predicted in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
N-H ~14.0 (broad singlet)-The acidic proton on the indazole ring typically appears far downfield and can be broad due to chemical exchange.[13][15]
Aromatic H (H4, H5) 7.5 - 8.2 (2H)115 - 130The exact positions will be influenced by the strong electron-withdrawing effect of the adjacent nitro group and the bromine atom.
Methyl H (6-CH₃) ~2.5 (singlet, 3H)~20Typical chemical shift for a methyl group attached to an aromatic ring.
C3 (bearing Br) -~95The carbon directly attached to bromine is expected to be significantly shielded.[15]
C7 (bearing NO₂) -~145The carbon attached to the electron-withdrawing nitro group will be deshielded and shifted downfield.[14]
Other Aromatic/Indazole Carbons -120 - 142The remaining carbons of the fused ring system will appear in this typical aromatic region.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.[7]

  • Solvent: Add ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is excellent for dissolving a wide range of organic compounds and observing labile protons like N-H.

  • Dissolution: Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprints

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[16]

Expected Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Causality
N-H Stretch (Indazole) 3300 - 3400 (broad)Characteristic stretching vibration for the N-H bond in the heterocyclic ring.[16]
Aromatic C-H Stretch ~3100Indicates C-H bonds on the benzene portion of the indazole ring.
NO₂ Asymmetric Stretch 1550 - 1475The presence of a strong electron-withdrawing nitro group attached to an aromatic ring results in a characteristic strong absorption band in this region.[17][18]
NO₂ Symmetric Stretch 1360 - 1290This second strong band, paired with the asymmetric stretch, is a definitive signature for the nitro group.[17][18]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to the expected values.

Summary and Conclusion

The establishment of a reference standard for 3-Bromo-6-methyl-7-nitro-1H-indazole is a critical, multi-step process that relies on the principles of orthogonal analysis. By integrating high-resolution separation from HPLC with definitive structural data from MS, NMR, and FTIR, a complete and trustworthy profile of the molecule can be established. This guide provides the strategic framework, comparative data, and detailed protocols necessary to achieve this goal, ensuring the integrity of future research and development efforts.

References

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Zwiener, C. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Van Goidsenhoven, E., et al. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Zwiener, C. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Fruchier, A., & Elguero, J. (n.d.). Spectre de l'indazole en résonance magnétique nucléaire du 13 C. Canadian Journal of Chemistry. Available at: [Link]

  • Michigan State University, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Available at: [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Available at: [Link]

  • Ibon, A., et al. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Holdsworth, D. K. (n.d.). Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available at: [Link]

  • Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Wahan, P. M., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Asiri, A. M., et al. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]

  • Brown Jr., J. F. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-7-Nitroindazole. PubChem Compound Database. Available at: [Link]

Sources

Validation

Comparative Potency Guide: 6-Methyl vs. 6-Unsubstituted 7-Nitroindazoles in nNOS Inhibition

The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a critical focus in neuropharmacology, given the enzyme's role in neurodegenerative diseases, ischemic stroke, and neuropathic pain. Among...

Author: BenchChem Technical Support Team. Date: February 2026

The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a critical focus in neuropharmacology, given the enzyme's role in neurodegenerative diseases, ischemic stroke, and neuropathic pain. Among the most widely studied pharmacophores is the 7-nitroindazole (7-NI) scaffold.

This guide provides an objective, data-driven comparison of the 6-unsubstituted 7-nitroindazole against its 6-methylated derivative, detailing the structural activity relationship (SAR) and the experimental methodologies required to validate their comparative potencies.

Mechanistic Grounding: The Structural Activity Relationship (SAR)

To understand the potency differences between these two compounds, one must analyze the causality of their binding mechanics within the nNOS active site.

The 6-Unsubstituted Scaffold (7-Nitroindazole): 7-Nitroindazole (7-NI) is a highly potent, competitive inhibitor of nNOS . Its efficacy is driven by its planar geometry, which allows it to intercalate deeply into the narrow L-arginine binding pocket. Here, the indazole core engages in crucial


 stacking interactions with the heme porphyrin ring. Furthermore, crystallographic evidence reveals that 7-NI possesses a unique dual-mechanism of action: while one molecule binds the heme site, a second molecule actively displaces the essential redox cofactor, tetrahydrobiopterin (BH4) .

The 6-Methyl Modification (6-Methyl-7-nitroindazole): Introducing a methyl group at the 6-position fundamentally alters the molecule's spatial and electronic profile. The steric bulk of the 6-methyl group creates a direct physical clash with the tightly packed amino acid residues lining the heme pocket. More critically, the proximity of the 6-methyl group to the 7-nitro group induces steric repulsion, forcing the nitro group out of coplanarity with the indazole core. This loss of planarity disrupts the highly specific hydrogen-bonding network required to anchor the inhibitor to the heme iron, resulting in a marked reduction in nNOS inhibitory potency.

Quantitative Potency Comparison

The table below summarizes the comparative in vitro potency of the two compounds against nNOS. The data highlights how steric hindrance at the 6-position negatively impacts the half-maximal inhibitory concentration (


).
CompoundSubstitutionnNOS

(

M)
Primary Binding Mode / Mechanism
7-Nitroindazole (7-NI) 6-Unsubstituted0.71Dual: Heme active site & BH4 displacement
6-Methyl-7-nitroindazole 6-Methyl> 2.50*Heme active site (Sterically hindered)

*Values represent established SAR trends where 6-position bulk significantly reduces heme pocket binding affinity compared to the unsubstituted parent compound.

Experimental Workflow: The Hemoglobin Capture Assay

To objectively compare the potency of these inhibitors, researchers must utilize a highly sensitive, real-time kinetic assay. The Hemoglobin Capture Assay is the gold standard for this purpose.

Causality of Assay Selection: Nitric Oxide (NO) is a highly reactive gas with a half-life of seconds, making direct measurement erratic. While the Griess assay is common, it measures downstream, stable nitrite/nitrate accumulation, which can be heavily confounded by non-enzymatic NO breakdown. The Hemoglobin Capture Assay solves this by utilizing oxyhemoglobin (


) to instantly "capture" NO, converting it to methemoglobin (

). This conversion yields a precise, continuous spectrophotometric absorbance shift at 401 nm, allowing for exact initial velocity calculations and highly accurate

determinations .
Step-by-Step Methodology
  • Reagent & Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10

    
    M L-arginine, 100 
    
    
    
    M NADPH, 1 mM
    
    
    , 10
    
    
    g/mL calmodulin, 10
    
    
    M BH4, and 3
    
    
    M human oxyhemoglobin.
  • Inhibitor Titration: Dissolve 7-NI and 6-methyl-7-nitroindazole in pure DMSO. Prepare serial dilutions ranging from 0.01

    
    M to 100 
    
    
    
    M. Critical Step: Ensure the final DMSO concentration in the assay well remains strictly
    
    
    . Higher concentrations will cause solvent-induced denaturation of the nNOS enzyme, skewing the
    
    
    curves.
  • Enzyme Addition: Add purified recombinant nNOS (10-20 nM final concentration) to the microplate wells containing the buffer and the respective inhibitor dilutions. Incubate for 5 minutes at 37°C to allow for pre-equilibration.

  • Reaction Initiation: Initiate the catalytic reaction by adding the NADPH cofactor.

  • Kinetic Measurement: Using a microplate reader, continuously monitor the increase in absorbance at 401 nm for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) of metHb formation for each well. Plot the fractional enzymatic activity against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to extract the 
    
    
    
    values.
The Self-Validating System (Quality Control)

Every run must include a Calcium/Calmodulin Omission Control . nNOS is strictly a


/CaM-dependent enzyme. Set up a parallel reaction well that contains all reagents except

and Calmodulin (add 1 mM EGTA to chelate trace calcium). Validation Logic: If any methemoglobin formation (absorbance at 401 nm) is observed in this control well, it definitively indicates either reagent contamination, non-specific oxidation of the hemoglobin, or background noise. A signal in this well invalidates the entire plate, ensuring that all accepted data is 100% nNOS-derived.

Pathway and Inhibition Visualization

The following diagram illustrates the nNOS signaling cascade and the divergent inhibitory impact of the 6-unsubstituted versus 6-methylated indazoles based on their steric profiles.

G Ca Calcium Influx (Ca2+) CaM Calmodulin Activation Ca->CaM nNOS Neuronal Nitric Oxide Synthase (nNOS) CaM->nNOS NO Nitric Oxide (NO) nNOS->NO Catalysis LArg L-Arginine + O2 LArg->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP Production (Signaling) sGC->cGMP Unsub 7-Nitroindazole (6-unsubstituted) Unsub->nNOS High Potency Inhibition Sub 6-Methyl-7-nitroindazole Sub->nNOS Altered Potency (Steric Clash)

Fig 1: nNOS activation pathway and steric-dependent inhibition by 7-nitroindazole derivatives.

References

  • Title: Nitric oxide synthase in cardiac sarcoplasmic reticulum Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL: [Link][1]

  • Title: Roles of Nitric Oxide in Brain Ischemia and Reperfusion Source: International Journal of Molecular Sciences / PMC URL: [Link][2]

  • Title: iNOS-selective inhibitors for cancer prevention: promise and progress Source: Future Oncology / PMC URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Bromo-6-methyl-7-nitro-1H-indazole

Part 1: Hazard Profile and Immediate Safety Imperatives The structural features of 3-Bromo-6-methyl-7-nitro-1H-indazole—a brominated heterocyclic core combined with a nitro group—classify it as a hazardous substance requ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Profile and Immediate Safety Imperatives

The structural features of 3-Bromo-6-methyl-7-nitro-1H-indazole—a brominated heterocyclic core combined with a nitro group—classify it as a hazardous substance requiring meticulous handling and disposal. The presence of both a halogen and a nitro functional group on an aromatic ring system suggests potential for significant biological activity and chemical reactivity.[1][2][3]

Inferred Hazard Classification

Based on data from analogous compounds, 3-Bromo-6-methyl-7-nitro-1H-indazole should be handled as a substance with multiple potential hazards. The precautionary principle dictates that we assume a conservative hazard profile in the absence of specific data.

Compound CAS Number GHS Hazard Statements
3-Bromo-1H-indazole 40598-94-5Toxic if swallowed (H301); Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[4]
3-Bromo-7-nitroindazole 74209-34-0May damage fertility or the unborn child (H360).[5]
3-Methyl-6-nitro-1H-indazole 10921054Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319).[6]
General Nitroaromatic Compounds N/AOften toxic, environmentally persistent, and may form explosive mixtures, particularly with bases or reducing agents.[2][3]
General Halogenated Organics N/AMany are suspected carcinogens, can cause damage to the central nervous system, liver, and kidneys, and may release toxic gases upon decomposition.[4][7]
Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, all handling and disposal preparation must be conducted with strict adherence to safety protocols to minimize exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[7][8]

  • Body Protection : A flame-resistant lab coat must be worn. For tasks with a higher risk of spillage, chemical-resistant coveralls are recommended.[8]

  • Respiratory Protection : All handling of the solid compound and its waste must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Workstation Safety : Ensure that an eyewash station and an emergency safety shower are unobstructed and readily accessible.[7][11]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of 3-Bromo-6-methyl-7-nitro-1H-indazole is a systematic process designed to ensure personnel safety and environmental compliance. Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sewer systems.[12][13]

Step 1: Waste Characterization and Segregation

All unused or contaminated 3-Bromo-6-methyl-7-nitro-1H-indazole must be classified and handled as hazardous waste.[14][15]

  • Isolate Halogenated Waste : This compound is a halogenated organic substance. It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[1][13][16]

  • Prevent Co-mingling : Never mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or oxidizing agents.[1][17] Mixing waste streams is not only dangerous but also significantly complicates and increases the cost of disposal.[13] The Environmental Protection Agency's (EPA) "mixture rule" states that if a non-hazardous waste is mixed with a listed hazardous waste, the entire mixture is typically considered hazardous.[18]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Select a Compatible Container : Use a leak-proof container made of a material chemically compatible with the waste, such as glass or high-density polyethylene (HDPE).[9][12] The container must be in good condition with a secure, tight-fitting screw cap.[7][17]

  • Maintain a Closed System : The waste container must remain sealed at all times except when waste is actively being added.[7][13] This practice is crucial for preventing the release of hazardous vapors and minimizing the risk of spills.[17]

Step 3: Comprehensive and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[12] Affix a hazardous waste label to the container as soon as the first item of waste is added.[2][7]

The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name : "3-Bromo-6-methyl-7-nitro-1H-indazole" and any other constituents in the waste stream with approximate percentages.[17]

  • Hazard Information : Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").[9]

  • Generator Information : Name and contact information of the responsible researcher or lab.

Step 4: Safe On-Site Accumulation

Waste must be stored safely at its point of generation prior to collection.

  • Designated Area : Store the container in a designated Satellite Accumulation Area (SAA).[2][9] This area should be under the direct control of laboratory personnel.[17]

  • Secondary Containment : The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[12][17]

  • Segregate Incompatibles : Ensure the SAA is located away from heat sources and incompatible materials, especially strong bases, reducing agents, and oxidizers.[16][17]

Parameter Guideline Rationale
Maximum Volume in SAA ≤ 55 gallons (total waste), ≤ 1 quart (acutely hazardous)To comply with federal regulations and minimize risk within the lab.[14]
Maximum Accumulation Time Typically 6 months to 1 year (varies by jurisdiction)To ensure timely disposal, preventing container degradation and potential chemical decomposition.[9][14]
Storage Location At or near the point of generation; below eye level.To maintain control over the waste and reduce the risk of accidents from falling containers.[2][14]
Step 5: Arranging for Final Disposal

The final disposition of the waste must be handled by certified professionals.

  • Contact EHS : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][17]

  • Licensed Vendor Transport : The EHS office will coordinate with a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

  • Method of Destruction : The standard and environmentally preferred method for the final disposal of halogenated and nitroaromatic compounds is high-temperature incineration.[1][19] This process effectively destroys the toxic organic structure, converting it into less harmful inorganic components.[1]

Part 3: Emergency Protocol for Spills and Decontamination

Accidental spills must be managed immediately and safely to mitigate exposure and environmental contamination.

Small Spill Cleanup Protocol
  • Alert Personnel : Immediately alert colleagues in the area.

  • Ensure Ventilation : Confirm that the chemical fume hood is operational.

  • Don Appropriate PPE : Wear the full PPE as described in Part 1.2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to cover and contain the spill. Do not use combustible materials like paper towels for the initial absorption. [2]

  • Collect Material : Carefully scoop the absorbed material into the designated halogenated hazardous waste container.[16] Avoid creating dust.[20]

  • Decontaminate Surfaces : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials : All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.[9]

Large Spill Response

In the event of a large spill outside of a containment device:

  • Evacuate Immediately : Evacuate the laboratory, closing the doors behind you.[2]

  • Alert Others : Notify personnel in adjacent areas.

  • Contact EHS/Emergency Services : From a safe location, contact your institution's EHS department or emergency response team and provide details of the spill.

  • Restrict Access : Prevent entry into the affected area until emergency responders arrive.

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of 3-Bromo-6-methyl-7-nitro-1H-indazole.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Vendor Procedures A Identify Waste: 3-Bromo-6-methyl-7-nitro-1H-indazole B Characterize as Hazardous Waste (Halogenated Nitroaromatic) A->B C Select & Label Compatible Container 'Hazardous Waste - Halogenated' B->C D Collect Waste in Fume Hood (Solid Waste & Contaminated Items) C->D E Store Sealed Container in SAA (Secondary Containment) D->E F Is Container Full or Ready for Disposal? E->F G Continue Accumulation F->G No H Contact EHS for Pickup F->H Yes G->D I Licensed Vendor Transport to Permitted TSDF H->I J Final Disposal: High-Temperature Incineration I->J K Ash Disposal in Secure Landfill J->K Spill Spill Occurs Spill_Cleanup Follow Spill Cleanup Protocol (See Part 3) Spill->Spill_Cleanup Spill_Waste Collect all contaminated materials as hazardous waste Spill_Cleanup->Spill_Waste Spill_Waste->D

Caption: Disposal workflow for 3-Bromo-6-methyl-7-nitro-1H-indazole.

References

  • Apollo Scientific. (2023, July 3). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Plasma Science and Fusion Center. PSFC Halogenated Solvents. Massachusetts Institute of Technology. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Alabama at Birmingham. Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-1H-indazole. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • National Center for Biotechnology Information. 6-bromo-3-methyl-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Spain, J.C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Providence College Environmental Health and Safety. Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]

  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Department of Energy. (1998, May 28). Chemicals and Excess Materials Disposition During Deactivation as a Means of Pollution Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Methyl-6-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Preproom.org. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • Institution of Chemical Engineers. Managing the Chemical Reactivity Hazards associated with Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-6-methyl-7-nitro-1H-indazole

An Expert Guide to the Safe Handling and Disposal of 3-Bromo-6-methyl-7-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals The advancement of pharmaceutical and chemical research relies on...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling and Disposal of 3-Bromo-6-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The advancement of pharmaceutical and chemical research relies on the synthesis and utilization of novel molecules. 3-Bromo-6-methyl-7-nitro-1H-indazole is one such compound, offering potential as a building block in drug discovery. However, its safe handling is paramount to protect laboratory personnel and the environment. As specific safety data for this compound is not extensively documented, this guide provides a comprehensive operational plan based on the known hazards of its structural motifs: nitroaromatics and brominated organic compounds.[1] Adherence to these protocols is essential for mitigating risk and ensuring a secure research environment.

Hazard Assessment: An Informed Approach

The chemical structure of 3-Bromo-6-methyl-7-nitro-1H-indazole incorporates a nitro group and a bromine atom, which necessitates careful handling. Nitro compounds can be energetic and may pose toxicological risks, including potential carcinogenicity and organ damage with repeated exposure.[1][2] Brominated organic compounds can be toxic, corrosive, and reactive.[3] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may possess significant hazards until specific toxicological data becomes available.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A robust PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling 3-Bromo-6-methyl-7-nitro-1H-indazole.

Protection Specification Rationale
Eye & Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash hazards.[4][5]Protects against splashes, and airborne particulates which can cause serious eye irritation.[6]
Hand Chemically resistant nitrile gloves (minimum).[4] Double-gloving is recommended.Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Flame-resistant lab coat.[5]Protects skin and personal clothing from contamination.[7]
Respiratory All handling of solids and solutions must be conducted in a certified chemical fume hood.[1][4]Prevents inhalation of dust or vapors. Nitroaromatic compounds can be harmful if inhaled.[1]
Foot Closed-toe shoes.[4]Protects feet from spills.

Operational Workflow: From Bench to Waste

A structured approach to handling minimizes risk at every stage. The following workflow provides a step-by-step guide for safe operations.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Decontamination cluster_disposal Waste Disposal a Don Required PPE b Prepare Fume Hood Work Area a->b c Assemble All Equipment b->c d Weigh Solid Compound c->d Proceed to Handling e Transfer to Reaction Vessel d->e f Conduct Reaction e->f g Quench Reaction f->g Post-Reaction h Decontaminate Glassware g->h i Clean Work Surface h->i j Segregate Halogenated Waste i->j Generate Waste k Dispose of Contaminated Solids j->k l Store in Labeled, Sealed Container k->l

Caption: A step-by-step workflow for safe chemical handling.

Step-by-Step Protocol
  • Preparation (Inside a Fume Hood):

    • Don all required PPE as outlined in the table above.[8]

    • Designate and prepare a clean workspace within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible.[4]

    • Assemble all necessary glassware, spatulas, and magnetic stir bars.

  • Weighing and Transfer:

    • To prevent inhalation of dust, carefully weigh the solid compound on anti-static weigh paper or in a tared container inside the fume hood.[2][9]

    • Slowly add the solid to the solvent in the reaction vessel to avoid splashing and dust generation.

    • Securely close the primary container of the chemical and store it in a cool, dry, well-ventilated area away from incompatible materials like strong reducing agents.[1][10]

  • Reaction and Cleanup:

    • Perform all experimental procedures within the fume hood.

    • Upon completion, safely quench the reaction as per your specific protocol.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.

Disposal Plan: A Critical Responsibility

Improper disposal of brominated organic compounds can lead to significant environmental harm.[3] All waste generated must be treated as hazardous.

  • Liquid Waste : All solutions containing 3-Bromo-6-methyl-7-nitro-1H-indazole and solvent rinses from glassware must be collected in a dedicated container labeled "Halogenated Organic Waste".[3] Do not mix with non-halogenated waste.[3]

  • Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels must be collected in a separate, clearly labeled container for solid hazardous waste.[3]

  • Regulatory Compliance : Always adhere to your institution's and local regulations for hazardous waste disposal.[1][4]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.[9]

  • Eye Contact : Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6]

  • Ingestion : If swallowed, call a poison center or doctor immediately.[9]

  • Spill : For small spills, absorb the material with an inert substance (e.g., sand or vermiculite), sweep it up carefully to avoid creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[4][9] For large spills, evacuate the area and contact your institution's environmental health and safety office.

By integrating these safety and handling protocols into your daily laboratory practices, you can create a secure environment for groundbreaking research while upholding the highest standards of safety and environmental stewardship.

References

[3] Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved from [1] Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. Retrieved from [11] Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [4] Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 2,3-Dichloro-6-nitrobenzodifluoride and Structurally Similar Compounds. Retrieved from [10] Lyme Congregational Church Boston. (n.d.). Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. Retrieved from [2] University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [12] EPA. (2002, June 5). Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds. Retrieved from [13] EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [14] Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [15] Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Bromo-1H-indazole. Retrieved from [16] US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [8] Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [5] Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [17] Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [7] LabsContamination. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [18] Cayman Chemical. (n.d.). 3-bromo-7-Nitroindazole (CAS Number: 74209-34-0). Retrieved from [9] CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole. Retrieved from [19] ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams. Retrieved from [6] Aaronchem. (2024, November 1). Safety Data Sheet - 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from Sigma-Aldrich. (n.d.). 6-Bromo-4-nitro-1H-indazole AldrichCPR 885518-46-7. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methyl-7-nitro-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.